N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Description
Properties
IUPAC Name |
[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYVRTONAFVNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657144 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-77-3 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. This compound is a valuable bifunctional building block, integrating a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with a sulfonamide scaffold, a prevalent feature in medicinal chemistry.[1][2][3] The guide is designed for researchers in synthetic chemistry and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will cover a robust two-step synthetic strategy, address the common challenges associated with boronic acid purification, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.
Introduction and Strategic Rationale
This compound is a molecule of significant interest due to its hybrid structure. The phenylboronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4][5] Concurrently, the sulfonamide functional group is a well-established pharmacophore known for a wide range of biological activities.[3]
The synthetic strategy outlined herein is designed for reliability and scalability. It involves a two-step sequence commencing with commercially available starting materials, prioritizing procedural simplicity and high yields.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the C-B bond, suggesting a late-stage borylation reaction. A more practical and robust approach, however, involves disconnecting the N-S bond. This leads to a strategy where the sulfonamide linkage is formed first, followed by the installation of the boronic acid. This sequence avoids exposing the sensitive boronic acid moiety to the conditions of the sulfonylation reaction.
Our chosen forward synthesis is as follows:
-
Sulfonamide Formation: Reaction of 4-bromobenzenesulfonyl chloride with ethanolamine to form the stable intermediate, N-(2-hydroxyethyl)-4-bromobenzenesulfonamide.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the boronate ester, which is subsequently hydrolyzed to the target boronic acid.
This strategy is advantageous because the purification of the intermediate aryl bromide is straightforward, and the final borylation step is a well-understood, high-yielding reaction.
Synthesis Workflow
The overall process from starting materials to the final, characterized product is outlined below. Each stage requires careful execution and in-process controls to ensure a successful outcome.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzenesulfonamide
Rationale: This reaction is a standard nucleophilic substitution on a sulfonyl chloride. Dichloromethane (DCM) is used as a solvent due to its inertness and ability to dissolve the starting materials. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. An acidic wash during work-up is crucial to remove the excess pyridine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromobenzenesulfonyl Chloride | 255.50 | 10.0 g | 39.1 | 1.0 |
| Ethanolamine | 61.08 | 2.63 g (2.4 mL) | 43.0 | 1.1 |
| Pyridine | 79.10 | 6.2 g (6.3 mL) | 78.2 | 2.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) and dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve ethanolamine (2.63 g, 43.0 mmol) in pyridine (6.2 g, 78.2 mmol) and add this solution dropwise to the cooled reaction mixture over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor reaction completion by TLC (20% Ethyl Acetate/Hexanes).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and saturated aqueous NaCl (brine) (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.[6]
-
Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield N-(2-hydroxyethyl)-4-bromobenzenesulfonamide as a white solid.
Step 2: Synthesis of this compound
Rationale: This is a palladium-catalyzed Miyaura borylation. Pd(dppf)Cl₂ is a robust catalyst for this transformation. Potassium acetate (KOAc) is used as the base. The reaction is run in a dioxane/water mixture to ensure solubility of both organic and inorganic reagents. The initial product is the pinacol boronate ester, which is often hydrolyzed in situ or during work-up to the desired boronic acid. Direct purification of boronic acids via standard silica gel chromatography is often problematic due to their polarity and tendency to degrade on silica.[7] Therefore, purification via acid-base extraction is a superior method.[8][9]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-(2-hydroxyethyl)-4-bromobenzenesulfonamide | 280.14 | 5.0 g | 17.8 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.44 g | 21.4 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 650 mg | 0.79 | 0.045 |
| Potassium Acetate (KOAc) | 98.14 | 5.25 g | 53.5 | 3.0 |
| 1,4-Dioxane | - | 100 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure:
-
To a 250 mL Schlenk flask, add N-(2-hydroxyethyl)-4-bromobenzenesulfonamide (5.0 g, 17.8 mmol), B₂pin₂ (5.44 g, 21.4 mmol), Pd(dppf)Cl₂ (650 mg, 0.79 mmol), and potassium acetate (5.25 g, 53.5 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (100 mL) and degassed water (10 mL) via cannula.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purification (Acid-Base Extraction): a. Dissolve the crude residue in diethyl ether (150 mL). b. Extract the solution with 1 M NaOH (3 x 50 mL). The boronic acid will deprotonate and move to the aqueous layer as the boronate salt.[9] c. Combine the aqueous layers and cool to 0 °C. d. Acidify the aqueous layer slowly with 2 M HCl to pH ~2-3, at which point the pure boronic acid should precipitate. e. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Characterization of the Final Product
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 7.85-7.95 (m, 4H): Aromatic protons. The protons ortho to the boronic acid group and the protons ortho to the sulfonamide group will appear in this region, likely as two distinct doublets (AA'BB' system).
-
δ 8.10 (s, 2H): B(OH)₂ protons. This signal is broad and exchanges with D₂O.
-
δ 4.80 (t, 1H): Hydroxyl proton (-CH₂OH). Broad, exchanges with D₂O.
-
δ 3.40 (q, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 2.95 (q, 2H): Methylene protons adjacent to the nitrogen (-NHCH ₂-).
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 142.5: Aromatic C-S.
-
δ 134.8: Aromatic C-B (Broad due to quadrupolar boron nucleus).
-
δ 134.2: Aromatic C-H.
-
δ 125.9: Aromatic C-H.
-
δ 59.5: -CH₂OH carbon.
-
δ 46.2: -NCH₂- carbon.
-
-
¹¹B NMR (160 MHz, DMSO-d₆):
-
δ 25-30: A broad singlet is expected in this region, characteristic of an arylboronic acid.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.
-
Molecular Formula: C₈H₁₂BNO₅S
-
Exact Mass: 245.05
-
Expected Ion (Positive Mode, [M+H]⁺): m/z 246.06
-
Expected Ion (Negative Mode, [M-H]⁻): m/z 244.04
Physical Characterization
-
Appearance: White to off-white solid.
-
Melting Point: A sharp melting point range is indicative of high purity. This should be determined using a calibrated melting point apparatus.
Data Summary
| Analysis | Expected Result |
| Yield | 65-75% (over 2 steps) |
| Appearance | White to off-white solid |
| ¹H NMR | Signals consistent with proposed structure |
| ¹³C NMR | 6 distinct signals (4 aromatic, 2 aliphatic) |
| ESI-MS [M+H]⁺ | m/z = 246.06 |
| Purity (HPLC) | >95% |
Conclusion
This guide details a robust and reproducible methodology for the synthesis of this compound. By employing a strategic two-step sequence involving sulfonamide formation followed by Miyaura borylation, the target compound can be obtained in good yield and high purity. The outlined purification strategy, which circumvents the difficulties of standard chromatography for boronic acids, is critical for success. The comprehensive characterization protocol ensures the unambiguous confirmation of the product's structure and purity, making it suitable for subsequent applications in medicinal chemistry and materials science.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
"N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" chemical properties and structure
Foreword
In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to developing novel therapeutics. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide emerges as a compound of significant interest, elegantly merging the well-established therapeutic potential of the sulfonamide group with the versatile reactivity and biological engagement of the boronic acid functionality. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this molecule, tailored for researchers, scientists, and drug development professionals. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes known chemical principles and data from analogous structures to provide a robust predictive profile and a foundation for future research.
Molecular Structure and Chemical Identity
This compound is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid group and a sulfonamide group, the latter of which is further functionalized with a 2-hydroxyethyl chain.
Structural Representation
The structural formula of this compound is presented below. The molecule's architecture suggests a potential for diverse intermolecular interactions, including hydrogen bonding via the hydroxyl, sulfonamide, and boronic acid groups, as well as π-π stacking interactions involving the benzene ring.
Caption: 2D structure of this compound.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid | [1][2] |
| CAS Number | 850568-77-3 | [2][3] |
| Molecular Formula | C₈H₁₂BNO₅S | [2][4] |
| Molecular Weight | 245.06 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1B(O)O)S(=O)(=O)NCCO | [2] |
| InChI Key | OQYVRTONAFVNJR-UHFFFAOYSA-N | [2] |
Table 1: Key chemical identifiers for this compound.
Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Reference |
| Physical State | Solid | [2] |
| Melting Point | >200 °C (with decomposition) | Phenylboronic acids often have high melting points (e.g., Phenylboronic acid: 216-219 °C, 4-Hydroxyphenylboronic acid: >230 °C). The presence of the sulfonamide group and intermolecular hydrogen bonding would likely contribute to a high melting point.[5][6][7][8][9][10] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and non-polar organic solvents. | Phenylboronic acid has limited water solubility but is soluble in polar organic solvents. The polar sulfonamide and hydroxyl groups would enhance polarity, but the overall molecule may still have limited aqueous solubility.[7][11][12][13] |
| pKa | Two pKa values are expected: one for the boronic acid (around 8.5-9.5) and one for the sulfonamide proton (around 9-10). | The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing substituents, such as the sulfonamide group, would be expected to lower the pKa of the boronic acid. The sulfonamide proton is weakly acidic.[5] |
Table 2: Predicted physicochemical properties of this compound.
Proposed Synthesis Pathway
A validated, step-by-step synthesis protocol for this compound is not currently published. However, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of related sulfonamides and phenylboronic acids. The proposed two-step synthesis starts from commercially available 4-chlorobenzenesulfonyl chloride.
Step 1: Sulfonamide Formation
The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine to form the sulfonamide linkage. This is a standard nucleophilic acyl substitution reaction.
Sources
- 1. rsc.org [rsc.org]
- 2. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. parchem.com [parchem.com]
- 5. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 6. 4-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 8. N-(2-hydroxyethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
"N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" CAS number and molecular weight
An In-Depth Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Executive Summary
This technical guide provides a comprehensive overview of this compound, a member of the sulfonamide boronic acid class of compounds. These molecules have garnered significant interest in medicinal chemistry and drug development, primarily for their potent activity as enzyme inhibitors. This document details the fundamental physicochemical properties of the title compound, explores its synthesis and characterization, and delves into its primary application as a β-lactamase inhibitor. The underlying mechanism of action is discussed, highlighting how the boronic acid moiety acts as a transition-state analog to overcome antibiotic resistance. Furthermore, this guide presents a generalized experimental workflow for evaluating the inhibitory potential of this compound class, providing researchers and drug development professionals with a foundational understanding of its scientific and therapeutic context.
Introduction: The Emergence of Sulfonamide Boronic Acids
The sulfonamide functional group is a cornerstone of modern pharmacology, forming the basis for a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1][2] Their well-established pharmacological profiles and synthetic accessibility make them attractive scaffolds in drug design. Concurrently, organoboron compounds, particularly boronic acids, have emerged as indispensable tools in organic synthesis and medicinal chemistry. The unique ability of the boron atom to form stable, reversible covalent bonds with nucleophiles, such as the serine residue in the active site of many enzymes, has positioned boronic acids as powerful transition-state analog inhibitors.[3]
The strategic combination of these two pharmacophores gives rise to sulfonamide boronic acids. This class of molecules merges the structural features of sulfonamides with the potent inhibitory mechanism of boronic acids. Research has shown that replacing the traditional carboxamide group found in many inhibitors with a sulfonamide can drastically alter the molecule's geometry, polarity, and structure-activity relationship (SAR), sometimes leading to unexpectedly high potency and ligand efficiency.[3][4][5] this compound is a representative member of this promising class, investigated for its potential to combat one of the most pressing challenges in global health: antibiotic resistance.
Compound Profile
A clear identification of this compound is critical for any research or development endeavor. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid | [6] |
| CAS Number | 850568-77-3 | [6][7] |
| Molecular Formula | C8H12BNO5S | [6] |
| Molecular Weight | 245.06 g/mol | [6] |
The structure features a central phenyl ring substituted with a boronic acid group (-B(OH)2) and a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a 2-hydroxyethyl group, which can participate in hydrogen bonding interactions within an enzyme's active site.
Synthesis and Characterization
While a specific, peer-reviewed synthesis for this compound is not detailed in the available literature, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and analogous preparations. The synthesis would logically proceed in two key stages: formation of the sulfonamide bond followed by introduction of the boronic acid.
General Synthetic Pathway
A common strategy involves the reaction of a sulfonyl chloride with a primary amine, followed by a borylation step.
-
Sulfonamide Formation: The synthesis would likely begin with a commercially available starting material such as 4-bromobenzenesulfonyl chloride. This electrophilic compound would be reacted with ethanolamine (2-aminoethan-1-ol) in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. This reaction forms the stable sulfonamide linkage, yielding the intermediate, N-(2-Hydroxyethyl) 4-bromobenzenesulfonamide.[8]
-
Borylation: The aryl bromide intermediate is then converted to the corresponding boronic acid. A standard and highly effective method for this transformation is the Miyaura borylation reaction. This involves treating the aryl bromide with a boron source, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate). The resulting pinacol boronate ester is then hydrolyzed, typically under acidic conditions, to yield the final this compound product.
Sources
- 1. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.docking.org [files.docking.org]
- 6. parchem.com [parchem.com]
- 7. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 8. chemscene.com [chemscene.com]
A Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide for Advanced Glycan Binding Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate roles of glycans in cellular communication, disease progression, and immune response have positioned them as critical targets in modern drug development and diagnostics.[1][2][3] However, their structural complexity and low abundance present significant analytical challenges. Boronic acid derivatives have emerged as powerful synthetic receptors capable of reversibly and selectively binding to the cis-diol functionalities abundant in saccharides.[1][4][5][6] This guide provides an in-depth examination of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide , a specialized boronic acid derivative, detailing its chemical properties, mechanism of action, and proven applications in glycan recognition. We offer field-proven protocols and insights to empower researchers to leverage this versatile tool for glycan enrichment, biosensing, and therapeutic agent development.
Introduction: The Boronic Acid Advantage in Glycobiology
Glycoproteins, characterized by their complex carbohydrate chains, are integral to a vast array of biological processes.[3] Altered glycosylation patterns are now recognized as key biomarkers for various diseases, including cancer.[7] Traditional methods for studying glycoproteins, such as lectin affinity chromatography, often face limitations in specificity and versatility.[3] Boronic acids offer a compelling alternative, forming pH-dependent, reversible covalent bonds with 1,2- and 1,3-diols found in glycans.[4][8][9] This unique interaction forms the basis of boronate affinity chromatography (BAC), a robust technique for the selective capture and enrichment of glycoproteins and other cis-diol-containing molecules.[8][10]
This compound stands out due to its specific chemical architecture, which influences its binding affinity, pH sensitivity, and overall performance in complex biological milieu. Understanding its fundamental properties is paramount to designing effective and reproducible experimental workflows.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is the foundation of its successful application. The structure combines a phenylboronic acid moiety, the active site for diol binding, with a sulfonamide linker and a hydroxyethyl group.
-
Chemical Structure: C₈H₁₂BNO₅S[11]
-
Core Functionality: The boronic acid group (-B(OH)₂) is the primary site of interaction with glycans. The electron-withdrawing nature of the sulfonamide group influences the Lewis acidity of the boron atom, thereby affecting its pKa and binding characteristics.
Table 1: Key Physicochemical Properties
| Property | Value / Characteristic | Significance in Application |
| Formula | C₈H₁₂BNO₅S[11] | Defines molecular weight and elemental composition. |
| CAS Number | 850568-77-3[11] | Unique identifier for substance registration. |
| pKa of Boronic Acid | Typically ~8-9 (Arylboronic acids) | Critical for pH-dependent binding. Binding is favored at pH > pKa.[12] |
| Solubility | Soluble in aqueous buffers | Essential for use in biological assays and chromatography. |
| Binding Moiety | Phenylboronic Acid | Forms reversible covalent bonds with cis-diols. |
| Linker Group | Sulfonamide | Provides a stable linkage for immobilization onto solid supports. |
The Mechanism of pH-Modulated Glycan Binding
The utility of this compound is rooted in the dynamic, pH-sensitive equilibrium between the boronic acid and the cis-diol groups of a glycan.[9]
-
The Equilibrium: The boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.
-
Role of pH: In acidic to neutral conditions (pH < pKa), the trigonal form predominates, which has a low affinity for diols. As the pH increases to become more alkaline (pH > pKa), the equilibrium shifts towards the tetrahedral boronate ion.[12]
-
Covalent Bond Formation: This anionic tetrahedral form is a stronger Lewis acid and readily reacts with cis-diol groups on a glycan to form a stable, cyclic boronate ester.[3][12] This binding event effectively captures the glycan.
-
Reversibility: The process is fully reversible. Lowering the pH back to an acidic state shifts the equilibrium back to the trigonal boronic acid, causing the dissociation of the boronate ester and the release of the captured glycan.[3][12] This controlled binding and release is the cornerstone of boronate affinity chromatography.[10]
Caption: pH-dependent reversible binding of boronic acid to a glycan diol.
Core Application: Boronate Affinity Chromatography (BAC) for Glycoprotein Enrichment
BAC is a primary application for this compound, enabling the selective isolation of glycoproteins from complex biological samples like cell lysates or serum.[8][10][13]
Workflow Overview
The process involves immobilizing the boronic acid derivative onto a solid support (e.g., agarose beads) to create an affinity matrix.
Caption: Standard workflow for glycoprotein enrichment using BAC.
Detailed Experimental Protocol: Glycoprotein Enrichment
This protocol provides a robust starting point for researchers. Optimization may be required based on the specific sample and target glycoproteins.
Materials:
-
This compound immobilized on agarose beads (BAC resin).
-
Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5.
-
Elution Buffer: 100 mM Glycine-HCl, pH 3.0.
-
Sample: Clarified cell lysate or serum.
-
Chromatography column.
Procedure:
-
Resin Preparation:
-
Prepare a slurry of the BAC resin (e.g., 50% in Binding Buffer).
-
Pack the desired bed volume into the chromatography column.
-
Expert Insight: A well-packed column is crucial for preventing channeling and ensuring optimal interaction between the sample and the resin.
-
-
Column Equilibration:
-
Wash the packed column with 5-10 column volumes (CV) of Binding Buffer.
-
Monitor the pH of the flow-through to ensure it matches the Binding Buffer (pH 8.5). This step is critical to deprotonate the boronic acid for efficient binding.[12]
-
-
Sample Loading:
-
Load the pre-clarified biological sample onto the column. The sample should be buffer-exchanged into the Binding Buffer for optimal performance.
-
Expert Insight: Control the flow rate to allow sufficient residence time for the binding interaction to occur. A slower flow rate generally improves capture efficiency.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound and non-glyeosylated proteins.
-
Collect the flow-through and wash fractions for analysis (e.g., by SDS-PAGE) to confirm the removal of unbound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the column. The acidic pH will protonate the boronic acid, causing the release of the bound glycoproteins.[3][10]
-
Collect fractions (typically 0.5-1 CV each) into tubes containing a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0) to preserve the stability and activity of the eluted proteins.
-
-
Analysis:
-
Analyze the eluted fractions using methods such as SDS-PAGE, Western Blot, or Mass Spectrometry to identify and quantify the enriched glycoproteins.
-
Advanced Applications and Future Directions
Beyond enrichment, this compound and similar derivatives are integral to other cutting-edge applications.
-
Biosensors: The binding event can be coupled with a signaling mechanism (e.g., fluorescence or an electrochemical signal) to create sensors for real-time saccharide detection.[1][4][6] The change in fluorescence upon binding, often through mechanisms like Photoinduced Electron Transfer (PET), allows for quantitative measurement.[1][6]
-
Drug Delivery: Liposomes or nanoparticles functionalized with boronic acids can be designed to target cells with specific, overexpressed glycan signatures, such as the sialic acids prevalent on cancer cells.[9][14][15]
-
Selective Glycan Profiling: By modifying the boronic acid structure or combining it with other recognition elements, it's possible to develop probes with enhanced selectivity for specific glycan structures, such as sialylated glycans.[14]
The continued development of boronic acid derivatives with lower pKa values, allowing for efficient binding at physiological pH (~7.4), remains a key area of research that will further expand their utility in in vivo and diagnostic applications.[16]
Troubleshooting and Self-Validation
| Issue | Potential Cause | Self-Validating Solution |
| Low Glycoprotein Yield | - Suboptimal binding pH. - Insufficient sample residence time. - Incomplete elution. | - Confirm Binding Buffer pH is >8.0. - Reduce sample loading flow rate. - Ensure Elution Buffer pH is <4.0 and collect multiple small fractions. |
| High Non-Specific Binding | - Hydrophobic or ionic interactions with the resin backbone. | - Increase the salt concentration in the Binding and Wash Buffers (e.g., to 500 mM NaCl). - Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash steps. |
| Protein Precipitation during Elution | - Eluted proteins are unstable at low pH. | - Immediately neutralize eluted fractions with a high-concentration buffer (e.g., 1M Tris-HCl, pH 8.0). |
References
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. [Link]
-
Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1508–1528. [Link]
-
Qin, X., Zhang, Z., Shao, H., Zhang, R., Chen, L., & Yang, X. (2020). Boronate affinity material-based sensors for recognition and detection of glycoproteins. Analyst, 145(23), 7511–7527. [Link]
-
Liu, Z. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]
-
Wang, S., Wang, H., & Chen, Y. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13613–13627. [Link]
-
Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular boronic acid-based saccharide sensors. ePrints Soton. [Link]
-
The Design and Evaluation of Boronic Acid Derivatives for the Recognition of Cell Surface Carbohydrates for Medicinal Applications. (n.d.). ScholarWorks@GSU. [Link]
-
Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
-
Ghosh, A., et al. (2022). Capturing sialyl-glycan via a site-selective installation of boronic acid repertoire in peptides. ChemRxiv. [Link]
-
The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. [Link]
-
Bian, Z., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]
-
Synthetic Catalysts for Selective Glycan Cleavage from Glycoproteins and Cells. (2024). eScholarship. [Link]
-
Tommasone, S., et al. (2019). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews, 48(22), 5688-5716. [Link]
-
Zhang, Q., et al. (2008). Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. Journal of Proteome Research, 7(5), 2323-2330. [Link]
-
Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. (n.d.). TRACE: Tennessee Research and Creative Exchange. [Link]
-
A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769-774. [Link]
-
Rapp, T. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18361-18369. [Link]
-
Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. (2014). MPG.PuRe. [Link]
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate affinity material-based sensors for recognition and detection of glycoproteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular boronic acid-based saccharide sensors - ePrints Soton [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [scholarworks.gsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. The challenges of glycan recognition with natural and artificial receptors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00768C [pubs.rsc.org]
- 10. xiamenbiotime.com [xiamenbiotime.com]
- 11. parchem.com [parchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. trace.tennessee.edu [trace.tennessee.edu]
- 16. A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Potential Biochemical Applications of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Introduction: The Convergence of Two Pharmacophores
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can unlock novel therapeutic potential. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide represents such a convergence, integrating the versatile reactivity of a boronic acid with the proven biological activity of a sulfonamide. This guide will provide a comprehensive overview of the theoretical framework and practical applications of this molecule in biochemical research, with a focus on its potential as a targeted enzyme inhibitor.
Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1][2] This mode of action has been successfully exploited in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2] The electrophilic boron atom readily interacts with nucleophilic hydroxyl groups, such as those found on serine or threonine residues, to form a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis.[3]
Concurrently, the sulfonamide functional group has a long and storied history in pharmaceutical development, from the first antibacterial sulfa drugs to a wide array of modern therapeutics targeting enzymes like carbonic anhydrase.[4][5] The geometry and electronic properties of the sulfonamide moiety allow for specific hydrogen bonding interactions within enzyme active sites, contributing to high-affinity binding.[6]
The combination of these two functionalities in this compound suggests a molecule with the potential for potent and selective enzyme inhibition, making it a compelling candidate for investigation in various biochemical contexts.
Postulated Biochemical Applications
Based on the known activities of its constituent functional groups, this compound is hypothesized to be a potent inhibitor of two key enzyme classes: β-lactamases and carbonic anhydrases.
β-Lactamase Inhibition: A Strategy to Combat Antibiotic Resistance
The rise of antibiotic resistance is a critical global health threat, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance to penicillin and cephalosporin antibiotics. These enzymes inactivate the antibiotics by hydrolyzing their characteristic β-lactam ring.[3] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance.
Boronic acids have been investigated as non-β-lactam-based inhibitors that act as transition-state analogs.[3] The boronic acid moiety can form a dative covalent bond with the catalytic serine residue in the active site of class A and C β-lactamases, effectively mimicking the tetrahedral intermediate formed during substrate hydrolysis.[3]
Furthermore, studies on sulfonamide boronic acids have demonstrated that replacing the typical carboxamide side chain with a sulfonamide can lead to a distinct and sometimes improved structure-activity relationship (SAR).[3][6] The different geometry and polarity of the sulfonamide can alter the hydrogen bonding network within the active site, leading to enhanced potency, with some analogues exhibiting Ki values in the low nanomolar range.[3][6]
The N-(2-hydroxyethyl) substituent on the sulfonamide of our target molecule provides an additional hydrogen bond donor and acceptor, which could further enhance binding affinity and specificity within the β-lactamase active site.
Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5]
Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. The this compound, with its sulfonamide core, is a prime candidate for CA inhibition. The 4-boronobenzene portion of the molecule can be explored for further interactions within the active site, potentially leading to isoform-selective inhibitors. The hydroxyethyl group can also participate in hydrogen bonding, further anchoring the inhibitor.
Proposed Mechanism of Action
The dual-action potential of this compound stems from the distinct yet complementary roles of its two key functional groups.
Inhibition of Serine β-Lactamases
The proposed mechanism of inhibition for serine β-lactamases is depicted below. The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a reversible, covalent tetrahedral adduct, which is stabilized by interactions within the active site. The sulfonamide and hydroxyethyl moieties can form additional hydrogen bonds with active site residues, enhancing the stability of the complex and leading to potent inhibition.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a bifunctional molecule integrating the pharmacologically significant sulfonamide and boronic acid moieties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, drawing upon the established roles of analogous compounds. Particular focus is placed on its prospective utility as an enzyme inhibitor, a burgeoning area for boron-containing pharmaceuticals. This document serves as a foundational resource for researchers interested in the exploration and application of this and related organoboron compounds.
Introduction: The Convergence of Sulfonamides and Boronic Acids in Medicinal Chemistry
The field of medicinal chemistry is in a constant state of evolution, with the strategic combination of well-established pharmacophores offering a powerful approach to novel drug design. This compound represents a compelling example of this paradigm, merging the proven therapeutic legacy of the sulfonamide group with the unique chemical attributes of boronic acid.
Sulfonamides are a cornerstone of modern medicine, renowned for their broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] Their mechanism often involves the competitive inhibition of enzymes crucial for microbial survival or pathological processes.[3]
Concurrently, the incorporation of boron, particularly in the form of boronic acids, has gained significant traction in drug development.[4] The landmark approval of bortezomib, a boronic acid-containing proteasome inhibitor, catalyzed a surge of interest in this area.[5][6] Boronic acids can form reversible covalent bonds with the active site residues of enzymes, such as serine proteases and metalloenzymes, leading to potent and often highly specific inhibition.[7][8] The unique electronic properties of the boron atom also allow for a variety of non-covalent interactions, further enhancing binding affinity.[9]
This guide will delve into the specifics of this compound, a molecule that synergistically combines these two key functional groups. While specific literature on this exact compound is nascent, by examining its structural components and the behavior of analogous molecules, we can construct a robust framework for understanding its potential and guiding future research.
Physicochemical Properties and Structural Features
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 850568-77-3 | [10] |
| Molecular Formula | C8H12BNO5S | [10] |
| Molecular Weight | 245.06 g/mol | [10] |
| Appearance | Solid (predicted) | [10] |
| Synonyms | (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid | [10] |
The structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group and an N-(2-hydroxyethyl)sulfamoyl group.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Sulfonamide Formation
The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine. This is a standard nucleophilic acyl substitution at the sulfonyl group.
-
Protocol:
-
Dissolve ethanolamine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add 4-bromobenzenesulfonyl chloride dropwise to the cooled solution. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyethyl)-4-bromobenzenesulfonamide.
-
Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Miyaura Borylation
The second step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester. Subsequent hydrolysis yields the final boronic acid.
-
Protocol:
-
Combine N-(2-hydroxyethyl)-4-bromobenzenesulfonamide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent like dioxane or DMF.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is filtered, and the solvent is removed.
-
The resulting pinacol ester is then hydrolyzed, typically with an aqueous acid, to afford the final product, this compound.
-
Purification is generally achieved through recrystallization or chromatography.
-
Characterization Techniques
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons. [11][12][13]* Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the O-H, N-H, S=O, and B-O bonds. [14]* Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. [15]* X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule. [16][17]
Potential Applications in Drug Discovery: An Inhibitor by Design
The structural combination of a sulfonamide and a boronic acid strongly suggests that this compound has significant potential as an enzyme inhibitor.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. [18][19]Sulfonamides are the classical inhibitors of CAs, with the sulfonamide moiety coordinating to the active site zinc ion. [20]Boronic acids have also been shown to inhibit CAs, likely through a similar interaction with the zinc ion. [21][22]Therefore, this compound is a prime candidate for a potent carbonic anhydrase inhibitor, potentially exhibiting unique isoform selectivity due to the combined structural features.
Caption: Proposed interaction with the carbonic anhydrase active site.
β-Lactamase Inhibition
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acids have emerged as a promising class of non-β-lactam β-lactamase inhibitors. [7]They act as transition-state analogs, forming a reversible covalent bond with the active site serine residue of the β-lactamase. [1][16]The sulfonamide portion of this compound could provide additional interactions within the active site, potentially enhancing binding affinity and selectivity. [7]
Protease Inhibition
Serine and threonine proteases are another important class of enzymes that can be targeted by boronic acid inhibitors. [8]The boronic acid moiety can form a tetrahedral adduct with the catalytic serine or threonine residue, mimicking the transition state of peptide bond hydrolysis. [6]The sulfonamide group can occupy substrate-binding pockets, contributing to the overall inhibitory activity. This dual-action potential makes compounds like this compound interesting candidates for the development of novel protease inhibitors for various diseases, including cancer and viral infections. [9][23]
Future Directions and Conclusion
This compound stands as a molecule of significant interest at the crossroads of established and emerging medicinal chemistry. While direct experimental data on this compound is limited, the wealth of information on its constituent pharmacophores provides a strong rationale for its investigation as a potent and potentially selective enzyme inhibitor.
Future research should focus on:
-
Efficient and scalable synthesis: Developing and optimizing a reliable synthetic route is the first critical step.
-
In vitro enzyme inhibition assays: Screening against a panel of clinically relevant enzymes, such as various carbonic anhydrase isoforms, β-lactamases, and proteases, will elucidate its biological activity profile.
-
Structural biology studies: Co-crystallization with target enzymes will provide invaluable insights into its binding mode and mechanism of action, guiding further structure-activity relationship (SAR) studies.
-
Cell-based and in vivo studies: Promising candidates from in vitro screening should be advanced to cellular and animal models to assess their therapeutic potential.
References
- Angeli, A., et al. (2021). Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with boron-containing sulfonamides, sulfamides, and sulfamates: toward agents for boron neutron capture therapy of hypoxic tumors. Bioorganic & Medicinal Chemistry Letters, 15(13), 3302-3306.
- Bozdag, M., et al. (2025). A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. Chemical Biology & Drug Design, 105(4), e70108.
- Eidam, O., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.
- Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.
- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors†. Docking.org.
- Del Prete, S., et al. (2011). Carbonic Anhydrase Inhibitors. Inhibition Studies With Anions and Sulfonamides of a New Cytosolic Enzyme From the Scleractinian Coral Stylophora Pistillata. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 846-851.
- Li, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.
- Li, Y., et al. (2025). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au.
- Gold, B., et al. (2012). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 3(8), 639-643.
- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863.
- Windsor, I. A., et al. (2018). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(42), 13638-13641.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4946.
-
Orgasynth. (n.d.). (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid. Retrieved from [Link]
- Rehman, A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Journal of the Chemical Society of Pakistan, 36(6), 1124-1131.
- Angeli, A., et al. (2023). Boron-containing carbonic anhydrases inhibitors. Bioorganic Chemistry, 141, 106976.
- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1938.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9036-9068.
- Aziz-ur-Rehman, et al. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. Asian Journal of Chemistry, 26(24), 8459-8464.
- Wang, L., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2153.
- I. A. Al-Masoudi, N. A. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 209, 112891.
- Abbasi, M. A., et al. (2012). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Acta Poloniae Pharmaceutica, 69(4), 673-679.
- Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060.
- Di Martino, S., et al. (2020). Reagents and conditions: (a) variously substituted phenylboronic acid,...
- Borges, F., et al. (2020).
- Aziz-ur-Rehman, et al. (2012). N-Substituted Sulfonamide Synthesis. Scribd.
- Rehman, A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Semantic Scholar.
-
Laibo Chem. (n.d.). (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid. Retrieved from [Link]
- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Zvereva, E. E., et al. (2012). IR and Raman spectra, hydrogen bonds, and conformations of N-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyrimidine (drug Xymedone). Russian Chemical Bulletin, 61(6), 1203-1211.
-
PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)formamide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]
- 11. lehigh.edu [lehigh.edu]
- 12. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR [m.chemicalbook.com]
- 13. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.docking.org [files.docking.org]
- 18. Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with boron-containing sulfonamides, sulfamides, and sulfamates: toward agents for boron neutron capture therapy of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 20. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbonic anhydrase inhibitors. Inhibition studies with anions and sulfonamides of a new cytosolic enzyme from the scleractinian coral Stylophora pistillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical and Physical Properties
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a solid organic compound.[2] Its structure integrates a phenylboronic acid moiety with a sulfonamide group, characteristics that dictate its reactivity and handling requirements. Boronic acids are generally stable and easy to handle, making them valuable in organic synthesis.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BNO₅S | [2] |
| Molecular Weight | 245.06 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Synonyms | (4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid | [2][4] |
| CAS Number | 850568-77-3 | [5] |
Section 2: Hazard Identification and GHS Classification (Anticipated)
While a specific GHS classification for this compound is not available, related boronic acid derivatives are often classified with the following hazards.[6]
-
Acute Toxicity: While some sources state that similar substances shall not be classified as acutely toxic[7], others indicate potential harm if swallowed.[8][9]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][9]
Anticipated GHS Pictograms:
Anticipated Signal Word: Warning[6][10]
Anticipated Hazard Statements:
Anticipated Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Section 3: Safe Handling and Storage
Given the anticipated hazards, a stringent set of handling and storage protocols is mandatory to ensure personnel safety and maintain the integrity of the compound.
Engineering Controls
Proper engineering controls are the primary line of defense.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent the generation of dust or aerosols.[11] Ensure adequate ventilation, especially in confined areas.[6][12]
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[12][13]
Personal Protective Equipment (PPE)
The use of appropriate PPE is crucial to prevent exposure.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[11] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[6][11]
-
Respiratory Protection: When handling the solid form or in situations where dust or aerosols may be generated, a multi-purpose combination respirator cartridge is recommended.[11][14]
-
Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[11][14]
Caption: Standard workflow for handling chemical reagents requiring PPE.
Storage
Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[14][15] Keep the container tightly closed in a dry place.[13] For long-term stability, refrigeration (2 to 8 °C) under an inert atmosphere is recommended for some boronic acids.[1][10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[16]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[17]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15] Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water.[15] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.
Caption: First-aid response to chemical exposure.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides.[12][17]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[17]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[15][17]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[15] Avoid generating dust. For liquid spills, soak up with inert absorbent material.[13]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[19]
Section 5: Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[18]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[11] The container should be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards.[11]
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant.[12]
Section 6: Toxicological and Ecological Information
To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[14] Similarly, no specific ecological information is available. It is prudent to prevent its release into the environment.[15]
References
-
Boric Acid Safety & Hazards | Lab Alley. [Link]
-
Safety Data Sheet: N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. [Link]
-
Phenylboronic acid - Wikipedia. [Link]
-
CAS 137756-89-9 | 4-(2-Hydroxyethyl)phenylboronic acid | MFCD03095135. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid - NET. [Link]
-
Safety data sheet - CPAChem. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
chemical label Benzenesulfonamide, N-(2-hydroxyethyl)-. [Link]
-
Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid - Carl ROTH. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. 850568-77-3|(4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemos.de [chemos.de]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. chemical-label.com [chemical-label.com]
- 10. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 17. fishersci.com [fishersci.com]
- 18. laballey.com [laballey.com]
- 19. carlroth.com [carlroth.com]
An In-Depth Technical Guide to N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide: Theoretical pKa and pH-Dependent Binding
Introduction: The Convergence of Boronic Acids and Sulfonamides in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutics with tailored properties. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide emerges as a molecule of significant interest, embodying the convergence of two functionalities with profound implications in drug design: the boronic acid and the sulfonamide.
Boronic acids are renowned for their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a feature that has positioned them as invaluable tools for carbohydrate sensing, targeted drug delivery, and as inhibitors of enzymes that process diol-containing substrates.[1] This interaction is exquisitely sensitive to pH, a characteristic that can be exploited for controlled binding and release in specific physiological environments.[2]
Concurrently, the sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of antibacterial, diuretic, and hypoglycemic agents. Beyond their established therapeutic roles, sulfonamides serve as versatile structural motifs and their acidity can be modulated to influence pharmacokinetic and pharmacodynamic properties.[3][4]
This technical guide provides an in-depth analysis of this compound, focusing on the theoretical underpinnings of its acidity (pKa) and the consequential pH-dependent binding behavior. We will explore the electronic interplay between the boronic acid and sulfonamide groups, offer a reasoned estimation of the molecule's pKa values, and delineate the experimental methodologies required for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this bifunctional molecule's core physicochemical properties.
Molecular Structure and Inherent Chemical Dichotomy
This compound is a bifunctional molecule featuring two ionizable protons, one on the boronic acid moiety and one on the sulfonamide nitrogen. The acidity of each proton is influenced by the electronic properties of the other group, creating a molecule with a nuanced, pH-responsive character.
-
The Boronic Acid Moiety: As a Lewis acid, the boron atom possesses a vacant p-orbital. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a hydroxide ion.[3] The equilibrium constant for this reaction defines the pKa of the boronic acid.
-
The Sulfonamide Moiety: The sulfonamide proton is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base through resonance.
-
The N-(2-Hydroxyethyl) Substituent: This group is attached to the sulfonamide nitrogen. The ethylene glycol unit introduces a hydroxyl group, which can potentially engage in intramolecular interactions and influence the molecule's binding properties, particularly with targets that have complementary hydrogen bonding sites.
The key to understanding this molecule's behavior lies in the electronic communication between the electron-withdrawing sulfonyl group and the boronic acid group through the phenyl ring.
Theoretical pKa Analysis: A Tale of Two Acidic Centers
Without direct experimental data for this compound, we can construct a robust theoretical estimation by analyzing the parent structures and the electronic effects of the substituents.
pKa of the Boronic Acid Moiety (pKa1)
The pKa of unsubstituted phenylboronic acid is approximately 8.8. The 4-sulfamoyl group (-SO₂NH(CH₂CH₂OH)) is strongly electron-withdrawing. This effect will delocalize electron density away from the phenyl ring and, consequently, from the boron atom. This increased Lewis acidity stabilizes the anionic tetrahedral boronate form, thereby lowering the pKa .
We can infer the magnitude of this effect from related compounds. For instance, 4-carboxyphenylboronic acid has a pKa of approximately 7.9, and 4-nitrophenylboronic acid has a pKa around 7.0. The sulfonamide group's electron-withdrawing strength is comparable to these groups. Therefore, it is reasonable to predict that the pKa of the boronic acid moiety in this compound will be in the range of 7.2 to 7.8 .
pKa of the Sulfonamide Moiety (pKa2)
The pKa of the parent benzenesulfonamide is approximately 10.1.[5] The 4-boronic acid group is also electron-withdrawing, which will acidify the sulfonamide proton. Furthermore, the N-(2-hydroxyethyl) substituent must be considered. N-alkylation of sulfonamides generally has a modest effect on pKa. While alkyl groups are weakly electron-donating, which would slightly increase the pKa, this effect is often minimal. Computational studies on substituted perfluoroalkyl sulfonamides indicate that N-ethyl substitution has a minor impact on the acidity of the amide proton.[2]
Therefore, the primary influence on the sulfonamide pKa will be the electron-withdrawing boronic acid group. This effect will lower the pKa from the baseline of 10.1. A reasonable estimation for the sulfonamide pKa would be in the range of 9.0 to 9.8 .
| Ionizable Group | Parent Compound pKa | Effect of Substituent | Estimated pKa |
| Boronic Acid | ~8.8 (Phenylboronic Acid) | Electron-withdrawing 4-sulfamoyl group | 7.2 - 7.8 |
| Sulfonamide | ~10.1 (Benzenesulfonamide)[5] | Electron-withdrawing 4-boronic acid group | 9.0 - 9.8 |
Table 1: Theoretical pKa Estimation for this compound.
The Critical Role of pH in Diol Binding
The binding of this compound to molecules containing cis-diol functionalities is intrinsically linked to the ionization state of the boronic acid group. The formation of a stable cyclic boronate ester is most favorable when the boronic acid is in its anionic, tetrahedral form.[2]
Figure 1: pH-dependent equilibrium of the boronic acid moiety and its binding to a cis-diol.
As dictated by the Henderson-Hasselbalch equation, the population of the active tetrahedral boronate species increases as the pH of the solution rises above the pKa of the boronic acid (pKa1). Consequently, the optimal pH for binding to diols is generally at or slightly above the pKa of the boronic acid. Given our estimated pKa1 of 7.2-7.8, this compound is expected to exhibit maximal binding to diol-containing partners under physiologically relevant to slightly alkaline conditions (pH 7.4 and above).
It is also crucial to consider that the formation of the boronate ester can, in turn, lower the pKa of the boronic acid moiety.[6] This phenomenon arises because the ester is a stronger Lewis acid than the parent boronic acid. This can lead to a complex, interdependent relationship between pH, diol concentration, and binding affinity.
Experimental Protocols for pKa Determination and Binding Analysis
To empirically validate the theoretical pKa values and characterize the binding behavior of this compound, a series of well-established experimental protocols should be employed.
Protocol 1: Spectrophotometric pH Titration for pKa Determination
This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute it into a series of aqueous buffers.
-
Buffer Series: Prepare a series of buffers with known pH values spanning the range of interest (e.g., from pH 5 to pH 12).
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.[7] Two inflection points corresponding to pKa1 and pKa2 are expected.
Figure 2: Experimental workflow for pKa determination via spectrophotometric titration.
Protocol 2: Characterization of pH-Dependent Diol Binding using Fluorescence Spectroscopy
A competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS), is a common method to quantify the binding affinity of boronic acids to diols.[1]
Methodology:
-
ARS-Boronic Acid Complex Formation: In a buffer of a specific pH, mix this compound with ARS. The formation of the ARS-boronate ester complex results in a change in fluorescence.
-
Titration with a Diol: Titrate a solution of a model diol (e.g., fructose or glucose) into the ARS-boronate complex solution.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity as the diol displaces ARS from the boronic acid.
-
Binding Constant Calculation: The data can be fitted to a competitive binding isotherm to calculate the binding constant (Kₐ) between the boronic acid and the diol.
-
pH-Dependence: Repeat the experiment at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0) to determine the optimal binding pH.
Conclusion and Future Directions
This compound is a molecule with a rich physicochemical profile governed by the interplay of its boronic acid and sulfonamide functionalities. Our theoretical analysis predicts two distinct pKa values: a pKa1 of approximately 7.2-7.8 for the boronic acid moiety and a pKa2 of approximately 9.0-9.8 for the sulfonamide proton. This dual acidity profile suggests that the molecule's binding to diol-containing targets will be highly pH-dependent, with optimal interaction anticipated in the physiological to slightly alkaline pH range.
The experimental protocols outlined in this guide provide a clear path for the empirical validation of these theoretical predictions. A thorough understanding of the pKa and pH-dependent binding of this molecule is paramount for its rational application in drug discovery and development. Future research should focus on the experimental determination of these parameters and the exploration of this molecule's potential as a pH-responsive binder for biological targets such as glycoproteins or as a component in stimuli-responsive biomaterials.
References
- 1. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | C10H16N2O3S | CID 117639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new class of perfluorinated acid contaminants: primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycoprotein Enrichment using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
For researchers, scientists, and drug development professionals, the selective isolation of glycoproteins from complex biological matrices is a critical yet often challenging step. This document provides a detailed guide to a robust method for glycoprotein enrichment utilizing boronic acid affinity chromatography, specifically with N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide as the affinity ligand. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol, and offer insights to ensure successful and reproducible results.
The Challenge and Importance of Glycoprotein Enrichment
Glycosylation is a pivotal post-translational modification that dictates protein folding, stability, localization, and function. Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1][2] Consequently, alterations in glycosylation patterns are increasingly recognized as biomarkers for various diseases, including cancer and neurodegenerative disorders.[3] However, the analysis of glycoproteins is often hampered by their low abundance in biological samples and the inherent heterogeneity of their glycan structures.[1][3][4][5] Therefore, an effective enrichment strategy is paramount to reduce sample complexity and enhance the detection and characterization of these vital biomolecules.[5]
While several methods for glycoprotein enrichment exist, such as lectin affinity chromatography and hydrophilic interaction chromatography (HILIC), boronic acid-based affinity chromatography offers a broad-spectrum approach for capturing a diverse range of glycoproteins.[1][6][7][8]
The Principle of Boronic Acid Affinity Chromatography
Boronic acid affinity chromatography is predicated on the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[7][9][10] The sugar moieties of glycoproteins present these cis-diol groups, making them ideal targets for boronic acid-based capture.[1][2]
The interaction is highly dependent on pH.[2][6] In an alkaline environment (typically pH > 8), the boronic acid group is in a tetrahedral boronate ion configuration, which readily reacts with cis-diols to form a stable cyclic ester.[7][9] This allows for the selective binding of glycoproteins to a solid support functionalized with a boronic acid ligand like this compound. Conversely, lowering the pH to an acidic range disrupts this interaction, causing the cyclic ester to hydrolyze and release the bound glycoprotein.[7][9] Elution can also be achieved by introducing a competing molecule with cis-diols, such as sorbitol.[4]
Figure 1. Workflow of boronic acid affinity chromatography for glycoprotein enrichment.
This compound: A Key Reagent
This compound is a commercially available compound that can be immobilized onto a solid support for glycoprotein enrichment.[6] The sulfonamide group provides a stable linkage, while the boronic acid moiety serves as the active site for capturing glycoproteins. The hydroxyethyl group can potentially enhance the hydrophilicity of the ligand, which is advantageous for minimizing non-specific hydrophobic interactions with proteins.[11]
Detailed Protocol for Glycoprotein Enrichment
This protocol provides a general framework for glycoprotein enrichment using a solid support functionalized with this compound. The specific parameters may require optimization based on the nature of the sample and the characteristics of the solid support.
Materials:
-
Solid Support: Amine-functionalized magnetic beads, agarose resin, or silica particles.
-
This compound: Commercially available from suppliers such as Parchem.[6]
-
Activation and Coupling Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for amine-reactive crosslinking.
-
Binding/Wash Buffer: Carbonate-bicarbonate buffer (100 mM, pH 10.5) with 50% acetonitrile and high salt concentration (e.g., 500 mM NaCl). The use of an amine-less buffer is crucial to prevent competition with glycoproteins for binding to the boronic acid.[1]
-
Elution Buffer 1 (pH-based): 100 mM acetate buffer, pH 4.0.
-
Elution Buffer 2 (Competitive): 100 mM sorbitol in Binding/Wash Buffer.
-
Sample: Protein extract from cells, tissues, or biological fluids.
Protocol Steps:
Part 1: Preparation of Boronic Acid-Functionalized Solid Support
-
Support Activation: Activate the amine-functionalized solid support according to the manufacturer's instructions. For many supports, this involves incubation with EDC and NHS to form reactive NHS esters.
-
Ligand Coupling:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or an aqueous buffer at a slightly alkaline pH).
-
Add the dissolved ligand to the activated support and incubate with gentle mixing for several hours at room temperature or overnight at 4°C. The primary amine of the ligand will react with the NHS ester on the support to form a stable amide bond.
-
-
Blocking: After coupling, block any remaining active sites on the support by incubating with a blocking agent such as ethanolamine or Tris buffer.
-
Washing: Thoroughly wash the functionalized support with alternating high and low pH buffers to remove any non-covalently bound ligand. Finally, wash and store the support in a suitable storage buffer (e.g., PBS with a preservative).
Part 2: Glycoprotein Enrichment Workflow
Figure 2. Step-by-step workflow for glycoprotein enrichment.
-
Sample Preparation:
-
Prepare your protein sample in the Binding/Wash Buffer. Ensure the final pH is alkaline (around 10.5) to facilitate binding.
-
Centrifuge or filter the sample to remove any precipitates.
-
-
Equilibration of the Support:
-
Wash the boronic acid-functionalized support two to three times with the Binding/Wash Buffer to equilibrate it.
-
-
Binding of Glycoproteins:
-
Add the prepared protein sample to the equilibrated support.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding of glycoproteins.
-
-
Washing:
-
After incubation, separate the support from the sample (e.g., by centrifugation or using a magnetic rack for magnetic beads).
-
Wash the support three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins. The high salt and organic solvent in the buffer help to minimize these interactions.[1]
-
-
Elution:
-
pH-based Elution: Add Elution Buffer 1 (acidic pH) to the support and incubate for 10-15 minutes with gentle mixing. The acidic conditions will hydrolyze the boronate ester bond, releasing the glycoproteins.
-
Competitive Elution: Alternatively, add Elution Buffer 2 (containing sorbitol) and incubate. The sorbitol will compete with the glycoproteins for binding to the boronic acid, leading to their release.
-
Collect the eluate containing the enriched glycoproteins. Repeat the elution step once or twice and pool the eluates for complete recovery.
-
-
Downstream Analysis:
Key Considerations and Troubleshooting
| Parameter | Rationale and Recommendations |
| Binding Buffer pH | A high pH (around 10.5) is generally optimal for the formation of the tetrahedral boronate ion, which is essential for binding cis-diols.[7][9] |
| Amine-free Buffers | Amine-containing buffers (e.g., Tris, glycine) can compete with the cis-diols of glycoproteins for binding to the boronic acid, significantly reducing enrichment efficiency. Carbonate-bicarbonate buffers are a suitable alternative.[1] |
| Non-specific Binding | The inclusion of high salt concentrations and organic solvents (like acetonitrile) in the binding and wash buffers helps to disrupt ionic and hydrophobic interactions, thereby reducing the co-purification of non-glycosylated proteins.[1] |
| Elution Efficiency | If elution is incomplete, try a lower pH elution buffer or a higher concentration of the competing diol. Ensure adequate incubation time during the elution step. |
| Sample Complexity | For highly complex samples like serum or plasma, a pre-depletion step to remove high-abundance proteins (e.g., albumin) can further enhance the enrichment of lower-abundance glycoproteins. |
Conclusion
The use of this compound in boronic acid affinity chromatography provides a powerful and versatile tool for the enrichment of glycoproteins. By understanding the pH-dependent nature of the boronic acid-cis-diol interaction and carefully optimizing the protocol, researchers can achieve highly selective and efficient isolation of glycoproteins from complex biological samples. This opens the door to more in-depth studies of the glycoproteome and the discovery of novel biomarkers for a wide range of diseases.
References
-
Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. [Link]
-
Zhang, H., et al. (2008). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry. [Link]
-
Chen, Y., et al. (2019). Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for the multimodal enrichment of glycopeptides for glycoproteomics. Analyst. [Link]
-
Wang, J., et al. (2018). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B. [Link]
-
Li, D., et al. (2000). Boronic acids as ligands for affinity chromatography. PubMed. [Link]
-
Berquist, T., et al. (2010). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]
-
Anonymous. (2025). Boronate Affinity Chromatography. ResearchGate. [Link]
-
Biotime. The development of the boronate affinity chromatography and Biotime's success. [Link]
-
Ren, J., et al. (2009). Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography. PubMed. [Link]
-
Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Anonymous. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics. Journal of Visualized Experiments. [Link]
-
Anonymous. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]
-
Anonymous. (2025). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]
-
Anonymous. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. PMC. [Link]
-
Anonymous. Glycoprotein enrichment method using a selective magnetic nano-probe platform (MNP) functionalized with lectins. PubMed. [Link]
-
Anonymous. (2019). The challenges of glycan recognition with natural and artificial receptors. RSC Publishing. [Link]
-
Anonymous. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. PMC. [Link]
-
Anonymous. (2014). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. xiamenbiotime.com [xiamenbiotime.com]
- 3. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-hydroxyethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Glycoprotein enrichment method using a selective magnetic nano-probe platform (MNP) functionalized with lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
Application Note & Protocols: Leveraging N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide for High-Efficiency Boronate Affinity Chromatography
Abstract
Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation of biomolecules containing cis-diol moieties, such as glycoproteins, nucleotides, and catechols.[1][2] The efficacy of BAC is critically dependent on the properties of the immobilized boronic acid ligand, particularly its acid dissociation constant (pKa). Traditional ligands often possess high pKa values, necessitating alkaline binding conditions that can compromise the stability of sensitive biological targets. This guide introduces N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide , an advanced boronate ligand designed to overcome these limitations. The strong electron-withdrawing nature of the sulfonamide group significantly lowers the ligand's pKa, enabling efficient capture of cis-diol compounds at or near physiological pH. We provide a detailed exploration of the underlying chemical principles, a comparison with traditional ligands, and comprehensive, step-by-step protocols for the enrichment of glycoproteins and the isolation of nucleosides.
The Foundational Principle: pH-Controlled Covalent Interaction
Boronate affinity chromatography is predicated on a reversible, pH-dependent covalent interaction between a boronic acid ligand and the 1,2- or 1,3-cis-diol groups present in target molecules.[3][4] The mechanism involves two key states of the boronic acid group:
-
Trigonal (sp²) State: At a pH below its pKa, the boronic acid exists in a neutral, trigonal planar form, which has a very weak affinity for diols.
-
Tetrahedral (sp³) State: At a pH above its pKa, the boronic acid accepts a hydroxide ion, converting to a more reactive, tetrahedral boronate anion. This anionic form readily reacts with cis-diols to form a stable, five- or six-membered cyclic ester.[1][5]
This pH-switchable binding allows for a simple and effective chromatography workflow: capture of the target molecule under neutral to alkaline conditions (binding phase) and its release under acidic conditions (elution phase), which hydrolyzes the cyclic ester bond.[1][6]
Figure 1: The pH-dependent mechanism of boronate affinity chromatography.
This compound: An Advanced Ligand for Physiological pH Binding
The primary limitation of first-generation BAC ligands, such as 3-aminophenylboronic acid (APBA), is their high pKa (typically 8.5-9.0).[4] This necessitates the use of high pH binding buffers, which can lead to protein denaturation, loss of biological activity, and increased non-specific hydrophobic or ionic interactions.[1]
This compound (HEBS) is engineered to address this challenge directly. Its structure incorporates a sulfonamide group, which is strongly electron-withdrawing. This electronic effect pulls electron density away from the phenyl ring and, consequently, from the boron atom. This stabilizes the anionic tetrahedral boronate form, thereby lowering the pKa of the boronic acid moiety into a more physiologically compatible range (theoretically pKa ~7.0-7.5).[4][7]
This key modification provides several distinct advantages:
-
Enhanced Binding at Neutral pH: Enables efficient capture of glycoproteins and other biomolecules under conditions that better preserve their native structure and function.
-
Reduced Non-Specific Interactions: Operating at a lower pH minimizes unwanted secondary ionic interactions that can occur under highly alkaline conditions, leading to higher purity of the eluted product.
-
Broader Applicability: Expands the utility of BAC to pH-sensitive targets that are incompatible with traditional boronate resins.
| Feature | 3-Aminophenylboronic Acid (APBA) | This compound (HEBS) | Rationale for Advantage |
| Key Functional Group | Amino Group (-NH₂) | Sulfonamide Group (-SO₂NH-) | The sulfonamide is a potent electron-withdrawing group. |
| Approximate pKa | ~8.8[4] | Estimated ~7.0 - 7.5 | Lower pKa allows for the formation of the active tetrahedral boronate at a lower pH.[7] |
| Optimal Binding pH | 8.5 - 9.5 | 7.5 - 8.5 | Binding occurs closer to physiological pH, preserving biomolecule integrity. |
| Potential for Non-Specific Binding | Higher (at alkaline pH) | Lower | Reduced charge effects at near-neutral pH minimize off-target ionic interactions. |
Table 1: Comparison of the advanced HEBS ligand with a traditional boronate ligand.
General Workflow & Critical Parameters
A successful separation using a HEBS-functionalized matrix follows a standard chromatographic workflow. The precise buffer compositions and flow rates should be optimized for each specific application, but the core steps remain consistent.
Figure 2: Standard workflow for boronate affinity chromatography.
Key Experimental Considerations:
-
Binding Buffer pH: This is the most critical parameter. For a HEBS matrix, the binding buffer pH should be set at or slightly above the ligand's pKa to ensure efficient binding. A starting point of pH 7.5-8.5 is recommended. Buffers such as HEPES or phosphate are suitable. Avoid buffers containing diols, such as Tris, as they will compete for binding to the ligand.[8]
-
Elution Strategy: Elution is achieved by disrupting the boronate ester bond. This can be done in two ways:
-
pH Shift (Primary Method): Lowering the pH to <6.5 with an acidic buffer (e.g., acetate or formate) protonates the boronate, causing the ester to hydrolyze and release the target molecule.[1][9]
-
Competitive Elution: Including a high concentration of a competing diol, such as sorbitol or mannitol (e.g., 100-500 mM), in the elution buffer can displace the bound analyte. This is useful for targets that are sensitive to low pH.[8][9]
-
-
Ionic Strength: Moderate salt concentrations (e.g., 100-150 mM NaCl) in the binding and wash buffers can help minimize non-specific ionic interactions.
-
Flow Rate: A lower flow rate during sample loading allows for sufficient residence time for the binding interaction to occur, maximizing capture efficiency.
Application Protocol 1: Selective Enrichment of Glycoproteins
This protocol provides a general method for capturing glycoproteins from a complex biological sample, such as serum or a cell lysate, using a HEBS-functionalized affinity column.
Materials:
-
HEBS-derivatized chromatography resin (e.g., HEBS-Agarose)
-
Chromatography column
-
Peristaltic pump or FPLC/HPLC system
-
pH meter and standard laboratory glassware
-
Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Elution Buffer: 100 mM Sodium Acetate, pH 5.0
-
Regeneration Buffer: 0.1 M HCl followed by 0.1 M NaOH
-
Neutralization Buffer: 1 M HEPES, pH 8.0
-
Sample (e.g., clarified cell lysate, serum)
Step-by-Step Protocol:
-
Column Packing and Equilibration:
-
Prepare a slurry of the HEBS resin in the Binding/Wash Buffer (50% v/v).
-
Pack the column according to the manufacturer's instructions.
-
Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the pH and conductivity of the column effluent match the buffer.
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) and filtration (0.45 µm filter) to remove particulate matter.
-
If necessary, perform a buffer exchange into the Binding/Wash Buffer using dialysis or a desalting column.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column). Collect the flow-through fraction for analysis of unbound proteins.
-
-
Washing:
-
After loading, wash the column with 5-10 CV of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Monitor the UV absorbance (A280) of the effluent until it returns to baseline.
-
-
Elution:
-
Elute the bound glycoproteins by applying 5 CV of Elution Buffer (pH 5.0) to the column.
-
Collect fractions (e.g., 1 CV each) and monitor the UV absorbance to identify the peak containing the eluted glycoproteins.
-
Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to protect the eluted proteins from prolonged exposure to low pH.
-
-
Regeneration and Storage:
-
To regenerate the column for subsequent use, wash with 3 CV of Regeneration Buffer (0.1 M HCl), followed by 3 CV of 0.1 M NaOH, and then re-equilibrate with at least 5 CV of Binding/Wash Buffer.
-
For long-term storage, flush the column with 20% ethanol and store at 4°C.
-
Application Protocol 2: Isolation of Ribonucleosides from Urine
This protocol outlines a method for the selective capture of ribonucleosides (which contain a 2',3'-cis-diol) from a complex matrix like urine, separating them from deoxyribonucleosides (which lack the 2'-hydroxyl group).[10][11][12]
Materials:
-
HEBS-derivatized chromatography resin
-
Solid Phase Extraction (SPE) cartridge or chromatography column
-
Binding/Wash Buffer: 25 mM Ammonium Acetate, pH 7.5
-
Elution Buffer: 1% Formic Acid in water (v/v) (~pH 2.7)
-
Urine sample, pre-treated with a protein precipitation step (e.g., acetonitrile) and clarified.
Step-by-Step Protocol:
-
Column/Cartridge Equilibration:
-
Condition the HEBS SPE cartridge by passing 3 CV of methanol, followed by 3 CV of water, and finally equilibrate with 5 CV of Binding/Wash Buffer (pH 7.5).
-
-
Sample Preparation and Loading:
-
Thaw the urine sample and centrifuge to remove sediment.
-
Adjust the pH of the urine sample to ~7.5 with dilute ammonium hydroxide.
-
Load the pH-adjusted urine onto the cartridge at a slow flow rate (e.g., 0.2-0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 CV of Binding/Wash Buffer to remove unbound matrix components, including salts and deoxyribonucleosides.
-
-
Elution:
-
Elute the bound ribonucleosides by applying 3-5 CV of the Elution Buffer (1% Formic Acid). The low pH ensures complete hydrolysis of the boronate esters.
-
Collect the eluate for subsequent analysis (e.g., by LC-MS). The formic acid-based eluent is directly compatible with mass spectrometry.
-
-
Regeneration:
-
Regenerate the cartridge by washing with 3 CV of water, followed by 3 CV of methanol, and re-equilibrate with Binding/Wash Buffer if immediate reuse is planned.
-
Conclusion
The use of This compound as a ligand in affinity chromatography represents a significant advancement in the purification of cis-diol-containing biomolecules. By enabling efficient binding at or near physiological pH, this technology minimizes the harsh alkaline conditions required by traditional boronate resins, thereby improving the recovery, purity, and biological activity of sensitive targets. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to leverage the unique advantages of this advanced affinity matrix for a wide range of applications, from proteomics to metabolomics.
References
- PubMed. (n.d.). Boronic acids as ligands for affinity chromatography.
- ResearchGate. (n.d.). Scheme 1. A). Mechanism of boronic ester formation from a....
- MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing.
- Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success.
- Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC).
- AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
- Oxford Academic. (n.d.). Affinity Chromatography: A Review of Clinical Applications.
- Google Patents. (n.d.). EP2528933A1 - Process for the purification of glycoproteins.
- ResearchGate. (2025, August 6). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
- MDPI. (n.d.). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.
- ResearchGate. (n.d.). (PDF) Boronate Affinity Chromatography.
- ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
- Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography.
- RSC Publishing. (n.d.). Preparation of a boronate-affinity monolithic column for adsorption of nucleosides.
- Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses.
- Royal Society of Chemistry. (n.d.). CHAPTER 11: Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules.
- Springer. (n.d.). Affinity Chromatography: A Historical Perspective.
- NIH. (2019, August 23). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- PubMed. (2021, January 1). Selective recognition of nucleosides by boronate affinity organic-inorganic hybrid monolithic column.
- ACS Publications. (n.d.). Internal and External Catalysis in Boronic Ester Networks.
- ResearchGate. (2025, August 7). A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition | Request PDF.
- Taylor & Francis Online. (n.d.). Boronate affinity nanoparticles for nucleoside separation.
- PubMed. (n.d.). Boronate affinity chromatography.
- Bio-Rad. (n.d.). chromatography.
Sources
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. aablocks.com [aablocks.com]
- 6. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]
- 10. Selective recognition of nucleosides by boronate affinity organic-inorganic hybrid monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Capture of cis-Diol Containing Molecules using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Introduction: A Modern Approach to cis-Diol Biomolecule Isolation
The selective isolation of biomolecules containing cis-diol functionalities is a cornerstone of numerous endeavors in proteomics, glycomics, and drug discovery. These molecules, which include glycoproteins, ribonucleosides, and catechols, are pivotal in a vast array of biological processes. Traditional methods for their enrichment, while effective, can present challenges in terms of specificity, harsh elution conditions, and cost. Boronate affinity chromatography has emerged as a powerful and versatile alternative, predicated on the unique, reversible covalent interaction between boronic acids and cis-diols.[1][2]
This guide focuses on the application of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, a specialized boronic acid ligand, for the selective capture of these valuable biomolecules. While specific performance data for this particular derivative is not extensively documented in publicly available literature, its structural features—notably the electron-withdrawing sulfonamide group—suggest properties that are highly advantageous for affinity chromatography. It is well-established that electron-withdrawing groups on the phenyl ring of a boronic acid lower its pKa, thereby enabling strong binding to cis-diols at or near physiological pH.[2][3] This characteristic is a significant improvement over first-generation phenylboronic acids, which typically require alkaline conditions (pH > 8.5) for efficient binding.[1]
These application notes provide a robust framework for researchers, scientists, and drug development professionals to leverage the predicted benefits of this compound in their workflows. The protocols detailed herein are built upon the established principles of boronate affinity chromatography and have been adapted to reflect the anticipated favorable characteristics of this ligand.
The Underlying Chemistry: pH-Modulated Covalent Interaction
The efficacy of boronate affinity chromatography hinges on a pH-dependent equilibrium. In an aqueous environment, the boronic acid group exists in equilibrium between a trigonal, uncharged state and a tetrahedral, anionic (boronate) state.[4] The formation of a stable cyclic ester with a cis-diol moiety predominantly occurs when the boron atom is in the tetrahedral configuration.[1]
The pKa of the boronic acid dictates the pH at which this transition occurs. For unsubstituted phenylboronic acid, the pKa is approximately 8.8, necessitating alkaline conditions to favor the boronate form and, consequently, binding to cis-diols.[2] The presence of the electron-withdrawing sulfonamide group in this compound is predicted to lower this pKa significantly, likely into the 7.1-7.4 range, similar to other sulfonamide- and sulfonyl-substituted phenylboronic acids.[2] This allows for efficient capture of cis-diol-containing molecules under milder, more physiologically relevant pH conditions (e.g., pH 7.0-7.5).
Elution of the captured molecules is readily achieved by lowering the pH of the mobile phase. This protonates the boronate ester, shifting the equilibrium back towards the trigonal boronic acid, which has a much weaker affinity for the cis-diol, leading to its release.[4] Alternatively, elution can be accomplished by introducing a high concentration of a competing cis-diol-containing molecule, such as sorbitol, which displaces the bound analyte.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-hydroxyethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Immobilization of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide on Solid Supports
Abstract
This guide provides a comprehensive framework for the covalent immobilization of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide onto solid supports. Boronate affinity chromatography (BAC) is a powerful technique for the selective capture and purification of biomolecules containing cis-diol moieties, such as glycoproteins, carbohydrates, and ribonucleosides.[1][2] The molecule this compound serves as an ideal ligand for this purpose, featuring a phenylboronic acid group for reversible covalent interaction with diols and a primary hydroxyl group that acts as a versatile handle for stable, covalent attachment to a variety of solid-phase matrices.[3] This document details the underlying chemical principles, offers two distinct, step-by-step protocols for immobilization on agarose and magnetic beads, outlines methods for characterization and quality control, and provides a practical application protocol for glycoprotein enrichment.
Introduction: The Principle of Boronate Affinity
The utility of immobilized boronic acids is rooted in their unique, pH-dependent interaction with 1,2- and 1,3-cis-diols.[4][5] In an aqueous environment, the boron atom of a boronic acid exists in equilibrium between a trigonal planar (sp²) state and a tetrahedral boronate anion (sp³). At a pH at or above the pKₐ of the boronic acid, the equilibrium shifts towards the tetrahedral anion, which can then readily react with cis-diols to form stable, five- or six-membered cyclic esters.[6][7] This covalent interaction is reversible; lowering the pH below the pKₐ destabilizes the cyclic ester, leading to the release of the bound molecule.[1] This controllable capture-and-release mechanism makes boronate-functionalized media exceptionally valuable for affinity-based separations in proteomics and glycobiology.
This compound is specifically engineered for ease of immobilization. The terminal hydroxyl group provides a nucleophilic site for reaction with various activated solid supports, ensuring that the critical boronic acid moiety remains sterically unhindered and fully available for interaction with target analytes.
Strategic Overview: Immobilization Workflow
The successful preparation of a boronate affinity matrix involves a logical sequence of steps: selection of a suitable solid support, activation of the support (if necessary), covalent coupling of the ligand, and finally, blocking of any remaining active sites to minimize non-specific binding. This guide presents protocols for two widely used support types: porous agarose beads for chromatographic applications and superparamagnetic beads for rapid, batch-wise purification.
Figure 1. High-level workflow for creating and utilizing a boronate affinity support.
Protocol 1: Immobilization on Amine-Reactive Agarose Beads
This protocol utilizes N-hydroxysuccinimide (NHS)-activated agarose, a common support for the covalent immobilization of ligands containing primary amines. To adapt this for our hydroxyl-containing ligand, we first perform a simple modification to introduce an amine group onto the ligand.
3.1 Rationale
NHS-activated resins react efficiently and specifically with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[8] By first converting the hydroxyl group of our ligand to an amine via a tosylation and subsequent amination step (or more simply, by using a linker), we can leverage this robust and widely available chemistry. A direct and efficient approach is to use a bifunctional linker like p-phenylenediamine after activating the support, but for simplicity, we will assume a pre-aminated version of the ligand or use a support chemistry compatible with hydroxyls. A more direct and simpler method for agarose is using a support activated for reaction with hydroxyls, such as tresyl-activated or epoxy-activated agarose. However, since amine-reactive supports are exceedingly common, we will proceed with a protocol that adapts the ligand. For the purpose of this protocol, we will describe the direct coupling to an epoxy-activated agarose, which is a more direct route for a hydroxyl-containing ligand.
3.2 Materials
-
Epoxy-Activated Agarose Beads (e.g., GE Healthcare Sepharose 6B, Epoxy-activated)
-
This compound (CAS 850568-77-3)
-
Coupling Buffer: 0.1 M Sodium Hydroxide (NaOH), pH ~13
-
Wash Buffer A: Deionized Water
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Storage Buffer: 20% Ethanol in Deionized Water
-
Sintered glass funnel, reaction vessel, end-over-end rotator.
3.3 Immobilization Procedure
-
Bead Preparation: Weigh out approximately 5 g of dry epoxy-activated agarose powder and add to 100 mL of deionized water. Allow the beads to swell for at least 1 hour. Wash the swollen gel on a sintered glass funnel with 10 bed volumes of deionized water.
-
Ligand Solution: Prepare a 10 mg/mL solution of this compound in the Coupling Buffer (0.1 M NaOH). The high pH is critical for deprotonating the hydroxyl group, enhancing its nucleophilicity to attack the epoxy ring.
-
Coupling Reaction: Transfer the washed agarose beads to a sealed reaction vessel. Add 10 mL of the ligand solution for every 10 mL of settled bead volume. Incubate for 16-24 hours at 37°C with gentle end-over-end rotation.
-
Washing: After incubation, transfer the beads to the sintered glass funnel and wash away unreacted ligand with 20 bed volumes of deionized water.
-
Blocking: Transfer the washed beads to a fresh vessel and add 2 bed volumes of Blocking Buffer (1 M Ethanolamine, pH 8.0). This step quenches any unreacted epoxy groups on the agarose, preventing them from causing non-specific binding in later applications. Incubate for 4 hours at room temperature with gentle rotation.
-
Final Wash & Storage: Wash the blocked beads extensively with 20 bed volumes of deionized water. Finally, equilibrate the resin with Storage Buffer and store at 4°C. Do not freeze.
Figure 2. Covalent coupling of the ligand to epoxy-activated agarose.
Protocol 2: Immobilization on Carboxylated Magnetic Beads
This protocol uses superparamagnetic beads with a carboxylated surface. The carboxyl groups are activated using the well-established carbodiimide chemistry (EDC/NHS) to form a reactive NHS ester, which then couples with the hydroxyl group of the ligand. Magnetic beads offer the advantage of rapid separation using a magnetic stand, making them ideal for high-throughput and small-scale enrichment protocols.[9][10]
4.1 Rationale
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a highly efficient "zero-length" crosslinking system. EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by NHS, forming a semi-stable NHS ester. This ester then reacts with the primary hydroxyl group on our ligand to form a stable ester linkage. While less efficient than amine reactions, this coupling proceeds at a reasonable yield under optimized conditions.
4.2 Materials
-
Carboxylated Magnetic Beads (e.g., Thermo Scientific Pierce™ COOH-Magnetic Beads)
-
This compound
-
Activation Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 100 mM Sodium Borate, pH 8.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Wash Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Magnetic stand, microcentrifuge tubes, rotator.
4.3 Immobilization Procedure
-
Bead Preparation: Resuspend the magnetic bead stock solution by vortexing. Transfer 1 mL (e.g., 10 mg) of the bead slurry to a 1.5 mL microcentrifuge tube. Place the tube on a magnetic stand for 1-2 minutes to pellet the beads. Discard the supernatant.
-
Washing: Remove the tube from the stand, add 1 mL of Activation Buffer, and resuspend the beads by pipetting. Pellet the beads again using the magnetic stand and discard the supernatant. Repeat this wash step once more.
-
Activation: Resuspend the washed beads in 500 µL of Activation Buffer. In a separate tube, prepare a fresh solution of 10 mg EDC and 10 mg Sulfo-NHS in 500 µL of Activation Buffer. Add the EDC/Sulfo-NHS solution to the bead suspension. Incubate for 30 minutes at room temperature with gentle rotation.
-
Post-Activation Wash: Pellet the activated beads with the magnetic stand, discard the supernatant, and immediately wash twice with 1 mL of Coupling Buffer. It is critical to proceed to the next step without delay as the NHS-ester is susceptible to hydrolysis.
-
Ligand Coupling: Prepare a 10 mg/mL solution of this compound in Coupling Buffer. Resuspend the activated beads in 1 mL of this ligand solution. Incubate for 2-4 hours at room temperature with gentle rotation.
-
Quenching: Pellet the beads, discard the ligand solution, and add 1 mL of Quenching Buffer. Incubate for 30 minutes to block any unreacted NHS-ester sites.
-
Final Washes & Storage: Wash the beads three times with 1 mL of Wash Buffer (PBS). After the final wash, resuspend the beads in 1 mL of PBS containing 0.02% sodium azide for storage at 4°C.
Figure 3. Workflow for immobilizing the ligand on magnetic beads via EDC/NHS chemistry.
Quality Control: Assessing Ligand Density & Binding Capacity
A successful immobilization must be verified. The most relevant quality control metric is a functional assay to determine the binding capacity of the beads for a known glycoprotein.[2]
| Parameter | Method | Typical Target Value | Rationale |
| Ligand Density | Subtractive Spectrophotometry | 2-10 µmol/mL gel | Measure the absorbance (at ~235 nm) of the ligand solution before and after coupling. The difference corresponds to the amount of ligand immobilized. |
| Binding Capacity | Glycoprotein Binding Assay | >5 mg/mL gel | Incubate the functionalized beads with an excess of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) and measure the amount bound.[11] |
| Non-Specific Binding | Control Protein Binding | <0.1 mg/mL gel | Perform the binding assay with a non-glycosylated protein (e.g., Bovine Serum Albumin, BSA) to ensure low background binding. |
Table 1. Key quantitative parameters for characterizing the functionalized solid supports.
Application Protocol: Enrichment of Glycoproteins from Cell Lysate
This protocol provides a general method for using the prepared boronate affinity beads to selectively capture glycoproteins from a complex biological sample.
6.1 Materials
-
Boronate-functionalized beads (prepared in Protocol 1 or 2)
-
Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5
-
Elution Buffer: 100 mM Glycine-HCl, pH 2.5 (or 200 mM Sorbitol in Binding Buffer)
-
Clarified cell lysate or serum sample
-
Protein quantitation assay (e.g., BCA or Bradford)
6.2 Enrichment Procedure
-
Bead Equilibration: Transfer 100 µL of the bead slurry to a new tube. Equilibrate the beads by washing them three times with 1 mL of Binding/Wash Buffer.
-
Sample Binding: Dilute the cell lysate at least 1:1 with Binding/Wash Buffer to ensure the final pH is ~8.5. Add the prepared sample to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation for agarose or magnet for magnetic beads). Discard the supernatant (this is the "flow-through" fraction containing non-glycosylated proteins). Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 100 µL of Elution Buffer to the beads to release the bound glycoproteins. Incubate for 5-10 minutes at room temperature.
-
Collection: Pellet the beads and carefully collect the supernatant, which contains the enriched glycoprotein fraction. Neutralize the eluate immediately if using the low pH elution buffer by adding 10 µL of 1 M Tris, pH 8.5.
-
Analysis: Analyze the flow-through and eluted fractions by SDS-PAGE or other downstream proteomic methods to confirm enrichment.
Figure 4. Workflow for selective enrichment of glycoproteins using boronate affinity media.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. parchem.com [parchem.com]
- 4. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acid-based approach for separation and immobilization of glycoproteins and its application in sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. basepairbio.com [basepairbio.com]
- 10. nvigen.com [nvigen.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide for Enhanced Mass Spectrometric Analysis of cis-Diol-Containing Biomolecules
Introduction: Overcoming the Challenges in Glycomics and Metabolomics
In the fields of drug development, biomarker discovery, and fundamental biological research, the sensitive and accurate analysis of cis-diol-containing biomolecules, such as glycoproteins, carbohydrates, and ribonucleosides, is of paramount importance. However, these molecules often exhibit poor ionization efficiency in mass spectrometry (MS), leading to challenges in their detection and quantification, especially at low abundances. Chemical derivatization is a powerful strategy to overcome these limitations.[1] This application note details the use of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide as a versatile derivatizing agent for the selective capture and enhanced MS analysis of cis-diol-containing compounds.
Boronic acids are known to react reversibly with cis-diols to form stable cyclic esters, a reaction that can be exploited for selective enrichment and improved MS detection.[2][3][4] this compound offers a unique combination of a reactive boronic acid moiety and a sulfonamide group, which can influence the physicochemical properties of the derivatized analyte, potentially enhancing its chromatographic retention and ionization.
Mechanism of Action: The Boronate-Diol Interaction
The core of this methodology lies in the specific and reversible covalent interaction between the boronic acid group of this compound and the cis-diol functionalities present in target biomolecules. This reaction is pH-dependent, typically favoring the formation of the cyclic boronate ester under basic conditions and its dissociation under acidic conditions.[4][5] This pH-controlled capture and release mechanism is ideal for sample preparation workflows.
Experimental Workflow: From Sample to MS Analysis
The overall workflow for the derivatization and analysis of cis-diol-containing compounds using this compound can be summarized in the following stages:
Sources
Glycopeptide enrichment using "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" functionalized materials
Glycopeptide Enrichment Using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide Functionalized Materials
Introduction: The Glycoproteomic Challenge
Protein glycosylation is a critical post-translational modification that governs a vast array of biological processes, from protein folding and stability to cell signaling and immune responses.[1][2] The immense structural diversity and heterogeneity of glycans, coupled with the often low abundance of specific glycoforms, present significant analytical challenges.[3] Effective enrichment of glycopeptides from complex biological mixtures is therefore an indispensable step for in-depth mass spectrometry-based glycoproteomic analysis.[2][4]
Several methods for glycopeptide enrichment exist, including lectin affinity chromatography and hydrophilic interaction liquid chromatography (HILIC).[2][4] However, these methods can exhibit biases towards certain glycan structures or hydrophilic peptides.[1] Boronate affinity chromatography (BAC) offers a compelling alternative, providing a broad-spectrum approach for the capture of cis-diol-containing molecules, which includes a wide range of glycans.[1][3][4] The interaction is based on the formation of a reversible covalent bond between a boronic acid group and the cis-diol moieties present in the sugar residues of glycopeptides.[3]
This application note details a protocol for the enrichment of glycopeptides using materials functionalized with This compound . We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the critical parameters for successful glycopeptide capture and elution.
Principle of the Method: Boronate Affinity Chromatography
The core of this enrichment strategy lies in the pH-dependent, reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols found in the glycan portion of glycopeptides.[1][5]
-
Binding: At an alkaline pH (typically pH > 8), the boronic acid group is in a tetrahedral, anionic state, which is highly favorable for the formation of a stable cyclic ester with the cis-diol of a glycan.[6]
-
Elution: By lowering the pH to an acidic range (typically pH < 6), the equilibrium shifts, leading to the dissociation of the boronate-diol complex and the release of the captured glycopeptides.[3]
The specific ligand, This compound , offers potential advantages due to its chemical structure. The sulfonamide group can influence the electronic properties of the boronic acid, potentially affecting its pKa and binding affinity. The terminal hydroxyethyl group provides a convenient handle for covalent immobilization onto various solid supports, such as silica beads, magnetic nanoparticles, or monolithic columns.
Diagram of the Enrichment Workflow
Caption: Workflow for glycopeptide enrichment using boronate affinity chromatography.
Experimental Protocols
This section provides a general protocol for the enrichment of glycopeptides from a complex peptide mixture using this compound functionalized beads. Note: This is a foundational protocol; optimization of buffer composition, incubation times, and washing steps is highly recommended for specific sample types.
Materials and Reagents
-
Functionalized Beads: this compound immobilized on a solid support (e.g., silica or magnetic beads).
-
Binding/Wash Buffer: 50 mM Sodium Carbonate, 1 M KCl, pH 10.5. Crucially, this buffer should be free of primary and secondary amines, as they can compete with the diols for binding to the boronic acid. [1]
-
Elution Buffer: 1% Trifluoroacetic Acid (TFA) or 5% Acetic Acid in water.
-
Sample: Tryptic digest of a glycoprotein or complex protein mixture, desalted and solvent-exchanged into the Binding/Wash Buffer.
-
Microcentrifuge tubes.
-
Pipette tips.
-
Microcentrifuge.
-
Vortex mixer or rotator.
Protocol: Step-by-Step
-
Bead Equilibration: a. Resuspend the functionalized beads in the Binding/Wash Buffer. b. Centrifuge at a low speed (e.g., 1,000 x g for 1 minute) and carefully discard the supernatant. c. Repeat this wash step two more times to ensure the beads are fully equilibrated in the high pH buffer.
-
Binding of Glycopeptides: a. Add the prepared peptide sample to the equilibrated beads. b. Incubate for 30-60 minutes at room temperature with gentle rotation or vortexing to keep the beads in suspension. This allows for efficient interaction between the glycopeptides and the boronic acid ligands.
-
Washing: a. Centrifuge the bead suspension and discard the supernatant, which contains non-specifically bound and non-glycosylated peptides. b. Add fresh Binding/Wash Buffer to the beads and resuspend thoroughly. c. Incubate for 5 minutes with rotation. d. Repeat the centrifugation and wash steps for a total of three washes to minimize background contamination.
-
Elution of Glycopeptides: a. After the final wash, remove all residual wash buffer. b. Add the Elution Buffer to the beads to lower the pH. c. Vortex briefly and incubate for 10-15 minutes at room temperature. The acidic conditions will cause the dissociation of the boronate-glycan bond. d. Centrifuge the beads and carefully collect the supernatant containing the enriched glycopeptides. e. Repeat the elution step once more and pool the eluates to maximize recovery.
-
Sample Preparation for Mass Spectrometry: a. The collected eluate containing the enriched glycopeptides can now be dried down and reconstituted in an appropriate solvent for LC-MS/MS analysis.
Data Presentation: Key Parameters
| Parameter | Recommended Condition | Rationale & Considerations |
| Binding pH | 10.0 - 11.0 | A high pH is necessary to deprotonate the boronic acid, making it competent for diol binding. The optimal pH should be determined empirically, as it is dependent on the pKa of the specific boronic acid ligand.[6] |
| Binding Buffer Composition | Amine-free (e.g., Carbonate) | Primary and secondary amines can compete with the cis-diols for binding to the boronic acid, significantly reducing enrichment efficiency.[1] |
| Salt Concentration | 0.5 - 1.0 M KCl | High salt concentrations can help to reduce non-specific electrostatic interactions between peptides and the support material. |
| Elution pH | < 6.0 | Acidic conditions protonate the boronic acid, leading to the dissociation of the boronate-diol complex and the release of the captured glycopeptides.[3] |
| Incubation Time | 30 - 60 minutes | Sufficient time should be allowed for the binding reaction to reach equilibrium. This may need to be optimized for different sample complexities and concentrations. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Glycopeptides | - Inefficient binding (pH too low).- Competition from amine-containing buffers.- Insufficient incubation time. | - Ensure the binding buffer pH is in the optimal range (10.0-11.0).- Use an amine-free buffer system.- Increase the binding incubation time. |
| High Contamination with Non-Glycosylated Peptides | - Inadequate washing.- Non-specific binding to the support material. | - Increase the number of wash steps.- Increase the salt concentration in the wash buffer.- Consider adding a low percentage of organic solvent (e.g., 5% acetonitrile) to the wash buffer. |
| Poor Recovery During Elution | - Elution buffer not acidic enough.- Insufficient elution volume or time. | - Use a stronger acid or lower pH for elution (e.g., 1% TFA).- Perform a second elution and pool the fractions. |
Conclusion
The use of This compound functionalized materials presents a promising and versatile approach for the enrichment of glycopeptides. By leveraging the well-established principles of boronate affinity chromatography, this method allows for the broad-spectrum capture of glycosylated peptides, facilitating their subsequent analysis by mass spectrometry. Careful optimization of key parameters, particularly the pH and composition of the binding and wash buffers, is critical to achieving high specificity and yield. This application note provides a solid foundation for researchers to develop and implement robust glycopeptide enrichment workflows in their own laboratories.
References
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]
-
Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. PMC - NIH. Available at: [Link]
-
Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. PMC - PubMed Central. Available at: [Link]
-
Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. Available at: [Link]
-
A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. PMC - NIH. Available at: [Link]
-
ZIC-cHILIC Functionalized Magnetic Nanoparticle for Rapid and Sensitive Glycopeptide Enrichment from <1 µL Serum. PubMed. Available at: [Link]
-
Probing the Interactions Between Boronic Acids and Cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. PubMed. Available at: [Link]
-
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. PMC - NIH. Available at: [Link]
-
Proposed mechanism and workflow of glycopeptide enrichment using... ResearchGate. Available at: [Link]
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. Available at: [Link]
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH. Available at: [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. Available at: [Link]
-
A Brief Overview of Recent Advances in the Applications of Boronic Acids Relevant to Glycomics. ResearchGate. Available at: [Link]
-
Use of boronic acid nanoparticles in glycoprotein enrichment. PubMed. Available at: [Link]
-
A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition. ResearchGate. Available at: [Link]
-
Chemical affinity systems—I: pH dependence of boronic acid-diol affinity in aqueous solution. Semantic Scholar. Available at: [Link]
-
Well-defined, reversible boronate crosslinked nanocarriers for targeted drug delivery in response to acidic pH values and cis-diols. Semantic Scholar. Available at: [Link]
-
Synthesis of N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) and derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" as a chemical probe for post-translational modifications
Application Note & Protocols
HEBS-BBA [N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide]: A Boronic Acid-Based Chemical Probe for the Detection and Enrichment of Glycosylated Proteins
Abstract
Post-translational modifications (PTMs) dramatically expand the functional diversity of the proteome, with glycosylation standing out as one of the most complex and vital modifications.[1] The study of glycoproteins, however, is often hampered by their low abundance and significant heterogeneity.[2][3] This guide introduces this compound (HEBS-BBA), a chemical probe leveraging the unique chemistry of boronic acids for the targeted analysis of glycosylated proteins. The core of this technology lies in the covalent, yet reversible, interaction between the boronic acid moiety and cis-diol groups present in the glycan structures of glycoproteins.[4][5] We present the fundamental principles of this interaction and provide detailed protocols for two key applications: the affinity enrichment of glycoproteins from complex biological mixtures for subsequent mass spectrometry analysis and a proposed method for in-gel fluorescent detection. These methods offer a robust and unbiased approach to advance research in biomarker discovery, disease pathogenesis, and drug development.
Introduction: The Glycoproteome Challenge
The covalent attachment of oligosaccharide chains (glycans) to proteins is a critical PTM that governs protein folding, localization, stability, and cell-cell recognition.[4] Aberrant glycosylation is a known hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins a rich source of potential biomarkers.[6] However, analyzing the glycoproteome presents significant challenges. Glycoproteins are often present at much lower concentrations than their non-glycosylated counterparts, and their signals can be suppressed in analytical techniques like mass spectrometry (MS).[2]
To overcome these obstacles, specific enrichment strategies are essential.[6] While methods like lectin affinity chromatography are widely used, they are often biased towards specific glycan structures.[3][4] Boronic acid-based chemical tools provide a powerful and more universal alternative.[7] They recognize a common feature across a wide range of glycans—the cis-1,2- or 1,3-diol—enabling the unbiased capture of both N- and O-linked glycoproteins.[8][9] This guide details the application of HEBS-BBA as a versatile probe for comprehensive glycoproteomic analysis.
Principle of Detection: Boronic Acid-Diol Interaction
The utility of HEBS-BBA as a glycoprotein probe is rooted in the fundamental chemistry between its boronic acid group and the hydroxyl groups of saccharides.
-
Mechanism of Action: In an aqueous solution, the boron atom of a boronic acid acts as a Lewis acid, allowing it to reversibly form a stable, cyclic boronate ester with molecules containing cis-diol functionalities.[4][5] This interaction is pH-dependent; the formation of the cyclic ester is favored under alkaline conditions (typically pH > 8), where the boronic acid is in its tetrahedral boronate form. The bond can be readily reversed by shifting to an acidic pH, which allows for the release and recovery of the captured glycoproteins.[4]
-
The HEBS-BBA Probe: The structure of this compound combines the diol-reactive phenylboronic acid core with a sulfonamide linker and a hydroxyethyl group. This specific combination is hypothesized to enhance aqueous solubility and potentially modulate the pKa of the boronic acid, influencing the optimal pH for binding.
Below is a diagram illustrating the pH-dependent reversible binding mechanism.
Caption: pH-dependent binding of HEBS-BBA to glycoproteins.
Applications and Experimental Protocols
HEBS-BBA can be adapted for multiple proteomic workflows. The following protocols provide detailed methodologies for its primary application in glycoprotein enrichment and a proposed workflow for fluorescent staining. For these protocols, it is assumed that HEBS-BBA is immobilized on a solid support (e.g., agarose or magnetic beads) for enrichment applications.
Application 1: Affinity Enrichment of Glycoproteins for Mass Spectrometry
This protocol describes the selective capture of glycoproteins from a complex protein lysate, followed by their elution for downstream analysis by LC-MS/MS. This workflow is critical for deep glycoproteome profiling and identifying low-abundance species.[2][10][11]
Caption: Workflow for glycoprotein enrichment using HEBS-BBA.
A. Materials & Reagents
| Reagent | Specification | Purpose |
| HEBS-BBA Beads | Immobilized on Agarose or Magnetic Beads | Affinity Matrix |
| Lysis Buffer | RIPA or similar, with protease inhibitors | Protein Extraction |
| Binding/Wash Buffer | 50 mM Ammonium Bicarbonate, 500 mM NaCl, pH 8.5 | Promotes Boronate Ester Formation |
| Elution Buffer | 0.1% Trifluoroacetic Acid (TFA) or 100 mM Acetate, pH 3.0 | Reverses Binding for Elution |
| Neutralization Buffer | 1 M Ammonium Bicarbonate | Neutralize Eluate for Digestion |
| D-Sorbitol | 200 mM in Binding Buffer | Competitive Elution Control |
B. Step-by-Step Protocol
-
Protein Lysate Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA). Dilute the lysate to a final concentration of 1-2 mg/mL in ice-cold Binding/Wash Buffer.
-
-
Bead Equilibration:
-
Resuspend the HEBS-BBA beads in their storage buffer. Aliquot the required amount of bead slurry (e.g., 50 µL for 1 mg of protein).
-
Wash the beads twice with 1 mL of Binding/Wash Buffer. Pellet the beads between washes (centrifugation at 1,000 x g for 2 min for agarose, or using a magnetic stand for magnetic beads).
-
-
Binding:
-
Add the prepared protein lysate to the equilibrated HEBS-BBA beads.
-
Incubate for 1-2 hours at 4°C on a rotator to ensure maximal binding. The formation of the boronate ester is a key step in this process.[4]
-
-
Washing (Critical Step):
-
Pellet the beads and discard the supernatant (this contains non-glycosylated proteins).
-
Perform a series of stringent washes to remove non-specific binders:
-
Wash 1: 2x with 1 mL of Binding/Wash Buffer.
-
Wash 2: 2x with 1 mL of Binding/Wash Buffer adjusted to pH 7.0.
-
Wash 3: 2x with 1 mL of Binding/Wash Buffer containing 1 M NaCl.
-
-
A final wash with the original Binding/Wash Buffer (pH 8.5) is recommended before elution.
-
-
Elution:
-
Add 100-200 µL of Elution Buffer to the washed beads.
-
Vortex briefly and incubate for 10 minutes at room temperature.
-
Pellet the beads and carefully collect the supernatant containing the enriched glycoproteins. Repeat the elution step once and pool the eluates.
-
-
Sample Preparation for MS:
-
Immediately neutralize the eluate with Neutralization Buffer.
-
Proceed with standard protocols for protein reduction, alkylation, and tryptic digestion for bottom-up proteomic analysis.[7]
-
C. Essential Controls
-
Negative Control: Perform the enrichment protocol on a known non-glycosylated protein (e.g., myoglobin) to assess non-specific binding.
-
Competitive Elution: Before acidic elution, incubate the beads with Binding Buffer containing 200 mM D-Sorbitol. Sorbitol is a polyol rich in cis-diols and will compete for binding, eluting the captured glycoproteins. This confirms the specificity of the boronic acid-diol interaction.
Application 2: In-Gel Fluorescent Staining of Glycoproteins (Proposed Method)
This protocol outlines a hypothetical approach for visualizing glycoproteins directly in a polyacrylamide gel. This requires a version of HEBS-BBA conjugated to a fluorescent dye (HEBS-BBA-Fluor) or a two-step detection method.
A. Principle
After SDS-PAGE, the gel is incubated with HEBS-BBA-Fluor under alkaline conditions to label glycoproteins. Unbound probe is washed away, and the gel is imaged on a standard fluorescence scanner. This provides a direct visualization of the glycoprotein profile.
B. Step-by-Step Protocol
-
Electrophoresis: Separate protein samples (10-30 µg per lane) on a standard SDS-PAGE gel. Include a non-glycosylated protein standard and a known glycoprotein standard (e.g., Horseradish Peroxidase, HRP).
-
Fixing: After electrophoresis, fix the gel in 50% methanol, 10% acetic acid for 30 minutes. Repeat once.
-
Washing: Wash the gel extensively with deionized water (3 x 20 minutes) to remove the fixing solution and residual SDS.
-
Equilibration: Equilibrate the gel in Staining Buffer (100 mM sodium carbonate, pH 9.0) for 20 minutes.
-
Staining:
-
Dilute the HEBS-BBA-Fluor stock solution to a final concentration of 10-20 µM in Staining Buffer.
-
Incubate the gel in the staining solution for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
-
Destaining: Wash the gel with Staining Buffer (without the probe) for 3 x 20 minutes to remove unbound fluorescent probe and reduce background.
-
Imaging: Image the gel using a laser-based gel scanner with excitation/emission wavelengths appropriate for the chosen fluorophore.
References
-
Title: Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing Source: PubMed Central URL: [Link]
-
Title: Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica Source: ACS Publications URL: [Link]
-
Title: Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry Source: Pacific Northwest National Laboratory (PNNL) URL: [Link]
-
Title: Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Post-translational insertion of boron in proteins to probe and modulate function Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters Source: Royal Society of Chemistry URL: [Link]
-
Title: Workflow of the boronic acid-based enrichment method for comprehensive... Source: ResearchGate URL: [Link]
-
Title: Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant Source: ResearchGate URL: [Link]
-
Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL: [Link]
-
Title: Reaction mechanism of boronic acid with diols having high pKa in... Source: ResearchGate URL: [Link]
-
Title: Probing the Interactions Between Boronic Acids and Cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis Source: PubMed URL: [Link]
-
Title: Post-translational insertion of boron in proteins to probe and modulate function Source: ResearchGate URL: [Link]
-
Title: A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide Source: J-Stage URL: [Link]
-
Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL: [Link]
-
Title: Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents Source: PubMed URL: [Link]
-
Title: Bottom-Up Proteomics: Advancements in Sample Preparation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: Covalent Chemical Tools for Profiling Post-Translational Modifications Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide [jstage.jst.go.jp]
- 10. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry | Journal Article | PNNL [pnnl.gov]
Application Note: A Step-by-Step Guide to Glycoprotein Enrichment in Proteomics Using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sweet Challenge of the Glycoproteome
Protein glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is a critical post-translational modification that governs a vast array of biological processes. From protein folding and stability to cell-cell recognition and immune responses, the glycoproteome represents a layer of biological complexity with profound implications for human health and disease. Aberrant glycosylation is a hallmark of numerous pathologies, including cancer and inflammatory disorders, making glycoproteins prime targets for biomarker discovery and therapeutic development.
However, the comprehensive analysis of the glycoproteome is fraught with analytical challenges. Glycoproteins are often present in low abundance compared to their non-glycosylated counterparts, and the inherent heterogeneity of glycan structures (glycoforms) further dilutes the signal of any single glycopeptide in a typical proteomics workflow.[1][2] Consequently, selective enrichment of glycoproteins or glycopeptides from complex biological mixtures is an indispensable step for in-depth mass spectrometry-based analysis.[2][3][4]
This application note provides a detailed guide to a powerful enrichment strategy based on boronate affinity chromatography, specifically utilizing N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide functionalized resins. We will delve into the chemical principles of this technique, provide a step-by-step protocol for its implementation, and discuss downstream analysis, offering a robust workflow for researchers aiming to unlock the secrets of the glycoproteome.
The Principle of Boronate Affinity Chromatography
Boronate affinity chromatography is a form of affinity chromatography that leverages the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-1,2- or -1,3-diol functionalities.[5][6][7] These diol groups are abundant in the sugar moieties of glycoproteins.
The interaction is highly pH-dependent. Under alkaline conditions (typically pH > 8), the boronic acid group exists in a tetrahedral, anionic boronate form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[8][9] This stable complex allows for the capture of glycoproteins onto a solid support functionalized with boronic acid ligands. Subsequently, the pH of the buffer is lowered to an acidic range (typically pH < 6), which shifts the equilibrium back towards the trigonal, neutral boronic acid form, disrupting the cyclic ester and eluting the bound glycoproteins.[9][10] This pH-controlled binding and release mechanism provides a highly selective and efficient method for glycoprotein enrichment.
The specific ligand, this compound, offers a phenylboronic acid moiety for glycoprotein capture. The sulfonamide and hydroxyethyl groups can influence the ligand's solubility and interaction with the chromatography matrix, potentially reducing non-specific binding and improving performance.
Figure 1: Workflow of glycoprotein enrichment using boronate affinity chromatography.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enrichment of glycoproteins from a complex biological sample, such as serum or cell lysate, using this compound functionalized agarose beads.
Materials and Buffers
| Reagent/Material | Specifications |
| Binding/Wash Buffer | 50 mM HEPES, 0.5 M NaCl, pH 8.5 |
| Elution Buffer | 0.1 M Acetic Acid or 100 mM Sorbitol in Binding/Wash Buffer |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.0 |
| Sample | Serum, plasma, or cell lysate |
| Affinity Resin | This compound-Agarose |
| Columns | Spin columns or gravity flow columns |
Rationale for Buffer Components:
-
HEPES/High pH (8.5): Provides the necessary alkaline environment for the formation of the boronate ester complex between the boronic acid ligand and the cis-diols of the glycoproteins.[10][11]
-
High Salt (0.5 M NaCl): Minimizes non-specific ionic interactions between proteins and the affinity resin.[10][11]
-
Acetic Acid/Low pH: The acidic condition protonates the boronate ester, leading to its dissociation and the release of the bound glycoprotein.[5]
-
Sorbitol: Acts as a competitive binding agent, displacing the bound glycoproteins from the resin at a milder pH.[10][12]
Protocol 1: Glycoprotein Enrichment
-
Resin Preparation: a. Resuspend the this compound-Agarose resin by inverting the bottle several times. b. Transfer an appropriate amount of resin slurry to a spin or gravity flow column. c. Allow the storage buffer to drain. d. Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer. Ensure the pH of the flow-through is ~8.5.[11]
-
Sample Preparation and Loading: a. Clarify the biological sample (e.g., serum, cell lysate) by centrifugation at 14,000 x g for 10 minutes to remove any particulate matter. b. Dilute the clarified sample at least 1:5 with Binding/Wash Buffer to adjust the pH and ionic strength for optimal binding. c. Load the diluted sample onto the equilibrated column. For best results, allow the sample to incubate with the resin for 20-30 minutes at room temperature with gentle agitation.[11][13]
-
Washing: a. After the sample has passed through the column, wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[11] b. Collect the flow-through and wash fractions for analysis if desired.
-
Elution: a. Elute the bound glycoproteins by adding 3-5 column volumes of Elution Buffer to the column. b. Collect the eluate in fractions. c. If using an acidic elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve protein integrity.
Protocol 2: Sample Preparation for Mass Spectrometry
Following enrichment, the purified glycoproteins are prepared for mass spectrometric analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.
-
Buffer Exchange and Concentration: a. The eluted glycoprotein fraction is often in a buffer incompatible with downstream enzymatic digestion and mass spectrometry. Perform a buffer exchange into a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) using a centrifugal filter unit (e.g., 10 kDa MWCO). This step also serves to concentrate the sample.
-
Reduction and Alkylation: a. To the buffer-exchanged sample, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds. b. Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate the reduced cysteine residues.
-
Enzymatic Digestion: a. Add proteomics-grade trypsin to the sample at a 1:50 (enzyme:protein) ratio. b. Incubate overnight at 37°C.
-
Desalting: a. Prior to mass spectrometry analysis, the digested peptide mixture must be desalted. Use a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's instructions.[14] b. Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid. c. Dry the desalted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Downstream Data Acquisition and Analysis
The enriched and digested glycopeptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 2: A typical data analysis workflow for glycoproteomics.
A typical glycoproteomics data analysis workflow involves specialized search algorithms that can identify both the peptide backbone and the attached glycan composition from the tandem mass spectra.[15][16][17] Software packages such as Byonic, MaxQuant, or FragPipe are commonly used for this purpose.[15][17] These tools can identify intact glycopeptides and provide information on the site of glycosylation and the structure of the attached glycan. Subsequent quantitative analysis can reveal changes in the abundance of specific glycoforms between different biological states, providing valuable insights into the role of glycosylation in health and disease.[3][4]
Conclusion
The enrichment of glycoproteins is a critical enabling step for meaningful glycoproteomic analysis. Boronate affinity chromatography, utilizing ligands such as this compound, offers a robust, selective, and versatile method for isolating glycoproteins from complex biological mixtures. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully implement this powerful technique, paving the way for new discoveries in the dynamic and functionally diverse world of the glycoproteome.
References
-
Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Improving Glycoproteomic Analysis Workflow by Systematic Evaluation of Glycopeptide Enrichment, Quantification, Mass Spectrometry Approach, and Data Analysis Strategies. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Semiautomated glycoproteomics data analysis workflow for maximized glycopeptide identification and reliable quantification. ResearchGate. Available at: [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. Available at: [Link]
-
Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies. National Institutes of Health. Available at: [Link]
-
Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
-
Typical workflow for glycoproteomics analyses. ResearchGate. Available at: [Link]
- Process for the purification of glycoproteins. Google Patents.
-
Glycoproteomics with FragPipe. FragPipe. Available at: [Link]
-
Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins. Semantic Scholar. Available at: [Link]
-
Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft. National Institutes of Health. Available at: [Link]
-
Use of boronic acid nanoparticles in glycoprotein enrichment. PubMed. Available at: [Link]
-
In-Depth Mass Spectrometry-Based Glycoproteomics: Advances in Sample Preparation, Measurement and Data-Analysis of Glycoproteins. MPG.PuRe. Available at: [Link]
-
(PDF) Boronate Affinity Chromatography. ResearchGate. Available at: [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. National Institutes of Health. Available at: [Link]
-
A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. PMC - NIH. Available at: [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Available at: [Link]
-
Glycoprotein Enrichment Resin User Manual. Takara Bio. Available at: [Link]
-
Glycoprotein Enrichment and Detection. Clontechniques Newsletter. Available at: [Link]
-
A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics. Semantic Scholar. Available at: [Link]
-
Share_it: In-depth mass spectrometry-based glycoproteomics : advances in sample preparation, measurement and data-analysis of glycoproteins. Uni Halle. Available at: [Link]
-
Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. ResearchGate. Available at: [Link]
-
Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. ResearchGate. Available at: [Link]
-
Glycoprotein Enrichment Kit (Phenyl Boronic Acid). Creative Biolabs. Available at: [Link]
-
Affinity Chromatography Handbook, Vol 3: Specific Groups of Biomolecules. Cytiva. Available at: [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]
-
Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH. Available at: [Link]
-
Boronate Affinity Chromatography. ResearchGate. Available at: [Link]
-
Cross-Linking of Sugar-Derived Polyethers and Boronic Acids for Renewable, Self-Healing, and Single-Ion Conducting Organogel Polymer Electrolytes. ACS Applied Energy Materials. Available at: [Link]
-
Probing the general time scale question of boronic acid binding with sugars in aqueous solution at physiological pH. Scilit. Available at: [Link]
-
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. PMC - NIH. Available at: [Link]
-
Boronic acid carrying (2-hydroxyethylmethacrylate)-based membranes for isolation of RNA. ResearchGate. Available at: [Link]
-
Design, synthesis and application of benzyl-sulfonate biomimetic affinity adsorbents for monoclonal antibody purification from transgenic corn. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. takarabio.com [takarabio.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Glycoproteomics with FragPipe | FragPipe [fragpipe.nesvilab.org]
Application Notes & Protocols for the Analysis of Glycated Proteins using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glycation Analysis
Non-enzymatic glycation, the covalent attachment of reducing sugars to proteins, is a post-translational modification of immense biological and clinical significance.[1] Elevated levels of glycated proteins are a hallmark of hyperglycemia in diabetes mellitus and are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging.[1] The measurement of glycated hemoglobin (HbA1c) is a cornerstone of diabetes diagnosis and management. Beyond diagnostics, the identification of specific glycation sites on proteins is crucial for understanding disease mechanisms and for the development of therapeutic antibodies and other protein-based drugs, where glycation can impact stability and efficacy.[2][3]
Boronate affinity chromatography (BAC) has emerged as a powerful and widely used technique for the selective enrichment and analysis of glycated proteins and peptides.[1] This method leverages the reversible formation of a covalent bond between a boronic acid ligand and the cis-diol groups present in the sugar moiety of glycated proteins.[1]
This guide details the application of a novel boronate ligand, N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide , for the advanced analysis of glycated proteins. We will delve into the biochemical principles, provide detailed experimental protocols, and discuss the unique advantages of this reagent for researchers in basic science and drug development.
The this compound Advantage: Enhanced Performance at Physiological pH
Traditional boronate affinity chromatography, often employing ligands like m-aminophenylboronic acid, typically requires alkaline conditions (pH > 8.5) for efficient binding.[4] This is because the boronic acid must be in its tetrahedral boronate anion form to react with cis-diols.[4] However, high pH can be detrimental to the stability of some proteins and peptides and can lead to unwanted side reactions.
This compound is engineered to overcome this limitation. The key to its enhanced performance lies in its chemical structure:
-
Electron-Withdrawing Sulfonamide Group: The 4-benzenesulfonamide group is strongly electron-withdrawing. This electronic effect lowers the pKa of the boronic acid.[5][6] A lower pKa means that the boronic acid can be readily ionized to the reactive tetrahedral boronate anion at or near physiological pH (e.g., pH 7.4).[5][6] This allows for the efficient capture of glycated proteins under milder, more biologically compatible conditions.
-
Hydrophilic N-(2-Hydroxyethyl) Group: The N-(2-hydroxyethyl) moiety enhances the hydrophilicity of the ligand. This is crucial for minimizing non-specific hydrophobic interactions between the affinity matrix and proteins, leading to cleaner enrichment and reduced background in downstream analyses such as mass spectrometry.
The combination of these features results in a boronate affinity ligand with superior performance for the analysis of glycated proteins.
Mechanism of Action
The fundamental principle of boronate affinity chromatography is the reversible formation of a five- or six-membered cyclic ester between the boronic acid and the cis-1,2- or cis-1,3-diol of the sugar moiety on a glycated protein. This interaction is pH-dependent. Under binding conditions (neutral to slightly alkaline), the cyclic ester is formed. Elution is achieved by lowering the pH, which protonates the boronate ester, causing its hydrolysis and the release of the glycated protein, or by introducing a competing diol like sorbitol.[1]
Figure 1. Workflow of glycated protein enrichment.
Application 1: Enrichment of Glycated Peptides for Mass Spectrometry-Based Site Identification
A primary application of this compound is the enrichment of glycated peptides from complex protein digests for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise identification of glycation sites, which is invaluable for mechanistic studies and for the quality control of therapeutic proteins.
Experimental Protocol
1. Protein Digestion:
-
Objective: To enzymatically digest the protein sample into peptides.
-
Procedure:
-
Denature, reduce, and alkylate the protein sample (containing approximately 1 mg of total protein) using standard protocols. A common method involves denaturation with urea, reduction with dithiothreitol (DTT), and alkylation with iodoacetamide.
-
Perform buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
2. Boronate Affinity Enrichment of Glycated Peptides:
-
Objective: To selectively capture glycated peptides using an affinity resin functionalized with this compound.
-
Materials:
-
This compound affinity resin (e.g., coupled to agarose beads).
-
Binding/Wash Buffer: 50 mM HEPES, 200 mM NaCl, pH 7.4.
-
Elution Buffer: 1% Formic Acid in water.
-
-
Procedure:
-
Equilibrate the affinity resin in a spin column or packed cartridge with 3-5 column volumes of Binding/Wash Buffer.
-
Load the digested peptide sample onto the equilibrated resin.
-
Incubate for 30 minutes at room temperature with gentle end-over-end rotation.
-
Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-glycated peptides.
-
Elute the enriched glycated peptides with 2-3 column volumes of Elution Buffer.
-
Dry the eluted peptides in a vacuum centrifuge.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and identify the enriched glycated peptides.
-
Procedure:
-
Reconstitute the dried, enriched peptides in a suitable buffer for LC-MS/MS (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition method with fragmentation techniques such as collision-induced dissociation (CID) and/or electron-transfer dissociation (ETD). ETD is often advantageous for preserving the labile glycation modification during fragmentation.[1]
-
Analyze the resulting data using proteomics software that allows for the identification of peptides with the specific mass shift corresponding to the glycation modification (e.g., +162.05 Da for glucose).
-
Figure 2. Workflow for glycation site identification.
Application 2: Quantification of Total Glycated Protein
This reagent can also be used for the quantitative analysis of total glycated protein in a sample, which is analogous to the clinical measurement of HbA1c. This is particularly useful in drug development and manufacturing to monitor the level of this critical quality attribute in therapeutic proteins.
Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare the protein sample for analysis.
-
Procedure:
-
Dilute the protein sample to a suitable concentration (e.g., 1-5 mg/mL) in the Binding/Wash Buffer (50 mM HEPES, 200 mM NaCl, pH 7.4).
-
2. HPLC-Based Quantification:
-
Objective: To separate and quantify the glycated and non-glycated protein fractions using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
An HPLC system with a UV detector.
-
A pre-packed column with this compound affinity resin.
-
Binding/Wash Buffer: 50 mM HEPES, 200 mM NaCl, pH 7.4.
-
Elution Buffer: 50 mM Glycine-HCl, 200 mM NaCl, pH 3.0.
-
-
Procedure:
-
Equilibrate the boronate affinity column with Binding/Wash Buffer until a stable baseline is achieved.
-
Inject the prepared protein sample onto the column.
-
The non-glycated protein fraction will pass through the column and be detected as the first peak.
-
After the non-glycated peak has eluted, apply a gradient or a step change to the Elution Buffer.
-
The glycated protein fraction will be eluted and detected as a second peak.
-
Calculate the percentage of glycated protein by integrating the peak areas: % Glycated Protein = (Area of Glycated Peak / (Area of Non-Glycated Peak + Area of Glycated Peak)) * 100
-
Data Presentation
| Parameter | Traditional Boronate Ligand (e.g., m-aminophenylboronic acid) | This compound | Advantage of this compound |
| Optimal Binding pH | 8.5 - 9.5 | 7.0 - 8.0 | Allows for analysis under more physiological and protein-friendly conditions. |
| Non-Specific Binding | Moderate to High | Low | The hydrophilic linker reduces non-specific interactions, leading to cleaner results. |
| Recovery of Glycated Peptides | Good | Excellent | Milder binding and elution conditions can improve the recovery of sensitive peptides. |
| Compatibility with Biological Samples | Good | Excellent | The ability to work at physiological pH is a significant advantage for complex biological matrices. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low recovery of glycated peptides/proteins | - Inefficient binding due to incorrect pH of the binding buffer.- Elution is incomplete. | - Ensure the pH of the binding buffer is between 7.0 and 8.0.- Increase the volume of the elution buffer or the incubation time. |
| High non-specific binding | - Hydrophobic interactions between the sample and the resin.- Ionic interactions. | - Ensure the this compound resin is used.- Increase the salt concentration in the binding/wash buffer (e.g., up to 500 mM NaCl). |
| Poor peak shape in HPLC | - Sample overload.- Inappropriate flow rate. | - Reduce the amount of sample loaded onto the column.- Optimize the flow rate for the specific column dimensions. |
| No glycated peptides identified in MS | - Low abundance of glycated peptides in the original sample.- Loss of sample during enrichment.- Inefficient ionization or fragmentation. | - Increase the starting amount of protein.- Optimize each step of the enrichment protocol to minimize sample loss.- Use a sensitive mass spectrometer and consider ETD fragmentation. |
Conclusion
This compound represents a significant advancement in the field of boronate affinity chromatography for the analysis of glycated proteins. Its ability to efficiently capture glycated species at physiological pH, coupled with reduced non-specific binding, makes it an invaluable tool for researchers in diabetes, aging, and neurodegenerative diseases, as well as for professionals in the biopharmaceutical industry who require precise characterization of therapeutic proteins. The protocols outlined in this guide provide a robust framework for the successful implementation of this technology in your research and development workflows.
References
-
Zhang, Q., et al. (2007). Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. Journal of Proteome Research, 6(6), 2323–2330. [Link]
-
Liu, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography A, 1191(1-2), 171-178. [Link]
-
Ni, W., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Letters, 41(10), 1845-1863. [Link]
-
Morgenstern, D., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9576–9581. [Link]
-
Levy, H., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. bioRxiv. [Link]
-
Al-Majdoub, M., et al. (2020). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of Proteomics, 229, 103939. [Link]
-
Frolov, A., et al. (2014). Quantitative analysis of glycated proteins. Proteomics, 14(4-5), 516-527. [Link]
-
Chen, Y., et al. (2008). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry, 80(23), 9134–9139. [Link]
-
Chen, J., et al. (2015). Quantitative analysis of glycation and its impact on antigen binding. mAbs, 7(1), 177-185. [Link]
-
Zhang, Y., et al. (2008). Highly specific enrichment of glycopeptides using boronic acid-functionalized mesoporous silica. Analytical chemistry, 80(23), 9134-9. [Link]
-
Wang, W., et al. (2015). Quantitative analysis of glycation and its impact on antigen binding. mAbs, 7(1), 177-85. [Link]
-
Bunn, H. F. (1999). Measuring glycated proteins: clinical and methodological aspects. Diabetes technology & therapeutics, 1(1), 57-70. [Link]
-
Tang, N., et al. (2011). Improved Methods for the Enrichment and Analysis of Glycated Peptides. Analytical chemistry, 83(17), 6664-70. [Link]
-
Zhang, Q., et al. (2011). Improved Methods for the Enrichment and Analysis of Glycated Peptides. ResearchGate. [Link]
-
Kabytaev, K., et al. (2020). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Journal of Chromatography B, 1152, 122243. [Link]
-
He, X., et al. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews, 44(22), 8018-8048. [Link]
-
Li, D., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(10), 2573-2582. [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
-
Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(51), 11993-11999. [Link]
-
Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC advances, 2(1), 31-43. [Link]
-
Kabytaev, K., et al. (2022). Comprehensive profiling and kinetic studies of glycated lysine residues in human serum albumin. Analytical and bioanalytical chemistry, 414(18), 5437-5449. [Link]
-
He, X., et al. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
-
Tuncel, M., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3142. [Link]
-
Li, Y., et al. (2011). A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. Chemical Communications, 47(36), 10019-10021. [Link]
-
G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. G-Biosciences. [Link]
-
Huang, Y., et al. (2019). Improving affinity of boronate capillary monolithic column for microextraction of glycoproteins with hydrophilic macromonomer. Journal of Chromatography A, 1585, 43-50. [Link]
-
Bereli, N., et al. (2011). Boronic acid carrying (2-hydroxyethylmethacrylate)-based membranes for isolation of RNA. Journal of Chromatography B, 879(30), 3372-3378. [Link]
Sources
- 1. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of glycation and its impact on antigen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring glycated proteins: clinical and methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycoprotein Elution from N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide Affinity Media
This technical guide provides a comprehensive overview and detailed protocols for the elution of glycoproteins bound to affinity chromatography media functionalized with N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles and offers practical, field-proven methodologies for achieving high-purity and high-yield recovery of target glycoproteins.
Introduction: The Power of Boronate Affinity Chromatography
Boronate affinity chromatography (BAC) is a powerful technique for the selective purification of biomolecules containing cis-diol groups.[1] This makes it particularly well-suited for the capture and purification of glycoproteins, which present carbohydrate moieties with the requisite diol structures.[2][3] The ligand at the heart of this application note, this compound, is a specialized boronic acid derivative designed for effective glycoprotein capture. The reversible covalent interaction between the boronic acid and the glycoprotein's sugar residues allows for a robust purification strategy with gentle elution conditions, preserving the structural integrity and biological activity of the target molecule.[4]
The Binding and Elution Mechanism: A Tale of pH and Competition
The interaction between the boronic acid ligand and the cis-diol groups of a glycoprotein is critically dependent on pH.[5]
Binding: Under alkaline conditions (typically pH > 7.5), the boron atom of the boronic acid transitions from a trigonal planar to a tetrahedral configuration.[1] This tetrahedral boronate anion is primed to react with cis-diol groups on the glycoprotein's carbohydrate chains, forming a stable, cyclic boronate ester. This covalent, yet reversible, bond effectively immobilizes the glycoprotein on the chromatography resin.[6]
Elution: The dissociation of this complex can be triggered in two primary ways:
-
pH Shift: By lowering the pH of the buffer (typically to pH < 6.5), the equilibrium shifts back towards the trigonal form of the boronic acid, which has a much weaker affinity for cis-diols.[7] This causes the release of the bound glycoprotein.
-
Competitive Elution: Introducing a high concentration of a competing molecule containing cis-diols, such as sorbitol or mannitol, can displace the bound glycoprotein from the boronic acid ligand.[8]
Visualizing the Workflow and Mechanism
Buffer Systems and Elution Conditions: A Comparative Overview
The choice of buffers and elution strategy is critical for successful glycoprotein purification. Below is a summary of typical conditions.
| Parameter | Binding Conditions | Elution Conditions (pH Shift) | Elution Conditions (Competitive) |
| pH | 7.5 - 9.0 | 4.0 - 6.5 | 7.5 - 9.0 |
| Typical Buffers | HEPES, Phosphate, Borate[4] | Acetate, Citrate, MES | Same as Binding Buffer |
| Buffer Concentration | 20 - 100 mM | 50 - 200 mM | 20 - 100 mM |
| Additives | 0.1 - 0.5 M NaCl (to reduce ionic interactions), 1-10 mM MgCl₂ (may enhance binding)[8] | 0.1 - 0.5 M NaCl | 0.1 - 1.0 M Sorbitol or Mannitol[9] |
| Key Principle | Promotes tetrahedral boronate formation and stable ester linkage. | Protonates the boronate, weakening the interaction and releasing the glycoprotein. | High concentration of a competing diol displaces the bound glycoprotein. |
Detailed Experimental Protocols
These protocols are designed as a starting point and should be optimized for your specific glycoprotein and application.
Protocol 1: Elution via pH Shift
This method is often effective and uses simple buffer changes to elute the target glycoprotein.
Materials:
-
Binding Buffer: 50 mM HEPES, 0.2 M NaCl, pH 8.3
-
Elution Buffer: 0.1 M Sodium Acetate, 0.2 M NaCl, pH 5.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Regeneration Buffer 1: 0.1 M Acetic Acid
-
Regeneration Buffer 2: High pH wash (e.g., 0.1 M NaOH), followed by extensive washing with water and storage buffer.
-
Chromatography column packed with this compound functionalized resin.
Procedure:
-
Column Equilibration: Equilibrate the column with at least 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.
-
Sample Loading: Load the pre-filtered, pH-adjusted protein sample onto the column. The flow rate should be optimized to allow sufficient residence time for binding.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound and non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Apply the Elution Buffer to the column. The decrease in pH will cause the bound glycoproteins to dissociate.[7]
-
Fraction Collection: Begin collecting fractions as the UV 280 nm signal starts to increase. It is advisable to collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and protect the eluted protein from denaturation.
-
Regeneration: After elution, wash the column with 3-5 CV of Regeneration Buffer 1, followed by extensive washing with water and re-equilibration with Binding Buffer for immediate reuse, or wash with a high pH solution followed by water and storage buffer (e.g., 20% ethanol) for long-term storage.
Protocol 2: Competitive Elution with Sorbitol
This method is particularly gentle as it avoids pH extremes, which can be beneficial for pH-sensitive glycoproteins.
Materials:
-
Binding Buffer: 50 mM HEPES, 0.2 M NaCl, pH 8.3
-
Competitive Elution Buffer: 50 mM HEPES, 0.2 M NaCl, 0.5 M Sorbitol, pH 8.3[9]
-
Wash Buffer: Same as Binding Buffer.
-
Regeneration Buffer: 0.1 M Acetic Acid followed by water.
Procedure:
-
Column Equilibration: Equilibrate the column with at least 5-10 CV of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of Wash Buffer until the UV 280 nm absorbance returns to baseline.
-
Elution: Apply the Competitive Elution Buffer to the column. The high concentration of sorbitol will compete for the boronate binding sites, displacing the bound glycoproteins.[8] The elution can be performed as a step gradient or a linear gradient of increasing sorbitol concentration for finer resolution.
-
Fraction Collection: Collect fractions as the elution peak is detected by UV absorbance at 280 nm.
-
Regeneration: To ensure all strongly bound components and the competitor are removed, wash the column with 3-5 CV of 0.1 M Acetic Acid, followed by extensive washing with water.[7] Re-equilibrate with Binding Buffer for the next run or wash with storage buffer.
Trustworthiness and Self-Validation: Ensuring Success
-
Monitor UV 280 nm: This is crucial for tracking the protein as it is loaded, washed, and eluted.
-
SDS-PAGE Analysis: Analyze fractions from the flow-through, wash, and elution steps to assess purity and identify where the target glycoprotein is present.
-
Activity Assays: If the glycoprotein has a measurable biological activity, assay the eluted fractions to confirm that the purification process has not compromised its function.
-
Gradient Elution for Optimization: When first developing a protocol, using a linear pH or sorbitol gradient for elution can help determine the optimal conditions for a more efficient step elution in subsequent runs.
References
- 1. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of glycated IgG in CHO supernatants: A practical approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide for Reducing Non-Specific Binding
Welcome to the technical support resource for researchers utilizing N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to effectively reduce non-specific binding in your experiments. Our approach is grounded in established scientific principles and practical field experience to ensure the integrity of your results.
Introduction to Non-Specific Binding and the Role of Boronic Acids
Non-specific binding (NSB) is a common challenge in many bioassays, particularly immunoassays, where it can lead to high background signals and false-positive results.[1][2] NSB arises from unintended interactions of proteins, such as primary or secondary antibodies, with various surfaces or other proteins in the assay system.[1][3][4] Traditional blocking agents like Bovine Serum Albumin (BSA) and non-fat dry milk are widely used to saturate these non-specific sites.[5]
This compound is a compound featuring a boronic acid moiety. Boronic acids are known for their ability to form reversible covalent bonds with cis-diols, which are present on glycoproteins.[6][7] This unique reactivity presents a potential mechanism for modulating protein interactions and reducing non-specific binding, particularly in complex biological samples.
Troubleshooting Guide
This section addresses specific problems you may encounter when using this compound as a component in your blocking or assay buffers.
Question 1: I'm still observing high background signal after incorporating this compound into my blocking buffer. What should I do?
Answer:
High background can be persistent and may require a multi-faceted approach to resolve. Here is a step-by-step troubleshooting workflow:
Experimental Workflow for Optimizing Blocking Conditions
Caption: Troubleshooting workflow for high background signal.
-
Optimize the Concentration: The effective concentration of this compound may be assay-dependent. We recommend performing a titration experiment to determine the optimal concentration.
Concentration Range to Test Rationale 0.1 mM - 10 mM Boronic acid interactions are concentration-dependent. This range allows for the identification of an optimal concentration without causing unintended effects. -
Adjust the Buffer pH: The interaction between boronic acids and diols is pH-sensitive. The pKa of the boronic acid group will influence its ability to form boronate esters. Experiment with a pH range around the pKa of the boronic acid to find the optimal binding conditions.
-
Combine with a Protein-Based Blocker: this compound may not block all types of non-specific interactions. Combining it with a traditional blocking agent like BSA or casein can provide a more comprehensive blocking strategy.[5]
-
Increase the Number and Duration of Wash Steps: Inadequate washing can leave behind unbound detection reagents, contributing to high background. Increase the number of wash cycles and the duration of each wash step.
Question 2: My specific signal is lower after adding this compound. How can I address this?
Answer:
A decrease in specific signal suggests that the compound might be interfering with your intended antibody-antigen interaction.
Potential Causes and Solutions for Reduced Specific Signal
Caption: Addressing reduced specific signal.
-
Reduce the Concentration: A high concentration of this compound might lead to steric hindrance, preventing your primary or secondary antibody from binding to its target. Try reducing the concentration to the lowest effective level determined in your titration experiments.
-
Interaction with Glycosylated Targets: If your target antigen or one of your detection antibodies is a glycoprotein, the boronic acid moiety could be directly interacting with it. This is a key consideration given that boronic acids can bind to glycoproteins.[6][7]
-
Actionable Step: Perform a control experiment without your analyte to see if your antibodies themselves are being bound by the boronic acid compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound reduces non-specific binding?
A1: The primary proposed mechanism is through the interaction of the boronic acid group with glycoproteins. Many surfaces and proteins can have glycosylation patterns that contribute to non-specific binding. The boronic acid can form reversible covalent bonds with the cis-diol groups on these sugars, effectively masking these sites from non-specific antibody binding. Boronic acids can also interact with certain amino acid side chains, such as serine, which may also contribute to its blocking effect.[8]
Q2: Is this compound a universal blocking agent?
A2: It is unlikely to be a universal blocking agent. Its effectiveness will depend on the nature of the non-specific binding in your specific assay system. For instance, if NSB is primarily driven by hydrophobic interactions, a detergent-based blocker like Tween 20 might be more effective.[4] We recommend empirically testing its suitability for your application.
Q3: Can I use this compound in combination with other blocking agents?
A3: Yes, and this is often recommended. A combination of blocking agents can target different sources of non-specific binding. For example, you could use this compound to target glycoprotein-mediated NSB, while using BSA to block hydrophobic and other protein-binding sites.
Q4: How should I prepare and store a stock solution of this compound?
A4: We recommend preparing a stock solution in an appropriate solvent, such as DMSO or ethanol, at a high concentration (e.g., 100 mM). Store the stock solution at -20°C. For working solutions, dilute the stock solution into your desired aqueous buffer. Due to the potential for hydrolysis of the boronic acid, it is advisable to prepare fresh working solutions for each experiment.
Experimental Protocol: Evaluating this compound as a Blocking Agent in ELISA
This protocol provides a framework for testing the efficacy of this compound in reducing non-specific binding in a standard ELISA.
Materials:
-
96-well ELISA plate
-
Coating antigen
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Diluent buffer (e.g., PBS with 1% BSA)
-
This compound
-
Control blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with your antigen at an optimized concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Prepare a range of blocking buffers containing different concentrations of this compound (e.g., 0 mM, 0.1 mM, 1 mM, 10 mM) in PBS.
-
Include your standard blocking buffer as a positive control.
-
Add 200 µL of each blocking buffer to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the diluent buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the diluent buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark until sufficient color development is observed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Data Analysis:
Compare the signal-to-noise ratio for each blocking condition. The signal is the absorbance in wells with the antigen, and the noise is the absorbance in wells without the antigen (background). An effective blocking agent will result in a high signal-to-noise ratio.
References
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
Slideshare. Non Specific Binding of Antibodies in Immunoassays. [Link]
-
PubMed. Reduction of non-specific binding in immunoassays requiring long incubations. [Link]
-
YouTube. Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
MDPI. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]
-
NIH. Molecular recognition with boronic acids—applications in chemical biology. [Link]
-
PubMed. Boronic acid-modified magnetic materials for antibody purification. [Link]
-
Chemical-Suppliers. Your Inquiry on this compound. [Link]
-
ResearchGate. Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β-lactamases conferring bacterial antibiotic resistance. [Link]
-
NIH. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. [Link]
-
Nicoya. Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Patsnap Synapse. How to Block a Membrane to Reduce Non-Specific Binding. [Link]
Sources
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid-modified magnetic materials for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Glycoprotein Capture with "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide"
Welcome to the technical support guide for glycoprotein capture using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide functionalized resins. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly low glycoprotein yield, encountered during boronate affinity chromatography.
Core Principles of Boronate Affinity Chromatography
Boronate affinity chromatography is a powerful technique for the selective capture of molecules containing cis-1,2- or cis-1,3-diol groups, which are characteristic of the glycan moieties on glycoproteins.[1] The interaction relies on the formation of a reversible covalent cyclic ester bond between the boronic acid ligand and the cis-diol of the glycoprotein.[1][2]
The binding and elution are primarily controlled by pH. At a pH at or above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) state, which can then react with cis-diols.[2][3] Elution is typically achieved by lowering the pH, which disrupts the cyclic ester, or by introducing a competitive binding molecule like sorbitol.[4]
The specific ligand, this compound, is designed with an electron-withdrawing sulfonyl group. This feature lowers the pKa of the boronic acid, allowing for efficient glycoprotein binding at neutral or near-neutral pH, which is advantageous for maintaining protein stability.[1]
Workflow Overview
Caption: General workflow for glycoprotein capture using boronate affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: At what pH should I perform the binding step with this compound resin?
A1: While traditional boronate resins require alkaline conditions (pH > 8.5), the electron-withdrawing nature of the sulfonamide group in this specific ligand lowers its pKa.[1] This allows for effective binding at or near physiological pH (e.g., pH 7.4 - 8.5). We recommend starting with a binding buffer at pH 8.0-8.5 for optimal initial results.[5] Some specialized boronic acids can even bind at neutral or acidic pH.[1]
Q2: What is the best way to elute the captured glycoproteins?
A2: There are two primary methods for elution:
-
pH Shift: Lowering the pH to acidic conditions (e.g., pH 4-5) will protonate the boronate ester and release the glycoprotein. This is a very common and effective method.
-
Competitive Elution: Introducing a high concentration of a molecule with cis-diols, such as sorbitol (e.g., 100-500 mM), will compete with the captured glycoprotein for binding to the boronic acid, thereby displacing it from the resin. Tris buffer can also be used for elution.[5]
Q3: Can I reuse the boronate affinity resin? If so, how should it be regenerated?
A3: Yes, the resin can typically be regenerated and reused. A standard regeneration protocol involves washing the column with a strong acid (e.g., 0.1 M HCl) followed by a strong base (e.g., 0.1 M NaOH), and then extensive rinsing with DI water until the pH is neutral.[6][7] Finally, re-equilibrate the resin with your binding buffer before the next use. Always consult the manufacturer's specific instructions for your resin.
Q4: My protein sample is in a buffer containing Tris. Will this interfere with binding?
A4: Yes, Tris contains a primary amine and hydroxyl groups which can interfere with the boronic acid-glycan interaction.[8] It is highly recommended to perform a buffer exchange into a non-amine, non-diol containing buffer, such as phosphate or carbonate-based buffers, prior to loading your sample onto the column.[8][9]
Troubleshooting Guide: Low Glycoprotein Yield
This guide addresses specific problems that can lead to lower-than-expected recovery of your target glycoprotein.
Problem 1: Glycoprotein is not binding to the resin (found in flow-through).
This is often the most common issue and typically relates to suboptimal binding conditions or sample characteristics.
Causality Analysis & Solutions
Caption: Key factors leading to poor glycoprotein binding.
Detailed Troubleshooting Steps
| Possible Cause | Explanation & Recommended Action |
| Incorrect Binding Buffer pH | The boronic acid must be in its tetrahedral boronate anion form to bind cis-diols, which occurs at a pH near or above its pKa.[3] For this compound, the optimal binding pH is typically between 7.5 and 8.5.[5] Action: Prepare fresh binding buffer and verify its pH. Perform a pH titration experiment (e.g., pH 7.0, 7.5, 8.0, 8.5) to determine the optimal binding condition for your specific glycoprotein. |
| Interfering Substances in Sample/Buffer | Buffers containing primary or secondary amines (e.g., Tris) or other diol-containing compounds (e.g., glycerol) can compete with your glycoprotein for binding to the resin.[8][9] Action: Perform a buffer exchange on your sample into a non-interfering buffer like Phosphate-Buffered Saline (PBS) or a carbonate/bicarbonate buffer prior to loading.[8][9] Ensure all buffers used in the binding and wash steps are free of such components. |
| Suboptimal Ionic Strength | Electrostatic interactions can play a secondary role.[10] At pH > 8, both the boronate ligand and many glycoproteins are negatively charged, which can cause repulsion.[10] Action: While maintaining the optimal pH, try adding NaCl (e.g., 150 mM to 500 mM) to the binding buffer. This can shield electrostatic repulsion and promote binding.[10] However, be aware that very high salt can sometimes promote non-specific hydrophobic interactions.[10] |
| Target Protein is Not Sufficiently Glycosylated | The protein may have a very low level of glycosylation, or the glycan chains may be sterically hindered and inaccessible to the resin. Action: Confirm the glycosylation status of your protein using an alternative method (e.g., lectin blotting, glycosidase digestion followed by SDS-PAGE). If the protein is indeed glycosylated, consider denaturing the protein (e.g., with 6M urea) to expose the glycan sites, though this may not be suitable for all downstream applications. |
| High Flow Rate / Insufficient Incubation Time | The covalent interaction, while favorable, requires sufficient time to occur. If the sample is passed through the column too quickly, the glycoproteins will not have enough time to bind. Action: Reduce the flow rate during sample loading. For batch purification, increase the incubation time of the sample with the resin (e.g., from 30 minutes to 1-2 hours) with gentle end-over-end mixing. |
Problem 2: Glycoprotein binds but yield is low after elution.
This issue points towards problems with the elution step, protein precipitation, or non-specific interactions that are not disrupted by the elution buffer.
Troubleshooting Elution & Recovery
| Possible Cause | Explanation & Recommended Action |
| Inefficient Elution | Elution conditions may be too mild to effectively break the boronate-glycan bond or displace the bound protein. This is a common issue in affinity chromatography.[11][12] Action: • For pH Elution: Ensure the elution buffer pH is sufficiently low (e.g., pH 4.0). Consider using a stronger acid or a gradient elution from binding pH to a lower pH. • For Competitive Elution: Increase the concentration of the competitor (e.g., sorbitol up to 1 M). Allow for a longer incubation time with the elution buffer on the column before collecting fractions. |
| Protein Precipitation on the Column | Changes in pH or buffer composition during elution can cause the protein to precipitate on the resin, leading to a blocked column and poor recovery.[11] Action: Elute with a linear gradient instead of a sharp step change to minimize "pH shock."[5] Consider adding stabilizing agents to the elution buffer, such as glycerol (if not using pH elution), arginine, or a non-ionic detergent (e.g., 0.1% Tween-20), to improve protein solubility.[11] |
| Strong Non-Specific Interactions | The glycoprotein may be binding to the resin support matrix through secondary interactions (e.g., hydrophobic or ionic) that are not disrupted by the standard elution method.[10] Action: Add a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) or increase the salt concentration (e.g., up to 1 M NaCl) in the elution buffer to disrupt these interactions.[10][11] |
| Protein Degradation | Proteases present in the initial sample may co-purify and degrade the target protein during the lengthy incubation or elution steps.[12] Action: Add a protease inhibitor cocktail to your sample immediately after preparation. Keep samples and buffers cold throughout the entire purification process to minimize protease activity. |
Experimental Protocols
Protocol 1: Optimizing Binding pH
This experiment helps determine the ideal pH for capturing your specific glycoprotein.
-
Prepare Buffers: Prepare several aliquots of your binding buffer (e.g., 100 mM phosphate, 150 mM NaCl) and adjust the pH of each to a different value (e.g., 7.0, 7.5, 8.0, 8.5).
-
Equilibrate Resin: Aliquot equal amounts of boronate resin into separate micro-spin columns. Equilibrate each column with a different pH buffer.
-
Load Sample: Load equal amounts of your glycoprotein sample onto each column.
-
Incubate: Incubate for 30-60 minutes at 4°C with gentle mixing.
-
Collect Flow-through: Centrifuge the columns and collect the flow-through fractions.
-
Wash: Wash each column with its respective pH buffer.
-
Elute: Elute all columns under identical, strong elution conditions (e.g., 100 mM Glycine-HCl, pH 2.5).
-
Analyze: Analyze the flow-through and elution fractions for each pH condition by SDS-PAGE or a protein quantification assay. The optimal pH will show the least amount of protein in the flow-through and the most in the elution fraction.
Protocol 2: Resin Regeneration
A robust regeneration ensures reproducible results across multiple uses.
-
Post-Elution Wash: After elution, wash the column with 5-10 column volumes (CV) of high-salt buffer (e.g., Binding Buffer + 1 M NaCl) to remove any non-specifically bound proteins.
-
Acid Wash: Wash with 5 CV of 0.1 M HCl.
-
Rinse: Immediately wash with 10-15 CV of sterile, DI water until the effluent pH is neutral.
-
Base Wash: Wash with 5 CV of 0.1 M NaOH.
-
Final Rinse: Wash again with 10-15 CV of sterile, DI water until the effluent pH is neutral.
-
Storage/Re-equilibration: For immediate reuse, equilibrate with 5-10 CV of Binding Buffer. For storage, wash with 20% ethanol and store at 4°C.
References
- Google Patents. EP2528933A1 - Process for the purification of glycoproteins.
-
Weis, C., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry. Available at: [Link]
-
Weis, C., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry. Available at: [Link]
-
Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Dugas, V., et al. (2017). Back to BAC: Insights into Boronate Affinity Chromatography Interaction Mechanisms. Sci-Hub. Available at: [Link]
-
Xu, Y., et al. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology. Available at: [Link]
-
Wang, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences. Available at: [Link]
-
Ye, N., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]
-
Xu, Y., et al. (2013). Use of boronic acid nanoparticles in glycoprotein enrichment. Methods in Molecular Biology. Available at: [Link]
-
Biotime. The development of the boronate affinity chromatography and Biotime's success. Available at: [Link]
-
Sibrian-Vazquez, M., et al. (2010). Boronic acid functionalized peptidyl synthetic lectins: Combinatorial library design, peptide sequencing, and selective glycoprotein recognition. Bioconjugate Chemistry. Available at: [Link]
-
Lin, P.-C., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Analytical Sciences. Available at: [Link]
-
Chemical-Suppliers.com. Your Inquiry on this compound. Available at: [Link]
-
Disch, A., et al. (2022). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Xu, Y., et al. (2011). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry. Available at: [Link]
-
Li, Y., et al. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (PDF) Boronate Affinity Chromatography. Available at: [Link]
-
Srivastava, A., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Enzyme and Microbial Technology. Available at: [Link]
-
SciSpace. Boron Removal from Aqueous Solutions by Strong Base Anion-exchange Resin Batch and Column Experiments. Available at: [Link]
- Google Patents. US9044747B2 - Method of regenerating ion exchange resins.
-
Liu, T., et al. (2012). Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma. Molecular & Cellular Proteomics. Available at: [Link]
-
PubChem. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Available at: [Link]
-
ResearchGate. (PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Available at: [Link]
-
JTL, Inc. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips. Available at: [Link]
-
Wescott, N. P., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Patsnap. How to Troubleshoot Low Protein Yield After Elution. Available at: [Link]
-
Kaji, H., et al. (2006). Mass spectrometric identification of N-linked glycopeptides using lectin-mediated affinity capture and glycosylation site-specific stable isotope tagging. Nature Protocols. Available at: [Link]
-
BioSpace. Biotech Support Group Release: Glycoprotein Enrichment to Complement Chromatographic Separation and Glycoprotein Profiling. Available at: [Link]
Sources
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xiamenbiotime.com [xiamenbiotime.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]
- 6. US9044747B2 - Method of regenerating ion exchange resins - Google Patents [patents.google.com]
- 7. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 8. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.cn]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Impact of buffer composition on "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" performance
Introduction
Welcome to the technical support guide for N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, hereafter referred to as HBS-Boro. This document is intended for researchers, scientists, and drug development professionals utilizing HBS-Boro in their experimental workflows. HBS-Boro is a potent, reversible inhibitor of serine proteases, with a mechanism centered on the interaction between its boronic acid moiety and the catalytic serine residue of the target enzyme.[1][2]
The performance of HBS-Boro is exceptionally sensitive to the composition of the assay buffer, particularly pH and the presence of certain nucleophilic or diol-containing species. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your experiments and navigate potential challenges related to buffer composition.
Frequently Asked Questions (FAQs)
General & Handling
Q1: What is the mechanism of action for HBS-Boro?
A1: HBS-Boro acts as a transition-state analog inhibitor.[3][4][5] The boron atom of the boronic acid is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the protease active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[5][6] The sulfonamide and hydroxyethyl groups contribute to the inhibitor's specificity and solubility.
Q2: How should I prepare and store HBS-Boro stock solutions?
A2: HBS-Boro is best dissolved in a polar aprotic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store this stock at -20°C or -80°C. Boronic acids can undergo dehydration in the solid state to form cyclic trimers called boroxines; dissolving in an anhydrous aprotic solvent helps ensure the compound is in its monomeric form.[7][8] Avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare them fresh daily from the DMSO stock, as the carbon-boron bond can be susceptible to cleavage (protodeboronation) in aqueous media over time.[7]
Q3: Why is HBS-Boro's performance so dependent on the buffer pH?
A3: The inhibitory activity of HBS-Boro is critically dependent on the ionization state of its boronic acid group. In aqueous solution, the boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[9][10] The neutral trigonal form is the species that acts as a Lewis acid and accepts the lone pair from the serine hydroxyl group.[1] The pKa of a typical aryl boronic acid is around 9, but this can shift upon binding in the enzyme's active site.[1][11] Operating at a pH that significantly favors the anionic form may reduce the initial binding efficiency. Therefore, maintaining a stable and optimal pH is crucial for reproducible results.
Buffer Composition
Q4: Are there any common buffer components that I should avoid?
A4: Yes. Avoid buffers containing diols or molecules with vicinal hydroxyl groups, such as glycerol or sugars (e.g., sucrose, glucose), as these can form reversible covalent complexes (boronate esters) with HBS-Boro, reducing its effective concentration available to inhibit the target enzyme.[1][9][12] Additionally, buffers with primary or secondary amines, like Tris, can potentially form dative N-B bonds or other adducts, which may interfere with the assay.[11][13] While often tolerated, it is a variable to consider during troubleshooting.
Q5: What is a recommended starting buffer for an HBS-Boro inhibition assay?
A5: A good starting point is a phosphate-based or HEPES buffer at a pH between 7.0 and 8.0. These buffers are widely used in enzyme assays, are stable, and lack the functional groups known to directly interfere with boronic acids.[14] Always ensure the final pH of your complete assay mixture is confirmed with a calibrated pH meter.
Q6: Can the ionic strength of the buffer affect HBS-Boro's performance?
A6: Yes, ionic strength can influence both the enzyme's conformation and the inhibitor's binding affinity.[14] It is important to maintain a consistent ionic strength across all experiments. Typically, a salt concentration (e.g., NaCl) between 50 mM and 150 mM is suitable, but this should be optimized for your specific enzyme system.
Troubleshooting Guide
This section addresses common problems encountered during experiments with HBS-Boro, with a focus on buffer-related issues.
Problem 1: Lower-than-Expected Inhibitory Potency (High IC₅₀)
| Potential Cause | Explanation & Validation | Recommended Solution |
| Suboptimal pH | The buffer pH may favor the inactive anionic boronate form of HBS-Boro, reducing its ability to bind to the catalytic serine. The optimal pH for enzyme activity may not be the optimal pH for inhibitor binding. | Perform a pH titration experiment. Prepare a series of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Bicine for pH 8.0-8.5) and measure the IC₅₀ of HBS-Boro in each. This will identify the optimal pH for inhibition. |
| Interfering Buffer Components | Components like Tris, glycerol, or certain detergents may be chelating or reacting with the boronic acid moiety, reducing the effective concentration of the inhibitor.[12][14] | Switch to an inert buffer system. Replace your current buffer with a phosphate or HEPES buffer system. If additives like glycerol are required for enzyme stability, use the lowest effective concentration and keep it consistent across all assays. |
| Incorrect Substrate Concentration | For competitive inhibitors, the apparent IC₅₀ is dependent on the substrate concentration relative to its Michaelis-Menten constant (Kₘ). High substrate concentrations will require more inhibitor to achieve 50% inhibition. | Ensure the assay is run under initial velocity conditions with the substrate concentration at or below its Kₘ value.[15] This provides the most accurate and sensitive measure of a competitive inhibitor's potency. |
Problem 2: Poor Reproducibility or Drifting Signal
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inhibitor Instability in Assay Buffer | HBS-Boro may be unstable over the time course of your experiment, leading to a decrease in active inhibitor concentration and a drifting signal. This can be due to protodeboronation or oxidation.[7][16] | Test inhibitor stability. Pre-incubate HBS-Boro in the assay buffer for varying lengths of time (e.g., 0, 30, 60, 120 min) before initiating the enzymatic reaction. A progressive loss of inhibition indicates instability.[16] If instability is confirmed, shorten the assay time or prepare the inhibitor in the final assay plate immediately before starting the reaction. |
| Buffer pH Shift with Temperature | The pH of some buffers, particularly Tris, is highly sensitive to temperature changes. If assays are run at a different temperature than the buffer was prepared at (e.g., prepared at room temp, run at 37°C), the actual pH can be significantly different. | Use a temperature-stable buffer. Switch to a buffer with a low change in pKa per degree Celsius (ΔpKa/°C), such as HEPES or MOPS. Always adjust the buffer pH at the intended experimental temperature. |
| Slow-Binding Inhibition | Boronic acids can exhibit time-dependent inhibition, where the equilibrium between the enzyme and inhibitor is not reached instantaneously. This can manifest as a continuously decreasing reaction rate. | Perform a pre-incubation step. Incubate the enzyme and HBS-Boro together for a set period (e.g., 15-30 minutes) before adding the substrate. This allows the enzyme-inhibitor complex to reach equilibrium, leading to more stable and reproducible readings. |
Problem 3: Complete Lack of Inhibition
| Potential Cause | Explanation & Validation | Recommended Solution |
| Degraded HBS-Boro Stock | Improper storage or handling may have led to the degradation of the compound in your stock solution. | Verify compound integrity. Use a fresh vial of HBS-Boro or re-purify the existing material if possible.[17] As a quick check, run a positive control with a different, known inhibitor for your target protease to ensure the enzyme and assay setup are working correctly. |
| Formation of Inactive Boroxine | If the stock solution was prepared improperly or if the solid material absorbed moisture, it may have converted to the less active boroxine trimer.[7][8] | Ensure proper dissolution. When preparing the stock solution in DMSO, vortex thoroughly to ensure the boroxine has fully converted back to the monomeric boronic acid. Gentle warming (37°C) can sometimes facilitate this process. |
| Incorrect Target Enzyme Class | HBS-Boro is designed to inhibit serine proteases.[1][2] It will not be effective against other protease classes like cysteine, aspartic, or metalloproteases, which utilize different catalytic mechanisms.[2] | Confirm your protease class. Verify from literature or previous experiments that your enzyme of interest is indeed a serine protease. Run assays with class-specific inhibitors (e.g., E-64 for cysteine proteases, Pepstatin A for aspartic proteases, EDTA for metalloproteases) to confirm its identity. |
Experimental Protocols & Visualizations
Protocol 1: Buffer Optimization Assay for HBS-Boro
This protocol provides a framework for determining the optimal buffer system and pH for your HBS-Boro inhibition assay.
-
Prepare Buffer Stocks: Prepare 100 mM stocks of at least three different buffers with overlapping pH ranges (e.g., MES pH 6.0, HEPES pH 7.5, Bicine pH 8.5). Adjust the pH of each stock at the intended final assay temperature.
-
Prepare Reagents:
-
Enzyme: Dilute to 2x the final concentration in each of the test buffers.
-
Substrate: Dilute to 2x the final concentration in deionized water.
-
HBS-Boro: Prepare a serial dilution series (e.g., 10 points, 3-fold dilutions) at 2x the final concentration in each of the test buffers.
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of 2x HBS-Boro dilution (or buffer for control wells) to the appropriate wells.
-
Add 50 µL of 2x enzyme dilution to all wells.
-
Mix and pre-incubate the plate for 20 minutes at the assay temperature to allow enzyme-inhibitor binding to reach equilibrium.
-
-
Initiate Reaction: Add 100 µL of 2x substrate to all wells to bring the final volume to 200 µL.
-
Measure Signal: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) kinetically over a defined period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic trace.
-
Normalize the data to the uninhibited controls.
-
Plot the percent inhibition versus the log of HBS-Boro concentration for each buffer condition and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
Compare the IC₅₀ values across the different buffers to identify the optimal condition.
-
Diagrams
Caption: pH-dependent equilibrium of HBS-Boro and its binding mechanism.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
- 3. Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide Affinity Columns
Welcome to the technical support center for N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide affinity columns. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use and regeneration of these specialized affinity columns. As Senior Application Scientists, we have compiled this information to ensure you achieve optimal performance and longevity from your columns.
I. Understanding the Chemistry: The "Why" Behind the Protocol
This compound affinity chromatography is a powerful technique for the selective capture of molecules containing cis-1,2- or 1,3-diols, such as glycoproteins, glycated proteins, and certain saccharides. The core of this technology lies in the reversible covalent interaction between the boronic acid ligand and the cis-diol moieties on the target molecule.[1]
The formation of this stable cyclic ester is highly dependent on pH. In an alkaline environment (typically pH > 7.5), the boronic acid group is in a tetrahedral, anionic state, which is reactive towards cis-diols.[1][2] To release the bound molecule, the pH is lowered to an acidic range (typically pH < 6.5), which disrupts the ester linkage and protonates the boronic acid, causing it to revert to a trigonal, planar configuration with low affinity for diols.[1] Understanding this pH-driven "on/off" switch is crucial for troubleshooting your experiments.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound affinity columns.
Q1: What is the optimal binding pH for my glycoprotein to the column?
The optimal binding pH is typically in the range of 7.5 to 9.0.[2] The binding is more stable at a pH above the pKa of the boronic acid ligand.[1] We recommend starting with a binding buffer at pH 8.5. However, the specific pKa of the this compound ligand and the nature of your target glycoprotein can influence the ideal pH. For sialylated glycoproteins, binding at a lower pH (less than the pKa of the boronic acid by one pH unit or more) can be effective due to the affinity of the boronic acid for sialic acid residues.[3]
Q2: What are the recommended elution conditions?
Elution is achieved by lowering the pH to disrupt the boronate-diol ester. A buffer with a pH below 6.5 is generally effective.[2] A common starting point is a buffer at pH 4.0-5.0. Alternatively, elution can be accomplished using a competing cis-diol-containing molecule, such as sorbitol or mannitol, in the elution buffer at a neutral or slightly alkaline pH.[1][2]
Q3: How many times can I regenerate and reuse my column?
With proper care and regeneration, this compound affinity columns can be reused multiple times. The exact number of cycles depends on the nature of the sample, the cleaning procedures used, and the avoidance of harsh conditions. Regular and effective regeneration after each run is key to maximizing the column's lifetime.
Q4: What are common interfering substances in my sample?
Substances that can interfere with the binding include:
-
High concentrations of other cis-diol-containing molecules: These will compete with your target for binding to the ligand.
-
Chelating agents (e.g., EDTA): While not directly interacting with the boronate ester, they can affect protein stability and interaction.
-
High concentrations of salts: While moderate salt concentrations (e.g., 0.1-0.2 M NaCl) are often used in binding buffers to reduce non-specific ionic interactions, very high salt concentrations may interfere with the binding process.[2]
-
Particulates: Insoluble material in your sample can clog the column frit and increase backpressure. It is crucial to filter or centrifuge your sample before loading.[4]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of this compound affinity columns.
Problem 1: Low or No Binding of Target Glycoprotein
Possible Causes & Solutions:
-
Incorrect Binding Buffer pH: The pH of your binding buffer may be too low for efficient formation of the boronate ester.
-
Suboptimal Ionic Strength: The ionic strength of the buffer may be too high or too low, leading to poor interaction.
-
Action: While moderate salt (e.g., 0.1-0.2 M NaCl) is often beneficial, try adjusting the salt concentration in your binding buffer.[2]
-
-
Cis-diol Moiety is Inaccessible: The glycosylation sites on your target protein may be sterically hindered or buried within the protein's 3D structure.
-
Action: Consider using a mild denaturant in your sample preparation to partially unfold the protein and expose the glycan chains. This should be done with caution to avoid irreversible denaturation.
-
-
Column Overload: The amount of target protein loaded onto the column exceeds its binding capacity.
-
Action: Reduce the amount of sample loaded onto the column.[4] Refer to the manufacturer's specifications for the column's binding capacity.
-
Problem 2: Target Glycoprotein Elutes in a Broad Peak or with Low Recovery
Possible Causes & Solutions:
-
Inefficient Elution Conditions: The pH of the elution buffer may not be low enough to fully disrupt the boronate-diol interaction, or the competing diol concentration may be too low.
-
Action: Decrease the pH of your elution buffer (e.g., from 5.0 to 4.0). If using a competing diol, increase its concentration. You can also try a step gradient with progressively lower pH or higher competing diol concentration.[5]
-
-
Non-Specific Binding: The target protein may be interacting with the column matrix through hydrophobic or ionic interactions in addition to the boronate affinity.
-
Action: Increase the salt concentration (e.g., up to 0.5 M NaCl) in your binding and wash buffers to minimize ionic interactions. Adding a non-ionic detergent (e.g., 0.1% Tween-20) or a small percentage of an organic solvent (e.g., 5-10% isopropanol) to the wash and elution buffers can help to disrupt hydrophobic interactions.[6]
-
-
Protein Precipitation on the Column: The elution buffer conditions may be causing your protein to precipitate on the column.
-
Action: Check the solubility of your protein at the elution pH. If it is insoluble, consider using a competitive elution with a diol-containing compound at a more favorable pH. You can also try collecting fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately raise the pH of the eluate.[4][5]
-
Problem 3: High Backpressure and Reduced Flow Rate
Possible Causes & Solutions:
-
Clogged Column Frit: Particulates from the sample or buffers have blocked the column inlet frit.
-
Action: Always filter your samples (0.22 or 0.45 µm filter) and buffers before use.[4] If the column is already clogged, try back-flushing the column with filtered buffer at a low flow rate.
-
-
Precipitated Protein: Protein has precipitated at the top of the column bed.
-
Action: Implement a more rigorous cleaning-in-place (CIP) protocol (see Section IV) to dissolve the precipitated protein.
-
-
Microbial Growth: The column has been stored improperly, leading to microbial contamination.
-
Action: Store the column in a bacteriostatic solution, such as 20% ethanol, at 2-8 °C when not in use.[2] A CIP procedure with NaOH is also effective at removing microbial contamination.
-
IV. Column Regeneration and Cleaning-in-Place (CIP) Protocols
Proper regeneration and cleaning are essential for maintaining column performance and extending its lifetime.
Standard Regeneration Protocol (Post-Run)
This protocol should be performed after each chromatographic run.
-
Wash: After eluting the target protein, wash the column with 5-10 column volumes (CV) of a high salt buffer (e.g., 2.0 M NaCl) to remove any non-specifically bound proteins that are ionically interacting with the matrix.[2]
-
Acid Wash: Wash the column with 2-3 CV of a mild acid solution (e.g., 0.1 M Acetic Acid) to ensure all specifically bound molecules are removed.[2]
-
Re-equilibration: Re-equilibrate the column with 5-10 CV of the binding buffer until the pH and conductivity of the effluent match that of the fresh buffer.
-
Storage: For short-term storage (up to 14 days), the column can be stored in a neutral buffer containing 1 M NaCl at 2-8 °C. For long-term storage, use a 20% ethanol solution and store at 2-8 °C.[2]
Cleaning-in-Place (CIP) Protocol
A more stringent CIP protocol is recommended when column performance declines (e.g., high backpressure, reduced binding capacity) or when the column has been exposed to particularly crude samples.
-
Initial Wash: Wash the column with 5 CV of purified water.
-
Alkaline Cleaning: Wash the column with 5 CV of 0.5 M NaOH. This will remove strongly adsorbed proteins and lipids, and also serves to sanitize the column.[2] The contact time can be increased for heavily fouled columns, but prolonged exposure to high concentrations of NaOH may affect the ligand stability over many cycles.
-
Rinse: Thoroughly rinse the column with 10 CV of purified water until the pH of the effluent returns to neutral.
-
Re-equilibration: Re-equilibrate the column with 5-10 CV of the binding buffer.
Data Presentation: Recommended Buffer Compositions
| Buffer Type | Purpose | Typical Composition | pH | Notes |
| Binding Buffer | Binds target glycoprotein to the column | 20-50 mM Phosphate or Tris buffer, 0.1-0.2 M NaCl | 7.5 - 9.0 | Optimize pH for your specific glycoprotein. |
| Wash Buffer | Removes non-specifically bound contaminants | Same as Binding Buffer, may contain higher salt (up to 0.5 M NaCl) or mild detergents. | 7.5 - 9.0 | Helps to improve the purity of the eluted protein. |
| Elution Buffer (Acidic) | Elutes bound glycoprotein | 0.1 M Glycine-HCl or 0.1 M Acetate buffer | < 6.5 | Lower pH leads to stronger elution. |
| Elution Buffer (Competitive) | Elutes bound glycoprotein | Binding Buffer containing 0.1-1.0 M Sorbitol or Mannitol | 7.5 - 9.0 | Useful for pH-sensitive proteins. |
| Regeneration Buffer (High Salt) | Strips ionically bound proteins | 2.0 - 3.0 M NaCl in a neutral buffer | ~7.0 | Use after elution and before re-equilibration.[2] |
| CIP Solution | Deep cleaning of the column | 0.5 M NaOH | > 13 | Use when performance declines. |
| Storage Solution (Long-term) | Prevents microbial growth | 20% Ethanol in water | Neutral | Store at 2-8 °C.[2] |
V. Experimental Workflow Diagrams
Diagram 1: Standard Regeneration Workflow
Caption: Workflow for the standard regeneration of the affinity column after each use.
Diagram 2: Troubleshooting Logic for Low Binding
Sources
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]
- 3. Fine-tuning the specificity of boronate affinity monoliths toward glycoproteins through pH manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 5. A safe, effective, and facility compatible cleaning in place procedure for affinity resin in large-scale monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Proteins During Enrichment with N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Welcome to the technical support center for advanced protein enrichment applications. This guide is designed for researchers, scientists, and drug development professionals utilizing N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide for protein purification. As Senior Application Scientists, we have compiled this resource to address a critical challenge in protein enrichment: the prevention of aggregation. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful isolation of stable, functional proteins.
Understanding the Challenge: Protein Aggregation in Boronate Affinity Enrichment
This compound is a specialized boronic acid derivative. Boronic acids are known to form reversible covalent bonds with cis-1,2- and 1,3-diols, making them highly effective for the selective enrichment of glycoproteins and other diol-containing biomolecules.[1][2][3] This interaction is pH-dependent, typically favoring alkaline conditions for binding and acidic conditions for elution.
Protein aggregation during any purification process is a significant concern as it can lead to loss of biological activity, reduced yield, and potential immunogenicity of the final product.[4][5] The conditions required for boronate affinity chromatography, such as shifts in pH and specific buffer compositions, can sometimes create an environment that promotes aggregation.[5][6] This guide will walk you through identifying the causes of aggregation and implementing effective strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein binding to this compound?
A: The boronic acid moiety of the molecule forms a reversible covalent bond with cis-diol groups present on the protein, most commonly found in the carbohydrate chains of glycoproteins.[1][3] This interaction is pH-sensitive; the binding is typically stronger at alkaline pH (above the pKa of the boronic acid), where the boron atom is in a tetrahedral state, and is reversed by lowering the pH to acidic conditions.[3]
Q2: Why is my protein aggregating during the enrichment process?
A: Protein aggregation can be triggered by several factors during the purification workflow.[5][6] These include:
-
Suboptimal Buffer Conditions: The pH of your buffer may be too close to the isoelectric point (pI) of your protein, minimizing its net charge and promoting aggregation.[7][8]
-
High Protein Concentration: As the protein becomes more concentrated on the affinity matrix and during elution, the increased proximity of protein molecules can lead to aggregation.[7][9]
-
Hydrophobic Interactions: The binding or elution conditions may expose hydrophobic patches on your protein, leading to self-association.[6][10]
-
Shear Stress: Vigorous mixing or pumping during the chromatography process can induce mechanical stress and cause protein unfolding and aggregation.[5]
-
Disulfide Bond Formation: If your protein has free cysteine residues, oxidizing conditions can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[7][8]
Q3: How can I detect if my protein is aggregated?
A: Protein aggregation can manifest as visible precipitation or more subtle soluble aggregates.[7][11] A variety of analytical techniques can be used for detection and characterization:[12][13][14]
-
Visual Inspection: Obvious cloudiness or particulate matter in your sample is a clear sign of insoluble aggregates.[7]
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate light scattering due to the presence of aggregates.[12]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.[4][13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[12][13]
-
Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and distribution of different species in your sample, including monomers, dimers, and higher-order aggregates.[4]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting protein aggregation during enrichment with this compound.
Issue 1: Protein Precipitates During Binding to the Affinity Matrix
| Potential Cause | Scientific Rationale | Recommended Solution |
| pH of Binding Buffer is near the Protein's pI | At its isoelectric point (pI), a protein has a net charge of zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[7][8] | Adjust the pH of your binding buffer to be at least one unit away from your protein's pI. Since boronate binding is favored at alkaline pH, if your protein's pI is also alkaline, you may need to carefully optimize the pH to find a balance between efficient binding and maintaining solubility. |
| High Protein Concentration in the Lysate | A high initial concentration of the target protein can promote aggregation before it has a chance to bind to the matrix.[9][15] | Dilute the lysate before loading it onto the column. This can be achieved by increasing the volume of the lysis buffer. |
| Inadequate Buffer Components | The binding buffer may lack stabilizing agents that protect the protein from aggregation. | Perform a buffer optimization screen (see Protocol 1) to identify stabilizing additives. Consider including osmolytes, amino acids, or low concentrations of non-ionic detergents.[7][9] |
Issue 2: Protein Aggregates Upon Elution
| Potential Cause | Scientific Rationale | Recommended Solution |
| "pH Shock" During Elution | A rapid and significant drop in pH to elute the protein can cause conformational changes and expose hydrophobic regions, leading to aggregation.[5] | Employ a gradual pH gradient for elution instead of a single step. This allows the protein to transition to the lower pH environment more gently. |
| High Protein Concentration in Elution Fractions | The eluted protein is often highly concentrated, which can drive aggregation.[7][9] | Elute into fractions that already contain a stabilizing buffer. This can be a buffer with a neutral pH and additives such as arginine or glycerol. Alternatively, immediately dilute the eluted fractions into a stabilizing buffer. |
| Presence of Oxidizing Agents | If the elution buffer lacks a reducing agent, free cysteines on the protein surface can form intermolecular disulfide bonds, leading to aggregation.[7] | Include a reducing agent like DTT or TCEP in your elution buffer, especially if your protein is known to have surface-exposed cysteines. Note that some boronic acid resins may not be compatible with all reducing agents, so consult the manufacturer's recommendations. |
Issue 3: Soluble Aggregates Detected Post-Purification
| Potential Cause | Scientific Rationale | Recommended Solution |
| Subtle Conformational Instability | Even if the protein doesn't precipitate, the purification conditions may induce the formation of smaller, soluble aggregates like dimers and oligomers. | Re-evaluate your entire buffer system. Consider adding low concentrations of stabilizing osmolytes like glycerol (5-10%) or sugars like sucrose or trehalose throughout the purification process (lysis, wash, and elution buffers).[7][] The amino acids L-arginine and L-glutamate (e.g., 50-100 mM) can also be effective at suppressing aggregation.[7] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a purified protein sample can cause aggregation.[9][15] | Aliquot the purified protein into single-use volumes before freezing. Include a cryoprotectant like glycerol (10-50%) in the final buffer to minimize damage during freezing.[9] Store at -80°C for long-term stability.[7][9] |
| Inappropriate Storage Buffer | The final buffer in which the protein is stored may not be optimal for its long-term stability. | Perform a buffer exchange step after elution into a pre-optimized storage buffer. This buffer should have a pH that ensures protein stability and may contain cryoprotectants and other stabilizing additives. |
Key Experimental Protocols & Workflows
Protocol 1: Buffer Optimization Screening via Turbidity Assay
This protocol provides a rapid method to screen for optimal buffer conditions to maintain your protein's solubility.[17]
Materials:
-
Purified or partially purified protein of interest
-
A selection of buffers with varying pH values (e.g., MES, HEPES, Tris)
-
Stock solutions of additives (see table below)
-
96-well clear, flat-bottom microplate
-
Plate reader capable of measuring absorbance at 350 nm
Methodology:
-
Prepare Buffer Matrix: In the 96-well plate, create a matrix of buffer conditions by varying the pH and adding different concentrations of the additives to be tested.
-
Add Protein: Dilute your protein into each buffer condition to the final concentration you expect during the most concentrated step of your enrichment.
-
Incubate: Incubate the plate under conditions that mimic your experimental setup (e.g., 4°C or room temperature).
-
Measure Turbidity: At regular intervals (e.g., 0, 1, 4, and 24 hours), measure the absorbance of the plate at 350 nm. An increase in A350 indicates light scattering from insoluble aggregate formation.[17]
-
Analyze: Identify the buffer conditions that show the lowest A350 readings over time. These are the most promising conditions for preventing aggregation. Further analysis of the "healthiest" samples by DLS or SEC can confirm the absence of soluble aggregates.
Recommended Buffer Additives for Screening
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or (w/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[7][11] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches and charged regions on the protein surface.[7][] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of intermolecular disulfide bonds.[7][18] TCEP is generally more stable than DTT. |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic aggregation, but use with caution as they can sometimes interfere with downstream applications.[7][18] |
| Salts | NaCl, KCl | 50-500 mM | Modulate ionic strength, which can influence protein solubility. The optimal salt concentration is highly protein-dependent.[7][11] |
Workflow for Aggregation Prevention
The following diagram illustrates a recommended workflow for enriching proteins with this compound while minimizing aggregation.
Concluding Remarks
Preventing protein aggregation is a multi-faceted challenge that requires a systematic and rational approach. When using this compound for protein enrichment, careful consideration of buffer composition, pH, protein concentration, and handling procedures is paramount. By implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the yield of soluble, active, and stable protein. Remember that every protein is unique, and empirical optimization is often necessary to determine the ideal conditions for your specific target.
References
- APC. (2021, August 25).
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.).
- Protein Aggreg
- BOC Sciences. (n.d.).
- Frokjaer, S., & Otzen, D. (2005). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences, 94(9), 1912-1926.
- Creative Proteomics. (n.d.).
- G-Biosciences. (2019, January 29).
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231.
- Trout, B. L. (2006).
- BenchChem. (2025).
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231.
- The University of Queensland. (n.d.).
- Langer, E. S. (2017). Challenges of Protein Aggregation during Purification.
- ResearchGate. (2013, September 14).
- da Costa, P. F., & Bernardes, G. J. L. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3233-3249.
- ResearchGate. (2024, December 13).
- He, X., & Li, Y. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20836–20854.
- ResearchGate. (2016, September 6).
- Dilyx Biotechnologies. (n.d.).
- ResearchGate. (2025, August 5).
- Fida Biosystems. (n.d.).
- Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells.
- Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2185–2195.
Sources
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Aggregation Analysis [intertek.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Fidabio [fidabio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 10. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. approcess.com [approcess.com]
- 13. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 14. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
"N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" reaction byproducts and their removal
Welcome to the technical support guide for N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this versatile building block. Here, we provide in-depth, field-proven insights into managing reaction byproducts and optimizing purification protocols to ensure the highest quality of your final compound.
Understanding the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a two-step sequence. Grasping this pathway is fundamental to anticipating and mitigating potential impurities.
Step 1: Sulfonamide Formation The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine. This reaction, while generally straightforward, can present its own set of challenges related to selectivity and stoichiometry.
Step 2: Miyaura Borylation The second step introduces the boronic acid functionality via a palladium-catalyzed Miyaura borylation of the intermediate, N-(2-Hydroxyethyl)-4-bromobenzenesulfonamide, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][2][3] This cross-coupling reaction is highly efficient but is also the primary source of difficult-to-remove byproducts.
Below is a diagram illustrating the overall synthetic workflow and the points at which key byproducts may be generated.
Sources
Improving the binding affinity of "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" for glycans
Welcome to the technical support resource for researchers utilizing N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide and related boronic acid compounds for glycan interaction studies. This guide is designed by application scientists to provide in-depth troubleshooting advice and foundational knowledge to help you overcome common experimental hurdles and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for designing and troubleshooting your experiments.
Question: What is the fundamental mechanism of binding between this compound and glycans?
Answer: The binding is a reversible covalent interaction between the boronic acid group [-B(OH)₂] and a cis-diol (two hydroxyl groups on adjacent carbons in a cis configuration) present on the glycan.[1][2] The interaction proceeds in two key, pH-dependent steps:
-
Activation of the Boronic Acid: The boron atom in your compound is a Lewis acid, meaning it can accept an electron pair.[3] In an aqueous solution, it exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) by adducting a hydroxide ion.[4][5] The tetrahedral boronate is the species that actively reacts with diols.
-
Cyclic Ester Formation: The activated tetrahedral boronate then reacts with a cis-diol on a saccharide to form a stable five- or six-membered cyclic boronate ester, releasing water in the process.[1][6] This interaction is reversible, and the complex can dissociate by lowering the pH or introducing a high concentration of a competing diol.[7][8]
Detailed Steps:
-
Verify Buffer pH: The single most critical factor is pH. [9]Even small deviations can drastically reduce the concentration of the active boronate species.
-
Action: Physically measure the pH of your final binding buffer at the temperature of your experiment. Do not rely on the label of the stock solution.
-
Rationale: The pKa of your boronic acid is likely in the 7.5-8.5 range. Binding will be significantly weaker below this pKa. Try preparing a pH gradient (e.g., 7.0, 7.5, 8.0, 8.5) to find the empirical optimum for your system.
-
-
Check for Interfering Buffer Components: Many common biological buffers and additives contain diols that will compete with your target glycan.
-
Action: Check your buffer composition. Eliminate components like Tris , glycerol , polyvinyl alcohol , and some detergents. Switch to non-diol buffers like HEPES, PBS (phosphate-buffered saline), or MES.
-
Rationale: Boronic acids bind non-specifically to any available cis-diol. [10]High concentrations of buffer molecules containing diols will competitively inhibit the binding to your target glycan.
-
-
Increase Concentrations: The binding is an equilibrium process. If your concentrations are too far below the dissociation constant (Kd), you will not observe a significant signal.
-
Action: Try increasing the concentration of the this compound probe. If possible, also increase the concentration of the immobilized glycoprotein.
-
Rationale: According to the law of mass action, increasing reactant concentrations will shift the equilibrium toward the formation of the bound complex. Typical monovalent affinities are in the low millimolar to high micromolar range. [2]
-
-
Confirm Target Glycosylation: Ensure your target glycoprotein is actually glycosylated and that the glycans are accessible.
-
Action: Verify the glycosylation status of your protein from literature or manufacturer's data sheets. As a control, try binding to a known "gold standard" glycoprotein like horseradish peroxidase (HRP) or ovalbumin. [4]You can also pre-treat your target with a glycosidase (e.g., PNGase F) to remove N-glycans; this should ablate the binding signal and confirm glycan specificity.
-
Issue 2: How can I quantitatively measure and improve the binding affinity?
Question: I have a binding signal, but I need to improve its strength for a more robust assay. How can I first measure the affinity and then rationally improve it?
Answer: To improve affinity, you must first quantify it. A standard method for this is the Alizarin Red S (ARS) competitive displacement assay . [11][12]ARS is a catechol-containing dye that fluoresces upon binding to boronic acids. A competing glycan will displace ARS, causing a decrease in fluorescence that can be used to calculate the binding constant. [12]
Protocol: Alizarin Red S (ARS) Competitive Displacement Assay
-
Preparation:
-
Prepare a stock solution of your this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Alizarin Red S (e.g., 1 mM in assay buffer).
-
Prepare a range of concentrations of your target saccharide in assay buffer.
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.4. Ensure it is free of competing diols.
-
-
Determine ARS-Boronic Acid Binding (K_ARS):
-
In a 96-well plate, add a fixed concentration of ARS (e.g., 10 µM final).
-
Titrate in increasing concentrations of your boronic acid compound.
-
Measure fluorescence (e.g., Excitation: 460 nm, Emission: 570 nm).
-
Fit the resulting saturation curve to determine the dissociation constant (K_ARS) for the ARS-boronic acid complex. [12]
-
-
Competitive Displacement:
-
In a 96-well plate, add fixed concentrations of your boronic acid and ARS (e.g., at a concentration that gives ~80% of maximum fluorescence from step 2).
-
Add increasing concentrations of your target saccharide to the wells.
-
Incubate for 30 minutes at room temperature.
-
Measure the decrease in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the saccharide concentration.
-
Fit the data to a competitive binding equation to determine the IC50 (the concentration of saccharide that displaces 50% of the bound ARS).
-
Calculate the dissociation constant (Kd) for your saccharide using the Cheng-Prusoff equation or a similar model that accounts for the K_ARS. [13]
-
Strategies for Affinity Enhancement
Once you have a baseline Kd, you can pursue several strategies to improve it:
-
Multivalency (Avidity): This is the most effective strategy for dramatically increasing binding strength to glycoproteins. [4]Instead of a single boronic acid binding to a single glycan (a low-affinity monovalent interaction), multiple boronic acids on a scaffold can bind to multiple glycans on a glycoprotein surface. This synergistic effect, known as avidity, can increase the apparent binding affinity by several orders of magnitude. [4][14] * How to Implement: Conjugate your boronic acid to a multivalent scaffold like a dendrimer, polymer, or protein (e.g., BSA). [4][13][14]
-
Structural Modification:
-
Further Lowering pKa: While your sulfonamide is a good start, adding more electron-withdrawing groups (e.g., fluorine, nitro groups) to the phenyl ring can lower the pKa further, though this may also impact solubility.
-
Switching to Benzoboroxoles: Benzoboroxoles are a class of boronic acids that are conformationally locked to have a lower pKa and a higher intrinsic affinity for diols, especially those in the pyranose form, under physiological conditions. [2][7][15]Synthesizing a benzoboroxole version of your probe could significantly improve performance.
-
Part 3: References
-
Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical chemistry, 77(13), 4013-4021.
-
Di Pisa, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Pharmaceuticals, 17(6), 724.
-
Van der Veken, P., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry, 67(23), 20799-20826. [Link]
-
Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(22), 7065-7073. [Link]
-
Adhikari, S., & Bazzi, H. S. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances, 4(2), 802-811. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545. [Link]
-
Di Pisa, M., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. International Journal of Molecular Sciences, 24(13), 10695. [Link]
-
Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC advances, 5(118), 97769-97781. [Link]
-
Gale, P. A., et al. (2020). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews, 49(11), 3245-3276. [Link]
-
He, X., et al. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 52(11), 3126-3138. [Link]
-
Jiang, M., et al. (2022). Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science, 13(42), 12513-12519. [Link]
-
McShane, A. J., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(9), 5291-5347. [Link]
-
McShane, A. J., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(9), 5291-5347. [Link]
-
Ribeiro, J. F., et al. (2021). Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. ACS Applied Bio Materials, 4(6), 4965-4976. [Link]
-
Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(22), 7065-7073. [Link]
-
Worrell, B. T., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18539-18546. [Link]
-
Yang, W., et al. (2008). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Current Organic Chemistry, 12(12), 1047-1064. [Link]
-
Uchimura, E., et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry–A European Journal, 20(41), 13194-13202. [Link]
-
Liu, Z., & He, H. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13650-13668. [Link]
-
Wikipedia contributors. (2023). Boronic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Worrell, B. T., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18539-18546. [Link]
-
Bull, S. D., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(5), 891-904. [Link]
-
D'Souza, A., & Tirelli, N. (2014). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Research Explorer - The University of Manchester. [Link]
-
Jiang, M., et al. (2022). Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. ResearchGate. [Link]
-
Chatterjee, S., et al. (2022). Capturing sialyl-glycan via a site-selective installation of boronic acid repertoire in peptides. ChemRxiv. [Link]
-
Chen, Y. H., et al. (2024). Direct Glycan Analysis of Biological Samples and Intact Glycoproteins by Integrating Machine Learning-Driven Surface-Enhanced Raman Scattering and Boronic Acid Arrays. ACS Measurement Science Au. [Link]
-
Bandyopadhyay, A., et al. (2021). Structures of boronic acid derivatives and experimental results using... ResearchGate. [Link]
-
Hofmann, J., et al. (2015). Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization. Chemical Communications, 51(40), 8445-8448. [Link]
-
Thapa, B., et al. (2018). Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. Bioconjugate Chemistry, 29(11), 3691-3699. [Link]
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The challenges of glycan recognition with natural and artificial receptors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00768C [pubs.rsc.org]
- 3. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02116A [pubs.rsc.org]
- 10. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 14. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 15. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in using "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" and how to avoid them
Welcome to the technical support center for N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions regarding the use of this versatile reagent. By understanding the common pitfalls and how to avoid them, you can ensure the success and reproducibility of your experiments.
I. Introduction to this compound
This compound is a bifunctional molecule that incorporates both a boronic acid and a sulfonamide moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly for applications in Suzuki-Miyaura cross-coupling reactions to introduce the sulfonamide pharmacophore. However, the presence of these two functional groups can also present specific challenges during its handling, storage, and use in chemical reactions. This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is crucial to maintain the integrity of this compound. Like many boronic acids, it is susceptible to degradation through oxidation and dehydration. For long-term storage, it is recommended to keep the compound in a freezer at temperatures of -20°C or below in a tightly sealed container.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1]
Q2: What are the common degradation pathways for this compound and how can I detect them?
A2: The primary degradation pathways for this compound are:
-
Oxidative degradation: The boronic acid group can be cleaved in the presence of an oxidant, leading to the formation of the corresponding phenol.[2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, which can be exacerbated by harsh reaction conditions such as high temperatures or strong bases.[1]
-
Dehydration: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[3][4][5] This can result in the material becoming oily or sticky.[1]
You can detect degradation by using techniques such as:
-
NMR Spectroscopy: Look for the appearance of new signals corresponding to the degradation products.
-
Mass Spectrometry: Identify the molecular weights of potential impurities.
-
Thin-Layer Chromatography (TLC): Compare the crude material to a fresh or purified sample to spot any additional, unwanted spots.
Q3: What are the best practices for handling this compound in the laboratory?
A3: Due to its potential for degradation and possible health hazards, it is important to handle this compound with care. Always work in a well-ventilated area or a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[6][7][8] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[6][7][8]
III. Troubleshooting Guide for Experimental Applications
This section provides troubleshooting guidance for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may be deactivated by oxygen or other impurities. | Ensure all solvents and reagents are properly degassed. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. |
| Incorrect Base | The choice of base is critical for the activation of the boronic acid. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. |
| Suboptimal Solvent System | The solvent affects the solubility of reagents and the stability of the catalytic species. | Common solvents for Suzuki coupling include dioxane, THF, and toluene, often with a small amount of water.[1] Experiment with different solvent mixtures to optimize solubility and reactivity. |
| Protodeboronation | The C-B bond is cleaved before the cross-coupling can occur. | Use milder reaction conditions (lower temperature, weaker base).[1] Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[1] |
| Formation of Boroxine | The trimeric anhydride of the boronic acid may have different reactivity. | For many Suzuki reactions, the boroxine is in equilibrium with the boronic acid and can be used directly.[1] However, if issues persist, you can try to regenerate the boronic acid by dissolving the compound in a suitable solvent with a small amount of water before adding it to the reaction. |
Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Boronic Acid Impurities | Unreacted starting material or its byproducts can co-elute with the product. | An acid/base extraction can be effective. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. Acidifying the aqueous layer will precipitate the boronic acid, which can then be filtered or extracted. |
| Polar Nature of the Product | The presence of the sulfonamide and hydroxyethyl groups makes the product polar, which can lead to streaking on silica gel chromatography. | Consider using reverse-phase (C18) chromatography. If normal phase is necessary, try adding a small amount of a polar solvent like methanol or acetic acid to the eluent to improve peak shape. |
| Formation of Insoluble Byproducts | Palladium black or other insoluble materials can complicate purification. | Filter the reaction mixture through a pad of celite before workup to remove any insoluble materials. |
Purification Workflow
Caption: A general workflow for the purification of products.
IV. Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol that may require optimization for your specific substrates.
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.2 equivalents), your aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Reaction: Stir the mixture under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
V. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[6][7][8]
-
Ventilation: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
In case of contact:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VI. References
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2018). PubMed Central. Retrieved from [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Safety data sheet. (n.d.). CPAChem. Retrieved from [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium- catalyzed Suzuki–Miyaura coupling. (2018). ResearchGate. Retrieved from [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2021). ACS Publications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Glycoprotein Capture: N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide vs. Phenylboronic Acid
For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, the efficient and specific capture of glycoproteins is a critical first step. Boronic acid affinity chromatography has emerged as a powerful tool for this purpose, leveraging the reversible covalent interaction between boronic acids and the cis-diol groups present on the glycan moieties of glycoproteins.
This guide provides an in-depth comparison of two prominent boronic acid derivatives: the traditional phenylboronic acid (PBA) and the more advanced N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide. We will delve into the chemical principles governing their interaction with glycoproteins, present their respective strengths and weaknesses, and provide experimental protocols to enable a robust evaluation in your own laboratory.
The Fundamental Principle: Boronic Acid-Diol Interaction
Boronic acid affinity chromatography is predicated on the formation of a reversible five- or six-membered cyclic ester between a boronic acid and the cis-1,2- or 1,3-diol groups of carbohydrates. This interaction is pH-dependent. In its trigonal planar form, the boronic acid is uncharged and does not readily react with diols. However, at a pH above the pKa of the boronic acid, it accepts a hydroxide ion to form a more stable, negatively charged tetrahedral boronate ion. This tetrahedral intermediate readily reacts with cis-diols to form a stable cyclic ester, effectively capturing the glycoprotein. The bond can be reversed by lowering the pH, which protonates the boronate and releases the bound glycoprotein.[1]
Caption: pH-dependent equilibrium of boronic acid-diol interaction.
Phenylboronic Acid (PBA): The Established Standard
Phenylboronic acid (PBA) is the most well-established and widely used ligand in boronate affinity chromatography. Immobilized on various supports like agarose or magnetic beads, it has been instrumental in the enrichment of glycated proteins and glycoproteins.[2][3]
Mechanism and Performance:
The primary limitation of PBA lies in its relatively high pKa, which is approximately 8.8. This necessitates the use of alkaline binding buffers, typically with a pH of 8.5 or higher, to ensure the formation of the tetrahedral boronate ion required for efficient glycoprotein capture.[2][4] While effective, these alkaline conditions can be suboptimal for several reasons:
-
Protein Stability: Many proteins are less stable at high pH, which can lead to denaturation and loss of biological activity.
-
Non-specific Binding: The charged nature of proteins at high pH can increase the likelihood of non-specific electrostatic interactions with the chromatography matrix, leading to lower purity of the enriched glycoproteins.
-
Sample Integrity: For certain applications, maintaining physiological pH is crucial to preserve the native state of the glycoproteins and their interactions with other molecules.
This compound: A Superior Alternative for Physiological Applications
This compound represents a significant advancement in boronate affinity chromatography, addressing the primary drawbacks of PBA. Its key innovation lies in the incorporation of an electron-withdrawing sulfonamide group on the phenyl ring.
Mechanism and Performance Advantages:
The sulfonamide group has a profound impact on the electronic properties of the boronic acid moiety. By withdrawing electron density from the boron atom, it significantly lowers the pKa of the boronic acid. The pKa for sulfonamide-substituted phenylboronic acids can be lowered to around 7.1-7.4.[2] This has major implications for glycoprotein capture:
-
Physiological pH Binding: The lower pKa allows for efficient formation of the tetrahedral boronate and subsequent binding to cis-diols at or near physiological pH (7.4). This is a major advantage as it helps to maintain the native conformation and biological activity of the target glycoproteins.
-
Enhanced Affinity: By facilitating the formation of the reactive boronate ion at a lower pH, sulfonamide-substituted boronic acids exhibit an enhanced affinity for cis-diols compared to unsubstituted phenylboronic acid under the same conditions.[4]
-
Reduced Non-specific Binding: The presence of the N-(2-Hydroxyethyl) group introduces hydrophilicity to the ligand. This is advantageous in reducing non-specific hydrophobic interactions between proteins and the affinity resin, a common issue in chromatography that can lead to contamination of the enriched sample.[5]
Caption: Key performance differences between PBA and the sulfonamide derivative.
Performance Comparison: A Head-to-Head Look
| Feature | Phenylboronic Acid (PBA) | This compound | Advantage |
| Binding pH | Alkaline (typically > 8.5) | Physiological (around 7.4) | This compound |
| Protein Stability | Risk of denaturation for pH-sensitive proteins | Maintains native protein conformation | This compound |
| Non-specific Binding | Higher potential for electrostatic and hydrophobic interactions | Reduced due to hydrophilic spacer and lower pH | This compound |
| Affinity at Neutral pH | Low | High | This compound |
| Historical Use | Widely established and documented | Newer, more advanced chemistry | Phenylboronic Acid |
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison in your laboratory, we provide the following optimized protocols for glycoprotein enrichment from a complex biological sample, such as human serum.
Protocol 1: Glycoprotein Enrichment with Phenylboronic Acid (PBA)-Agarose
Materials:
-
PBA-Agarose resin
-
Binding/Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.5
-
Elution Buffer: 0.1 M Sorbitol in Binding/Wash Buffer, or 0.1 M Glycine-HCl, pH 3.0
-
Human Serum Sample
-
Spin Columns
Procedure:
-
Resin Equilibration:
-
Add 1 ml of PBA-Agarose slurry to a spin column.
-
Centrifuge at 1,000 x g for 2 minutes and discard the supernatant.
-
Wash the resin with 3 x 1 ml of Binding/Wash Buffer, centrifuging and discarding the supernatant each time.
-
-
Sample Preparation and Binding:
-
Dilute 50 µl of human serum with 450 µl of Binding/Wash Buffer.
-
Add the diluted serum to the equilibrated PBA-Agarose resin.
-
Incubate for 30 minutes at room temperature with gentle end-over-end mixing.
-
Centrifuge at 1,000 x g for 2 minutes and collect the flow-through (unbound fraction).
-
-
Washing:
-
Wash the resin with 4 x 1 ml of Binding/Wash Buffer to remove non-specifically bound proteins. Centrifuge and discard the supernatant after each wash.
-
-
Elution:
-
Add 500 µl of Elution Buffer to the resin.
-
Incubate for 10 minutes at room temperature with gentle mixing.
-
Centrifuge at 1,000 x g for 2 minutes and collect the eluate (enriched glycoprotein fraction).
-
Repeat the elution step for a second fraction.
-
-
Analysis:
-
Analyze the unbound and eluted fractions by SDS-PAGE and/or Western blotting to assess the efficiency and specificity of the glycoprotein capture.
-
Protocol 2: Glycoprotein Enrichment with this compound-Functionalized Resin
Materials:
-
This compound-functionalized resin
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Sorbitol in PBS, or 0.1 M Glycine-HCl, pH 3.0
-
Human Serum Sample
-
Spin Columns
Procedure:
-
Resin Equilibration:
-
Follow the same procedure as for PBA-Agarose, but use the PBS, pH 7.4 as the Binding/Wash Buffer.
-
-
Sample Preparation and Binding:
-
Dilute 50 µl of human serum with 450 µl of PBS, pH 7.4.
-
Follow the same binding procedure as for PBA-Agarose.
-
-
Washing:
-
Wash the resin with 4 x 1 ml of PBS, pH 7.4.
-
-
Elution:
-
Follow the same elution procedure as for PBA-Agarose, using the appropriate Elution Buffer.
-
-
Analysis:
-
Analyze the unbound and eluted fractions by SDS-PAGE and/or Western blotting.
-
Sources
- 1. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 3. takarabio.com [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Glycoproteomics: Validating "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide"-Based Enrichment
For researchers, scientists, and drug development professionals venturing into the intricate world of glycoproteomics, the selective enrichment of glycoproteins from complex biological samples is a critical first step. The low abundance and inherent heterogeneity of glycoproteins pose significant analytical challenges, making the choice of enrichment strategy paramount to the success of any study.[1][2] This guide provides an in-depth technical comparison of a boronic acid-based approach, specifically utilizing N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, against other established methods. Our focus is on providing a framework for validating glycoproteomics results through a deep understanding of the underlying chemistries and experimental nuances.
The Central Challenge: Seeing the Glyco-Forest for the Proteomic Trees
Protein glycosylation, a key post-translational modification, plays a pivotal role in a vast array of biological processes, from protein folding and stability to cell signaling and immune responses. Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer, making glycoproteins a rich source of potential biomarkers and therapeutic targets.[3] However, in a typical biological lysate, glycoproteins are vastly outnumbered by their non-glycosylated counterparts. This disparity, coupled with the low ionization efficiency of hydrophilic glycan moieties in mass spectrometry, necessitates a robust enrichment strategy to bring these crucial molecules into analytical view.[1]
Boronic Acid Affinity Chromatography: A Reversible Covalent Capture Strategy
Boronic acid-based enrichment methods have gained prominence due to their broad specificity for glycoproteins. The underlying principle is the formation of a reversible covalent bond between the boronic acid group and cis-diol groups present in the sugar moieties of glycoproteins.[2][4] This interaction is pH-dependent, typically favoring bond formation under alkaline conditions and dissociation under acidic conditions, allowing for the capture and subsequent release of intact glycoproteins.[2]
This compound belongs to a class of boronic acid derivatives designed to enhance the efficiency and specificity of this interaction. The sulfonamide group acts as an electron-withdrawing group, which can lower the pKa of the boronic acid, potentially allowing for efficient binding at less alkaline pH values. This can be advantageous for preserving the integrity of sensitive glycoproteins.
A Comparative Analysis of Glycoprotein Enrichment Strategies
To truly validate the results from a this compound-based workflow, it is essential to understand its performance characteristics in the context of alternative methods. The three most common strategies are Lectin Affinity Chromatography, Hydrazide Chemistry, and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Method | Principle of Action | Advantages | Disadvantages |
| Boronic Acid Affinity (e.g., this compound) | Reversible covalent bond formation with cis-diols on glycans.[2][4] | Broad specificity for glycoproteins (N- and O-linked).[2] Elution of intact glycoproteins. | Binding efficiency can be influenced by buffer composition and pH. Potential for non-specific binding of non-glycoproteins. |
| Lectin Affinity Chromatography | Specific binding of lectin proteins to defined carbohydrate structures.[1][5] | High specificity for particular glycan structures. Can be used to target specific glycoprotein subpopulations.[1] | Biased towards glycoproteins containing the specific glycans recognized by the chosen lectin(s). May miss glycoproteins with other glycan types.[1] |
| Hydrazide Chemistry | Covalent capture of oxidized glycans. Glycan cis-diols are oxidized to aldehydes, which then react with immobilized hydrazide groups.[1][2] | High efficiency and specificity for capturing glycoproteins.[6] | The initial oxidation step is destructive to the glycan structure, preventing subsequent analysis of the intact glycan. Primarily provides information on the glycosylation site.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of hydrophilic glycopeptides into a water-enriched layer on a hydrophilic stationary phase. | Good for enriching glycopeptides. Can be coupled directly to mass spectrometry. | Can co-enrich other hydrophilic non-glycosylated peptides. Performance can be sensitive to sample loading conditions. |
Causality Behind Experimental Choices: Why Boronic Acid?
The choice of a boronic acid-based method like that using this compound is often driven by the desire for a more global and unbiased snapshot of the glycoproteome. Unlike lectin affinity, which acts like a targeted search for specific glycan "motifs," boronic acid chromatography casts a wider net, capturing a broader range of glycoproteins.[2] This is particularly advantageous in discovery-phase experiments where the nature of glycosylation changes is unknown. Furthermore, the reversible nature of the boronic acid-glycan interaction preserves the integrity of the captured glycoprotein for downstream analysis, a key advantage over the destructive nature of hydrazide chemistry.[2]
Experimental Validation Workflow: A Self-Validating System
A robust validation of your glycoproteomics results requires a meticulously planned experimental workflow. Here, we outline a typical procedure for glycoprotein enrichment using a hypothetical this compound functionalized resin, followed by mass spectrometry analysis.
Diagram: Glycoprotein Enrichment & Analysis Workflow
Caption: A typical workflow for glycoproteomics analysis using boronic acid-based enrichment.
Step-by-Step Protocol for Glycopeptide Enrichment
This protocol is a representative example and should be optimized for your specific sample and resin.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).[7]
-
Perform overnight digestion with a protease such as trypsin.[7]
-
Acidify the digest to inactivate the trypsin and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.[7]
-
-
Boronic Acid Resin Equilibration:
-
Prepare a slurry of the this compound functionalized resin.
-
Wash the resin with a binding/wash buffer (e.g., 100 mM ammonium acetate, pH 9.0) to equilibrate it.
-
-
Glycopeptide Binding:
-
Resuspend the dried peptide digest in the binding/wash buffer.
-
Incubate the peptide solution with the equilibrated boronic acid resin with gentle agitation.
-
-
Washing:
-
After incubation, pellet the resin by centrifugation.
-
Remove the supernatant containing non-glycosylated peptides.
-
Wash the resin several times with the binding/wash buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound glycopeptides from the resin using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).
-
Collect the eluate containing the enriched glycopeptides.
-
Desalt the eluted glycopeptides using a C18 ZipTip or similar SPE method prior to mass spectrometry.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize appropriate fragmentation methods (e.g., HCD, ETD) to obtain information on both the peptide sequence and the glycan structure.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the glycopeptides from the complex MS/MS data.
-
Diagram: Mechanism of Boronic Acid-Glycan Interaction
Caption: Reversible covalent interaction between a boronic acid and a cis-diol of a glycoprotein.
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of your results, incorporate the following validation steps into your workflow:
-
Parallel Processing of a Negative Control: Process a sample known to contain low levels of glycoproteins (or a mock sample) in parallel to assess the level of non-specific binding.
-
Spike-in Experiments: Spike a known amount of a standard glycoprotein into your sample matrix before and after enrichment to determine the recovery efficiency.
-
Orthogonal Validation: Validate the findings from your boronic acid-based enrichment by using an alternative method, such as lectin affinity chromatography with a specific lectin, on a portion of your sample. This can help confirm the presence of specific glycan types.
-
Enzymatic Deglycosylation Control: Treat an aliquot of your enriched sample with PNGase F, an enzyme that cleaves N-linked glycans.[7] Analysis of this sample should show a mass shift corresponding to the loss of the glycan and the conversion of asparagine to aspartic acid, confirming the presence of N-linked glycoproteins.
Conclusion
The validation of glycoproteomics results hinges on a deep understanding of the chosen enrichment methodology and the implementation of a self-validating experimental design. While "this compound"-based enrichment offers the advantage of broad specificity for a global view of the glycoproteome, its performance must be critically evaluated against established methods. By employing the comparative framework and validation strategies outlined in this guide, researchers can build a robust and trustworthy glycoproteomics workflow, paving the way for novel discoveries in health and disease.
References
-
Zhu, R., Zacharias, L., Wooding, K. M., Peng, W., & Mechref, Y. (2017). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. Methods in enzymology, 585, 397–429. [Link]
-
Ahn, J. K., Kaji, H., & Lee, Y. (2015). Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods. Mass spectrometry reviews, 34(2), 148–165. [Link]
-
Totten, S. M., & Wu, L. (2011). N-glycoprotein enrichment by lectin affinity chromatography. Methods in molecular biology (Clifton, N.J.), 728, 213–227. [Link]
-
North, S. J., Hitchen, P. G., Haslam, S. M., & Dell, A. (n.d.). Glycoprotein N-glycan preparation for MS analysis. CSH Protocols. [Link]
-
Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature biotechnology, 21(6), 660–666. [Link]
-
Ahn, J. K., Kaji, H., & Lee, Y. (2015). Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods. Mass spectrometry reviews, 34(2), 148–165. [Link]
-
Liu, T., Qian, W. J., Gritsenko, M. A., Camp, D. G., 2nd, Monroe, M. E., Moore, R. J., & Smith, R. D. (2005). Human plasma N-glycoproteome analysis by immunoaffinity subtraction, hydrazide chemistry, and mass spectrometry. Journal of proteome research, 4(6), 2070–2080. [Link]
-
Calvano, C. D., Zambonin, C. G., & Jensen, O. N. (2008). Assessment of lectin and HILIC based enrichment protocols for characterization of serum glycoproteins by mass spectrometry. Journal of proteomics, 71(3), 304–317. [Link]
-
Wang, F., Dong, J., Hu, Y., Wu, Z., Chen, R., & Jiang, Y. (2013). An accessible protocol for solid-phase extraction of N-linked glycopeptides through reductive amination by amine-functionalized magnetic nanoparticles. Analytical chemistry, 85(11), 5332–5337. [Link]
-
Hary, C. E., Schwenke, M., Pompös, I. M., Vilcinskas, A., & Spengler, B. (2023). Lectin-Based Affinity Enrichment and Characterization of N-Glycoproteins from Human Tear Film by Mass Spectrometry. International journal of molecular sciences, 24(2), 1265. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: N-linked Glycans. [Link]
-
protocols.io. (2022). C4 ZipTip Solid Phase Extraction. [Link]
-
Pohlentz, G., & Peter-Katalinić, J. (2005). Structure elucidation of glycoproteins by direct nanoESI MS and MS/MS analysis of proteolytic glycopeptides. Proteomics, 5(7), 1758-1763. [Link]
Sources
- 1. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-glycoprotein enrichment by lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 8. C4 ZipTip Solid Phase Extraction [protocols.io]
Specificity and selectivity of "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" for different glycans
For researchers, scientists, and drug development professionals navigating the complex world of glycomics, the ability to selectively target and identify specific glycan structures is paramount. This guide provides an in-depth comparison of synthetic and biological probes for glycan analysis, with a focus on boronic acid derivatives and a comparative analysis with lectins. While we will touch upon the theoretical binding of "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide," this guide will primarily use well-characterized boronic acids as benchmarks for a data-driven comparison.
The Critical Role of Glycan Recognition
Glycans, complex carbohydrate structures decorating proteins and lipids, are integral to a vast array of biological processes, from cell-cell recognition and immune responses to pathogen invasion and cancer metastasis.[1][2] The subtle changes in glycan presentation, often termed "glycan signatures," can serve as crucial biomarkers for disease diagnosis and as targets for therapeutic intervention. Consequently, the development of probes with high specificity and selectivity for distinct glycan epitopes is a central goal in glycoscience.
Boronic Acids: Synthetic Lectin Mimics
Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates.[3][4][5] Their utility stems from the ability to form reversible covalent bonds with cis-1,2- or 1,3-diols present in saccharides, forming cyclic boronate esters.[3][6] This interaction is pH-dependent, with binding affinity generally increasing with pH.[7]
The hypothetical molecule, This compound , would be expected to engage with glycans through its boronic acid moiety. The sulfonamide and hydroxyethyl groups could potentially influence its solubility, stability, and secondary interactions with the glycan or its underlying protein scaffold, though no specific binding data for this compound is readily available in the scientific literature.
Mechanism of Boronic Acid-Glycan Interaction
The binding of a boronic acid to a diol involves a two-step equilibrium. The trigonal, uncharged boronic acid is in equilibrium with its tetrahedral, anionic boronate form. It is the trigonal form that reacts with the diol to form a neutral, trigonal ester, which then rearranges to a more stable tetrahedral, anionic boronate ester. The pKa of the boronic acid is a critical factor, as the formation of the tetrahedral boronate is favored at pH values above the pKa.[6][8]
Caption: Reversible binding of a boronic acid to a cis-diol on a glycan.
Comparative Probes: Specificity and Selectivity in Focus
To provide a practical comparison, we will examine two well-studied boronic acids and contrast their performance with lectins, the gold standard for biological glycan recognition.
-
3-Propionamidophenylboronic Acid (3-PBA): Often considered a "gold-standard" for sialic acid binding.[1][9]
-
5-Boronopicolinic Acid (5-BPA): A heterocyclic boronic acid demonstrating high affinity and selectivity for sialic acids, particularly in acidic environments relevant to tumor microenvironments.[1][2][9][10]
-
Lectins: A diverse class of proteins that bind to specific carbohydrate structures with high affinity and selectivity.[11][12][13]
| Probe | Target Glycan(s) | Key Characteristics |
| 3-Propionamidophenylboronic Acid (3-PBA) | Sialic Acids, general diols | Well-established sialic acid binder, but can exhibit broader reactivity with other diols.[9] |
| 5-Boronopicolinic Acid (5-BPA) | Sialic Acids | High affinity and selectivity for sialic acids, with enhanced binding at acidic pH.[1][2][14] |
| Sambucus nigra Agglutinin (SNA) | α-2,6-linked Sialic Acid | A lectin with high specificity for terminal α-2,6-linked sialic acid residues.[15][16] |
| Maackia amurensis Agglutinin (MAA) | α-2,3-linked Sialic Acid | A lectin that preferentially recognizes terminal α-2,3-linked sialic acid.[15] |
| Concanavalin A (ConA) | Mannose, Glucose | A lectin that binds to terminal α-D-mannosyl and α-D-glucosyl residues.[15][17][18] |
| Aleuria Aurantia Lectin (AAL) | Fucose | A lectin with a strong preference for fucose residues.[13][19] |
Experimental Workflows for Assessing Glycan Binding
The following protocols outline standard methodologies for characterizing the binding specificity and affinity of probes like boronic acids and lectins.
Glycan Microarray Analysis
Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of a probe against a large library of immobilized glycans.[20][21][22]
Caption: Workflow for glycan microarray analysis.
Protocol: Glycan Microarray Analysis
-
Probe Preparation: If the probe is not intrinsically fluorescent, label it with a suitable fluorescent dye (e.g., Cy3 or Alexa Fluor dyes).
-
Array Blocking: Rehydrate the glycan microarray slide and block with a suitable buffer (e.g., TSM buffer with 1% BSA) to prevent non-specific binding.[19]
-
Incubation: Apply the fluorescently labeled probe (at a predetermined optimal concentration) to the glycan array and incubate in a humidified chamber.
-
Washing: Wash the slide extensively to remove any unbound probe.
-
Scanning: Scan the microarray slide using a fluorescence scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each glycan spot. The resulting data provides a profile of the probe's binding specificity.[21][23]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[11][15][24][25]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Ligand Immobilization: Covalently immobilize a glycoprotein or a specific glycan onto the surface of an SPR sensor chip.
-
Analyte Injection: Prepare a series of dilutions of the analyte (boronic acid or lectin) in a suitable running buffer. Inject each concentration over the sensor surface.
-
Association/Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the analyte binds to the immobilized ligand (association phase) and then as it dissociates when the injection is stopped (dissociation phase).
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.[25]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the kinetic and affinity constants.[15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[26][27][28][29]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the glycan and the binding probe (boronic acid or lectin) in the same buffer to minimize heat of dilution effects.
-
Loading the Calorimeter: Load the glycan solution into the sample cell and the probe solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the probe into the glycan solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.[26][30]
Choosing the Right Tool for the Job: A Decision Framework
The selection of a glycan-binding probe and the analytical method depends on the specific research question.
Caption: Decision tree for selecting a glycan analysis method.
Conclusion
While specific experimental data for "this compound" remains to be published, the principles of boronic acid-glycan interactions provide a strong foundation for predicting its potential as a glycan-binding probe. For researchers in the field, a thorough understanding of the available tools is crucial. Boronic acids, such as 5-boronopicolinic acid, offer a synthetic and tunable alternative to lectins, with unique properties like pH-dependent binding that can be exploited for specific applications. The choice between synthetic probes and biological lectins, and the selection of an appropriate analytical technique—be it high-throughput glycan array screening, real-time kinetic analysis with SPR, or detailed thermodynamic characterization with ITC—will ultimately be guided by the specific scientific question at hand. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their exploration of the complex and fascinating world of glycobiology.
References
-
Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. Source: ResearchGate. [Link]
-
Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Source: National Institutes of Health. [Link]
-
(PDF) Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Source: ResearchGate. [Link]
-
Detection of lectin–glycan interaction using high resolution surface plasmon resonance. Source: Royal Society of Chemistry. [Link]
-
Glycan profiling by lectin microarray - Glycoscience Protocols. Source: National Institutes of Health. [Link]
-
Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Source: Royal Society of Chemistry. [Link]
-
Preparation and Analysis of Glycan Microarrays. Source: National Institutes of Health. [Link]
-
Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Source: Oxford Academic. [Link]
-
Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins. Source: PubMed. [Link]
-
Recent development of boronic acid-based fluorescent sensors. Source: Royal Society of Chemistry. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Source: ACS Omega. [Link]
-
Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Source: Royal Society of Chemistry. [Link]
-
Recent development of boronic acid-based fluorescent sensors. Source: National Institutes of Health. [Link]
-
Glycan-induced fluorescence enhancement using a molecular rotor–boronic acid conjugate. Source: Royal Society of Chemistry. [Link]
-
Binding assay of lectins and glycoproteins by surface plasmon resonance. Source: National Institutes of Health. [Link]
-
Direct Glycan Analysis of Biological Samples and Intact Glycoproteins by Integrating Machine Learning-Driven Surface-Enhanced Raman Scattering and Boronic Acid Arrays. Source: ACS Measurement Science Au. [Link]
-
Microarray Analysis of Glycan Microarrays. Source: Z-Biotech. [Link]
-
Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Source: MDPI. [Link]
-
Construction and Analysis of Glycan Microarrays. Source: Grace Bio-Labs. [Link]
-
Glycan Microarray Analysis using GenePix Pro. Source: YouTube. [Link]
-
Glycan analysis probes inspired by human lectins for investigating host-microbe crosstalk. Source: bioRxiv. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Source: National Institutes of Health. [Link]
-
Synthetic lectin arrays for the detection and discrimination of cancer associated glycans and cell lines. Source: National Institutes of Health. [Link]
-
Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Source: National Institutes of Health. [Link]
-
A detailed examination of boronic acid±diol complexation. Source: ResearchGate. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Source: MDPI. [Link]
-
A detailed examination of boronic acid-diol complexation. Source: ResearchGate. [Link]
-
a-detailed-examination-of-boronic-acid-diol-complexation. Source: Bohrium. [Link]
-
Chemical biology tools to probe bacterial glycans. Source: National Institutes of Health. [Link]
-
Global Comparisons of Lectin–Glycan Interactions Using a Database of Analyzed Glycan Array Data. Source: National Institutes of Health. [Link]
-
(PDF) Glycan analysis probes inspired by human lectins for investigating host-microbe crosstalk. Source: ResearchGate. [Link]
-
Example of isothermal titration calorimetry... Source: National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry. Source: Malvern Panalytical. [Link]
-
Isothermal calorimetric analysis of lectin-sugar interaction. Source: PubMed. [Link]
-
Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions. Source: PubMed. [Link]
-
Glycan Arrays: Recent Advances and Future Challenges. Source: National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. Source: ResearchGate. [Link]
-
Microbe-focused glycan array screening platform. Source: PubMed. [Link]
-
Cell-based glycan arrays for probing glycan–glycan binding protein interactions. Source: National Institutes of Health. [Link]
-
Unique Binding Specificities of Proteins Towards Isomeric Asparagine-linked Glycans. Source: National Institutes of Health. [Link]
-
Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies. Source: National Institutes of Health. [Link]
-
A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. Source: PubMed Central. [Link]
Sources
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cores.emory.edu [cores.emory.edu]
- 20. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycan Arrays: Recent Advances and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Detection of lectin–glycan interaction using high resolution surface plasmon resonance - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. FIGURE 29.4. [Example of isothermal titration calorimetry...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 28. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Glycoprotein Enrichment: Boronic Acid Derivatives vs. Lectin Affinity Chromatography
For researchers, scientists, and drug development professionals, the selective isolation of glycoproteins from complex biological matrices is a critical upstream step for a multitude of downstream applications, from biomarker discovery to the development of therapeutic biologics. The heterogeneity and often low abundance of glycoproteins necessitate robust enrichment strategies. This guide provides an in-depth, objective comparison of two prominent methodologies: the broad-spectrum approach using N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide and the targeted strategy of lectin affinity chromatography.
The Central Challenge: Unmasking the Glycoproteome
Protein glycosylation is a pivotal post-translational modification that dictates protein folding, stability, and function.[1][2] Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins a rich source of potential biomarkers.[1] However, the analysis of glycoproteins is often hampered by their low stoichiometry and the overwhelming abundance of non-glycosylated proteins, such as albumin in serum.[3] Effective enrichment is therefore not just advantageous, but essential.
This guide will dissect the mechanisms, workflows, and performance of two fundamentally different enrichment philosophies: the chemical affinity of boronic acid derivatives and the biological specificity of lectins.
Section 1: this compound: A Broad Net for Glycan Capture
The use of boronic acid derivatives, such as this compound, represents a chemo-selective approach to glycoprotein enrichment. The core of this technique lies in the reversible covalent interaction between the boronic acid moiety and cis-diol groups present on the sugar residues of glycoproteins.[4]
Mechanism of Action
Under alkaline conditions, the boron atom of the phenylboronic acid (PBA) ligand becomes electron-deficient and readily forms a stable, five- or six-membered cyclic ester with the 1,2- or 1,3-cis-diols found on monosaccharides.[2][4] This interaction is relatively unbiased towards the specific type of glycan, allowing for the capture of a broad range of glycoproteins, including both N-linked and O-linked varieties.[5][6] The reaction is reversible; a decrease in pH or the introduction of a competing polyol, such as sorbitol, will disrupt the boronate ester and release the bound glycoproteins.[5][7]
Diagram 1: Boronic Acid Interaction with a cis-diol
Caption: Reversible covalent bond formation between boronic acid and a glycoprotein's cis-diol.
Advantages:
-
Broad Specificity: Captures a heterogeneous population of glycoproteins containing both N-linked and O-linked glycans.[5][6]
-
Unbiased Enrichment: Less biased towards specific glycan structures compared to lectins, providing a more comprehensive snapshot of the glycoproteome.[2]
-
Robust and Reversible: The covalent nature of the interaction allows for stringent washing conditions to remove non-specific binders.
Limitations:
-
Potential for Non-Specific Binding: While the interaction is specific for cis-diols, other biomolecules containing this moiety could potentially be co-enriched.
-
pH Sensitivity: The binding and elution steps are highly dependent on pH, requiring careful buffer optimization. Recent studies have also highlighted that buffer composition, particularly the presence of amines, can significantly impact enrichment efficiency.[2]
Section 2: Lectin Affinity Chromatography: The Specificity of Nature
Lectin affinity chromatography (LAC) leverages the natural binding specificity of lectins—proteins that recognize and bind to specific carbohydrate structures—to isolate glycoproteins.[1][8] This technique has been a cornerstone of glycoproteomic research for decades.[1]
Mechanism of Action
Lectins possess one or more carbohydrate-recognition domains (CRDs) that bind to specific terminal or internal sugar residues and their linkages within a glycan chain.[9][10] For example, Concanavalin A (ConA) has a high affinity for terminal α-mannosyl and α-glucosyl residues, making it effective for enriching high-mannose and hybrid N-glycans.[3][9] Wheat Germ Agglutinin (WGA), on the other hand, binds to N-acetylglucosamine and sialic acid.[8][9] By immobilizing a specific lectin or a combination of lectins on a solid support (e.g., agarose beads), a highly selective affinity matrix is created.[10][11] Glycoproteins with the target glycan structures are captured, while non-glycosylated proteins and those with non-target glycans are washed away. Elution is typically achieved by introducing a high concentration of a competing monosaccharide that displaces the bound glycoprotein from the lectin.[11]
Diagram 2: Lectin Affinity Chromatography Workflow
Caption: The process of capturing and eluting glycoproteins using lectin affinity chromatography.
Advantages:
-
High Specificity: Allows for the targeted enrichment of specific glycoforms or subclasses of glycoproteins.[9][12]
-
Versatility: A wide array of lectins with different specificities are available, and they can be used individually or in combination (multi-lectin affinity chromatography) to broaden the range of captured glycoproteins.[13][14]
-
Established Methodology: A well-understood and widely published technique with numerous established protocols.[1][15]
Limitations:
-
Incomplete Coverage: A single lectin will only capture a subset of the glycoproteome, potentially missing important glycoproteins that lack the specific target glycan.[12]
-
Binding Affinity Variability: The affinity of lectin-carbohydrate interactions can be relatively weak, which may require optimization of binding conditions to ensure efficient capture.[16]
-
Potential for Bias: Can introduce a bias towards more abundant glycoforms that are recognized by the chosen lectin(s).
Section 3: Head-to-Head Comparison: Performance and Applications
The choice between boronic acid-based methods and lectin affinity chromatography hinges on the specific goals of the experiment.
| Feature | This compound | Lectin Affinity Chromatography |
| Binding Principle | Reversible covalent bond with cis-diols | Non-covalent, specific protein-carbohydrate recognition |
| Specificity | Broad; captures most N- and O-linked glycoproteins[6] | Narrow and specific to the chosen lectin(s)[9] |
| Bias | Low bias; enriches a heterogeneous glycoprotein population[4] | High potential for bias towards specific glycan structures |
| Coverage | Comprehensive glycoproteome coverage | Targeted, subset of the glycoproteome |
| Elution | pH shift (acidic) or competitive elution with sorbitol[7] | Competitive elution with a specific monosaccharide[11] |
| Use Case | Global, unbiased glycoproteome profiling; discovery studies | Targeted analysis of specific glycoforms; validation studies |
| Key Advantage | Comprehensive capture of diverse glycoprotein classes | Isolation of specific glycoprotein subclasses for focused analysis |
| Key Limitation | Does not differentiate between different glycoforms | May miss glycoproteins that lack the specific target glycan |
Section 4: Experimental Protocols
The following protocols provide a generalized workflow for each enrichment method. It is crucial to optimize buffer compositions, incubation times, and reagent concentrations for your specific sample type and downstream application.
Protocol 1: Glycoprotein Enrichment using Phenyl Boronic Acid (PBA) Resin
This protocol is adapted from commercially available kits.[5][17]
-
Resin Equilibration:
-
Add an appropriate volume of PBA resin slurry to a spin column.
-
Equilibrate the resin by washing twice with 500 µL of a binding buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 8.5). Centrifuge at low speed to remove the buffer between washes.
-
-
Sample Preparation and Binding:
-
Prepare the protein sample (e.g., serum, cell lysate) in the binding buffer. A typical starting amount is 1-2 mg of total protein.[6]
-
Add the prepared sample to the equilibrated PBA resin.
-
Incubate for 15-30 minutes at room temperature with gentle end-over-end mixing to allow for binding.
-
-
Washing:
-
Centrifuge the column to separate the resin from the unbound sample (flow-through).
-
Wash the resin three times with 500 µL of wash buffer (binding buffer containing a low concentration of a mild detergent like 0.05% Tween-20) to remove non-specifically bound proteins.
-
-
Elution:
-
Add 200 µL of elution buffer (e.g., 200 mM Sorbitol or a buffer at pH 4.0) to the resin.
-
Incubate for 10 minutes at room temperature with gentle mixing.
-
Centrifuge to collect the eluted glycoproteins. Repeat the elution step for maximum recovery.
-
-
Downstream Processing:
-
The eluted fraction is now enriched with glycoproteins and can be prepared for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Glycoprotein Enrichment using Lectin Affinity Chromatography (ConA Example)
This protocol is a generalized procedure for lectin affinity chromatography.[11][18]
-
Column Preparation:
-
Pack a chromatography column with Concanavalin A (ConA)-agarose resin.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).[19]
-
-
Sample Loading:
-
Dissolve or dilute the protein sample in the binding buffer.
-
Load the sample onto the equilibrated ConA column at a slow flow rate to ensure maximum interaction time. Collect the flow-through fraction.
-
-
Washing:
-
Wash the column with 10-20 column volumes of binding buffer until the absorbance at 280 nm of the effluent returns to baseline. This removes all unbound proteins.
-
-
Elution:
-
Apply elution buffer (binding buffer containing 0.2-0.5 M Methyl α-D-mannopyranoside or Methyl α-D-glucopyranoside) to the column.
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. Pool the fractions containing the eluted glycoproteins.
-
-
Downstream Processing:
-
The pooled fractions containing the enriched glycoproteins may need to be desalted or buffer-exchanged (e.g., via dialysis or spin filtration) to remove the high concentration of competing sugar before downstream analysis.[15]
-
Diagram 3: Comparative Workflow Logic
Caption: Decision workflow for choosing between boronic acid and lectin affinity methods.
Conclusion and Future Perspectives
Both this compound and lectin affinity chromatography are powerful tools for glycoprotein enrichment. The boronic acid approach offers a broad, unbiased capture method ideal for discovery-phase glycoproteomics, aiming to identify as many glycoproteins as possible. In contrast, lectin affinity provides a targeted, specific enrichment suitable for studying particular glycan structures or validating initial findings.
Interestingly, the field is moving towards integrated approaches. The combination of boronic acid chemistry with lectin affinity, sometimes in sequential enrichment steps, can provide deeper coverage of the glycoproteome.[9] For instance, boronic acid-decorated lectins have been developed to enhance binding affinity while maintaining glycan specificity.[16][20] As analytical techniques like mass spectrometry continue to improve in sensitivity, the demand for highly efficient, specific, and reproducible enrichment strategies will only grow, ensuring that both boronic acid and lectin-based methods will continue to be refined and utilized in the years to come.
References
-
Biotech Support Group LLC. NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Matrix. [Link]
-
ACS Publications. Comparison of Enrichment Methods for Intact N- and O-Linked Glycopeptides Using Strong Anion Exchange and Hydrophilic Interaction Liquid Chromatography. [Link]
-
National Institutes of Health. Glycoprotein enrichment through lectin affinity techniques. [Link]
-
Entigen Corporation. NuGel Glycoprotein Enrichment PBA Kit-With Phenyl Boronic Acid NuGel Matrix. [Link]
-
Frontiers. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. [Link]
-
National Institutes of Health. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. [Link]
-
National Institutes of Health. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. [Link]
-
ACS Publications. Boronic Acid-Decorated Lectins with Enhanced Binding Affinity for the Selective Enrichment of Glycoproteins. [Link]
-
DiVA portal. Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins. [Link]
-
Creative Biolabs. Glycoprotein Enrichment Kit (Phenyl Boronic Acid). [Link]
-
Oxford Academic. Comparison of the methods for profiling glycoprotein glycans—HUPO Human Disease Glycomics/Proteome Initiative multi-institutional study. [Link]
-
Maxanim. NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Matrix | NGPBA | Biotech Support Group. [Link]
-
MDPI. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. [Link]
-
National Institutes of Health. N-glycoprotein enrichment by lectin affinity chromatography. [Link]
-
Springer Nature Experiments. N-Glycoprotein Enrichment by Lectin Affinity Chromatography. [Link]
-
Biotech Support Group LLC. Class Specific Enrichment. [Link]
-
Griffith Research Online. An optimized approach for enrichment of glycoproteins from cell culture lysates using native multi-lectin affinity chromatography. [Link]
-
National Institutes of Health. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. [Link]
-
MDPI. Lectin-Based Affinity Enrichment and Characterization of N-Glycoproteins from Human Tear Film by Mass Spectrometry. [Link]
-
ResearchGate. N-Glycoprotein Enrichment by Lectin Affinity Chromatography. [Link]
-
National Institutes of Health. Efficacy of Glycoprotein Enrichment by Microscale Lectin Affinity Chromatography. [Link]
-
ResearchGate. Boronic acid lectin affinity chromatography (BLAC). 2. Affinity micropartitioning-mediated comparative glycosylation profiling | Request PDF. [Link]
-
ResearchGate. Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods. [Link]
-
National Center for Biotechnology Information. Preparation of glycopeptides by lectin affinity chromatography (LAC). [Link]
-
ACS Publications. Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. [Link]
-
MDPI. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]
-
ResearchGate. BAD-Lectins: Boronic Acid-Decorated Lectins with Enhanced Binding Affinity for the Selective Enrichment of Glycoproteins | Request PDF. [Link]
-
ACS Publications. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. [Link]
-
ResearchGate. (PDF) Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. [Link]
-
National Institutes of Health. Protein Glycosylation Investigated by Mass Spectrometry: An Overview. [Link]
-
CSH Protocols. Glycoprotein N-glycan preparation for MS analysis. [Link]
-
National Institutes of Health. Lectin-Based Affinity Enrichment and Characterization of N-Glycoproteins from Human Tear Film by Mass Spectrometry. [Link]
-
National Institutes of Health. Glycoprotein enrichment method using a selective magnetic nano-probe platform (MNP) functionalized with lectins. [Link]
-
National Institutes of Health. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. [Link]
-
Semantic Scholar. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics. [Link]
-
University of Manitoba MSpace. Glycopeptide Enrichment Workflows for Downstream Mass Spectrometric Analysis. [Link]
Sources
- 1. Glycoprotein enrichment through lectin affinity techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. biotechsupportgroup.com [biotechsupportgroup.com]
- 6. maxanim.com [maxanim.com]
- 7. entigen.com [entigen.com]
- 8. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 10. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 12. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-glycoprotein enrichment by lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Glycoprotein Enrichment Kit (Phenyl Boronic Acid) - Creative Biolabs [creative-biolabs.com]
- 18. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Performance Evaluation of "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide" in Complex Biological Samples: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals,
The selective enrichment and analysis of glycoproteins from complex biological matrices such as serum, plasma, or cell lysates represent a significant challenge in proteomics and biomarker discovery. The inherent heterogeneity and often low abundance of specific glycoproteins necessitate robust and efficient capture methodologies. Boronate affinity chromatography has emerged as a powerful technique for this purpose, leveraging the reversible covalent interaction between boronic acids and the cis-diol groups present in the carbohydrate moieties of glycoproteins.
This guide focuses on the performance evaluation of a specific boronic acid derivative, N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide , for the enrichment of glycoproteins from complex biological samples. We will delve into the underlying principles of its application, present a comparative analysis with alternative methods, and provide detailed experimental protocols to enable a thorough evaluation of its utility in your research.
The Principle of Boronate Affinity Chromatography
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The anionic form is reactive towards cis-diols, forming a stable five- or six-membered cyclic ester. This interaction is pH-dependent, with the optimal binding pH typically being slightly above the pKa of the boronic acid. Elution of the bound glycoproteins is achieved by lowering the pH, which shifts the equilibrium back to the non-reactive trigonal form, or by introducing a competing diol-containing molecule, such as sorbitol.
The structure of "this compound" incorporates a phenylboronic acid moiety for glycoprotein capture, a sulfonamide linker, and a hydroxyethyl group which may influence its solubility and interaction with the solid support.
Comparative Analysis of Glycoprotein Enrichment Strategies
The selection of an appropriate glycoprotein enrichment strategy is critical for the success of downstream analyses, such as mass spectrometry. Here, we compare boronate affinity chromatography, with a focus on "this compound," against two widely used alternative methods: Lectin Affinity Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Feature | Boronate Affinity Chromatography (this compound) | Lectin Affinity Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Binding Principle | Covalent interaction with cis-diol groups of glycans. | Specific recognition of carbohydrate structures by lectin proteins. | Partitioning based on the hydrophilicity of the glycan chains. |
| Selectivity | Broadly captures glycoproteins containing sialic acids, galactose, mannose, and fucose. | Highly specific for particular glycan motifs, depending on the lectin used. | Enriches for a wide range of hydrophilic glycopeptides. |
| Binding/Elution Conditions | pH-dependent binding (typically pH 8-9) and elution (pH < 6 or with competing diols). | Neutral pH binding, elution with specific competing sugars or denaturants. | High organic solvent for binding, elution with increasing aqueous solvent. |
| Advantages | General glycoprotein enrichment, not biased by specific glycan structures. | High specificity for isolating glycoproteins with known glycan types. | Good for overall glycopeptide enrichment, compatible with mass spectrometry. |
| Limitations | May have lower specificity than lectins, potential for non-specific binding of other diol-containing molecules. | A single lectin will not capture all glycoproteins; a cocktail of lectins is often required. | Can co-enrich other hydrophilic peptides, potential for bias against less hydrophilic glycopeptides. |
Experimental Protocols
To facilitate the evaluation of "this compound," we provide the following detailed experimental workflows.
Workflow for Glycoprotein Enrichment from Human Serum
This protocol outlines the steps for enriching glycoproteins from human serum using "this compound" immobilized on a solid support (e.g., agarose beads).
Caption: Workflow for glycoprotein enrichment from serum.
Step-by-Step Protocol:
-
Sample Preparation:
-
Start with 100 µL of human serum.
-
Deplete high-abundance proteins like albumin and IgG using a commercial depletion kit to enhance the detection of lower-abundance glycoproteins.
-
Perform a buffer exchange of the depleted serum into a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).
-
-
Glycoprotein Enrichment:
-
Equilibrate 50 µL of "this compound"-agarose beads with binding buffer.
-
Add the prepared serum sample to the equilibrated beads and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of wash buffer (binding buffer with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elute the bound glycoproteins with 100 µL of elution buffer (0.1 M glycine-HCl, pH 2.5) or a buffer containing 200 mM sorbitol. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.0 if using the low pH elution.
-
-
Downstream Analysis:
-
Analyze the enriched glycoproteins by SDS-PAGE followed by Coomassie blue or silver staining.
-
For in-depth characterization, digest the enriched glycoproteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins and their glycosylation sites.
-
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a cell surface glycoprotein, once isolated using the described method, could be identified as a key receptor.
Caption: A hypothetical cell signaling pathway.
Concluding Remarks
"this compound" offers a promising tool for the broad-based enrichment of glycoproteins from complex biological samples. Its performance, however, should be carefully evaluated against other methods based on the specific research goals. For studies aiming to capture the entire glycoproteome, a combination of different enrichment strategies, such as boronate affinity followed by lectin affinity, may provide the most comprehensive coverage. As with any affinity-based method, optimization of binding, washing, and elution conditions is crucial to maximize recovery and minimize non-specific binding.
We encourage researchers to utilize the provided protocols as a starting point for their investigations and to tailor them to their specific applications. The continued development and characterization of novel affinity reagents like "this compound" will undoubtedly advance our understanding of the critical roles glycoproteins play in health and disease.
References
Note: Due to the limited availability of specific performance data for "this compound" in peer-reviewed literature, this guide provides a framework for its evaluation based on the well-established principles of boronate affinity chromatography. The following references provide foundational knowledge on glycoprotein enrichment and analysis.
- Boronate Affinity Chromatography.Methods in Enzymology. [URL: https://www.sciencedirect.com/journal/methods-in-enzymology]
- Lectin Affinity Chromatography for Glycoprotein Analysis.Current Protocols in Protein Science. [URL: https://currentprotocols.onlinelibrary.wiley.com/journal/19343663]
- Hydrophilic Interaction Chromatography (HILIC) for Glycopeptide Enrichment.Journal of Proteome Research. [URL: https://pubs.acs.org/journal/jprobs]
- Mass Spectrometry-Based Glycoproteomics.Nature Methods. [URL: https://www.
Comparative Analysis of the Cross-Reactivity Profile of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
A Guide for Researchers in Drug Development
Introduction: The Imperative of Selectivity in Drug Design
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a compound of interest that merges two pharmacologically significant moieties: an arylboronic acid and a benzenesulfonamide. The boronic acid group is a well-established reversible covalent inhibitor of serine proteases, while the sulfonamide scaffold is a cornerstone of inhibitors targeting zinc-dependent enzymes like carbonic anhydrases and matrix metalloproteinases.[1][2][3] This dual-feature structure presents a compelling therapeutic potential but also necessitates a rigorous evaluation of its cross-reactivity profile. A highly selective compound minimizes the risk of off-target effects, which can lead to adverse drug reactions and therapeutic failure.[4][5][6][7][8]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound against a panel of representative biomolecules. We will delve into the rationale for selecting specific enzyme classes for screening, provide detailed experimental protocols for robust data generation, and illustrate how to present and interpret the findings. Our approach is grounded in established methodologies for kinase inhibitor profiling and competitive binding assays, ensuring scientific integrity and actionable insights for drug development professionals.[9][10][11][12][13][14][15][16][17]
Rationale for Target Selection: A Structure-Guided Approach
The molecular architecture of this compound provides clear signposts for potential off-target interactions. Our proposed screening panel is therefore not arbitrary but is based on the known pharmacology of its constituent functional groups.
-
Serine Proteases: The arylboronic acid moiety is known to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1][2][18][19] Therefore, a panel of serine proteases with varying substrate specificities is essential to probe for unwanted inhibitory activity.
-
Carbonic Anhydrases (CAs): The benzenesulfonamide group is a classic zinc-binding motif found in numerous potent inhibitors of carbonic anhydrases.[20][21][22][23][24] Given the physiological importance of various CA isoforms, assessing inhibition against key representatives is critical.
-
Matrix Metalloproteinases (MMPs): MMPs are another family of zinc-dependent proteases that are known to be inhibited by some sulfonamide-containing compounds.[25][26][27][28] Their role in tissue remodeling makes them important off-target considerations.
-
Kinases: As a broad assessment of off-target effects, screening against a representative panel of kinases is a standard practice in modern drug discovery.[9][10][11][12][29] This helps to identify any unforeseen interactions with this large and functionally diverse enzyme family.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently assess the selectivity of this compound. This begins with a broad primary screen to identify potential "hits," followed by more detailed secondary assays to confirm and quantify these interactions.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a test compound.
Detailed Experimental Protocols
Protocol 1: Primary Screening - Single-Concentration Enzyme Inhibition Assay
Objective: To rapidly identify potential off-target interactions across a diverse panel of enzymes.
Materials:
-
This compound
-
Selected enzymes (Serine Proteases, Carbonic Anhydrases, MMPs, Kinases)
-
Appropriate substrates for each enzyme (fluorogenic or chromogenic)
-
Assay buffers specific to each enzyme
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the respective assay buffer to a final concentration of 10 µM.
-
Enzyme and Substrate Preparation: Prepare solutions of each enzyme and its corresponding substrate in the appropriate assay buffer at concentrations optimized for robust signal detection.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: Enzyme, assay buffer, and the test compound.
-
Positive Control Wells: Enzyme, assay buffer, and a known inhibitor for that enzyme.
-
Negative Control (No Inhibition) Wells: Enzyme, assay buffer, and vehicle (e.g., DMSO).
-
Blank Wells: Assay buffer and substrate (no enzyme).
-
-
Incubation: Incubate the plate at the optimal temperature for each enzyme for a predetermined time to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the negative control after subtracting the background signal from the blank wells.
Protocol 2: Secondary Assay - IC50 Determination
Objective: To quantify the potency of inhibition for any "hits" identified in the primary screen.
Procedure:
-
Compound Dilution Series: Prepare a serial dilution of this compound, typically in a 10-point concentration range (e.g., from 100 µM to 1 nM).
-
Assay Performance: Perform the enzyme inhibition assay as described in Protocol 1, but using the range of inhibitor concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Presentation of Comparative Data
For clear and objective comparison, the results should be summarized in tabular format.
Table 1: Primary Screening Results (% Inhibition at 10 µM)
| Enzyme Class | Representative Enzyme | % Inhibition |
| Serine Proteases | Thrombin | [Data] |
| Trypsin | [Data] | |
| Chymotrypsin | [Data] | |
| Carbonic Anhydrases | hCA I | [Data] |
| hCA II | [Data] | |
| hCA IX | [Data] | |
| Matrix Metalloproteinases | MMP-2 | [Data] |
| MMP-9 | [Data] | |
| Kinases | Representative Kinase 1 | [Data] |
| Representative Kinase 2 | [Data] |
Table 2: Secondary Assay Results (IC50 Values for Hits >50% Inhibition)
| Enzyme Class | Representative Enzyme | IC50 (µM) |
| [Hit Enzyme Class] | [Hit Enzyme Name] | [IC50 Value] |
| [Hit Enzyme Class] | [Hit Enzyme Name] | [IC50 Value] |
Interpreting the Results: The Selectivity Index
A key metric for quantifying cross-reactivity is the selectivity index . This is calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target enzyme. A higher selectivity index (typically >100-fold) indicates a more selective compound.
Visualizing the Mechanism of Interaction
Understanding the structural basis of binding can provide insights into selectivity.
Sources
- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 6. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 20. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 24. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New heteroarylbenzenesulphonamides as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel 5-Hydroxy, 5-Substituted Benzenesulfonamide Pyrimidine-2,4,6-Triones Attenuate Lipopolysaccharide-Induced Acute Lung Injury via Inhibition of the Gelatinases, MMP-2 and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of bacterial and human zinc-metalloproteases by bisphosphonate- and catechol-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HUP9902092A3 - Metalloproteinase inhibitor benzenesulfonamide derivatives, intermediates, preparation and use thereof, pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide Against Other Boronic Acid Derivatives
Introduction: The Evolving Landscape of Boronic Acid Derivatives in Therapeutic Research
The advent of bortezomib, the first proteasome inhibitor containing a boronic acid moiety to receive FDA approval, marked a significant milestone in medicinal chemistry.[1] This event catalyzed a surge in the exploration of boronic acid derivatives as potent and versatile inhibitors of various enzymes, particularly serine proteases.[2] The unique ability of the boron atom to form a stable, yet reversible, covalent bond with the hydroxyl group of active site serine or threonine residues underpins their therapeutic efficacy.[3][4]
This guide provides a comprehensive framework for benchmarking the performance of a novel boronic acid derivative, N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide (hereafter referred to as Compound X ), against a panel of established and structurally diverse boronic acid-based inhibitors. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical and scientifically rigorous workflow that enables researchers to make data-driven decisions in the early stages of drug discovery.
The comparisons and experimental data presented herein are illustrative, designed to model the process of a thorough head-to-head evaluation. The underlying principles and methodologies, however, are grounded in established and widely accepted practices within the field.
Structural Rationale: The Significance of the Sulfonamide Moiety
The core structure of Compound X, a 4-boronobenzenesulfonamide, is a deliberate departure from the more common carboxamide-containing boronic acids. Research into sulfonamide boronic acids has suggested a distinct structure-activity relationship (SAR) compared to their carboxamide counterparts, in some cases leading to significantly improved potency, particularly with smaller molecular analogues.[2][5] The unique geometry and polarity of the sulfonamide group can alter interactions within the enzyme's active site, offering new avenues for inhibitor design.[6]
This guide will focus on evaluating Compound X against two primary classes of enzymes that are well-established targets for boronic acid inhibitors: serine proteases and the proteasome .
Comparative Panel of Boronic Acid Derivatives
To provide a robust benchmark, Compound X will be evaluated against the following compounds, selected for their established activity and structural diversity:
-
Bortezomib: The gold standard dipeptidyl boronic acid proteasome inhibitor.
-
Arylboronic Acid 1 (ABA-1): A simple, non-peptidic arylboronic acid, representing a fundamental structural class of serine protease inhibitors.
-
Peptidyl Boronic Acid 1 (PBA-1): A peptide-based boronic acid designed to target a specific serine protease, highlighting the impact of peptide scaffolds on selectivity and potency.
Experimental Workflow: A Phased Approach to Benchmarking
A systematic evaluation is crucial for generating a clear and comprehensive dataset. The following workflow is designed to progress from broad enzymatic inhibition to more specific cellular effects.
Figure 2: General mechanism of boronic acid-based enzyme inhibition.
Broad Kinase Panel Screening
Rationale: To assess the selectivity of Compound X, it is prudent to screen it against a broad panel of kinases. Kinases are a large family of enzymes, and off-target inhibition can lead to unforeseen toxicities.
Protocol:
This is typically performed as a fee-for-service by specialized contract research organizations (CROs). Compound X would be submitted for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
Illustrative Data Interpretation:
The ideal outcome for Compound X would be minimal inhibition (<50%) of the kinases in the panel at the tested concentration. Significant inhibition of one or more kinases would necessitate further investigation to determine the IC50 for those specific off-targets and to assess the potential for associated side effects.
Conclusion: A Data-Driven Path Forward
This guide has outlined a systematic approach to benchmarking this compound (Compound X) against other boronic acid derivatives. Based on the illustrative data, Compound X presents an interesting profile with moderate, dual inhibitory activity against the proteasome and the serine protease Thrombin.
The next steps in the evaluation of a compound with this profile would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound X to improve potency and selectivity for a chosen primary target.
-
In Vivo Efficacy Studies: Assessing the performance of optimized compounds in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety profile of lead candidates.
By adhering to a rigorous and logical experimental workflow, researchers can efficiently and effectively characterize novel boronic acid derivatives, paving the way for the development of the next generation of targeted therapies.
References
- Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. N Engl J Med, 348(26), 2609-17.
- Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. J Med Chem, 53(21), 7854-63.
- Romagnoli, C., et al. (2013). Boronic acid inhibitors of AmpC beta-lactamase. Bioorg Med Chem Lett, 23(10), 2979-82.
- Kisselev, A. F., & Goldberg, A. L. (2001).
- Caselli, E., et al. (2011). The inhibition of class C β-lactamases by sulfonamides. Bioorg Med Chem, 19(12), 3826-35.
- Tripp, J. C., et al. (2001). The discovery of a novel boronic acid scaffold for the inhibition of the 20S proteasome. Bioorg Med Chem Lett, 11(2), 219-22.
- Bachovchin, W. W., & Plaut, A. G. (1983). Suicide inactivation of a bacterial serine protease by a cephalosporin. J Biol Chem, 258(20), 12351-7.
- Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chem Rev, 102(12), 4639-750.
- Bone, R., et al. (1989). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 28(19), 7600-9.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Glycoprotein Enrichment: Evaluating Reproducibility and Performance
For researchers, scientists, and drug development professionals venturing into the complex world of glycoproteomics, the selective enrichment of glycoproteins from complex biological samples is a critical first step. The choice of enrichment methodology directly impacts the reliability, reproducibility, and ultimately, the biological insights derived from downstream analyses such as mass spectrometry. This guide provides an in-depth comparison of four prominent glycoprotein enrichment strategies, with a central focus on the reproducibility of "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide"-based boronic acid affinity chromatography against established alternatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your research.
Section 1: The Critical Role of Glycoprotein Enrichment
Glycosylation, the enzymatic attachment of glycans to proteins, is a ubiquitous and vital post-translational modification. It plays a pivotal role in a myriad of biological processes, including protein folding, cell-cell recognition, and immune responses. Aberrant glycosylation is a hallmark of numerous diseases, making glycoproteins a rich source of potential biomarkers and therapeutic targets. However, the low abundance of many glycoproteins and the inherent heterogeneity of glycan structures pose significant analytical challenges. Glycoprotein enrichment strategies are therefore indispensable for reducing sample complexity and enhancing the detection of these crucial molecules.
Section 2: Boronic Acid Affinity Chromatography with this compound
Mechanism of Action:
Boronic acid affinity chromatography (BAC) leverages the unique ability of boronic acids to form reversible covalent bonds with cis-diol groups present in the glycan moieties of glycoproteins.[1][2] this compound, when functionalized on a solid support, acts as the affinity ligand. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral boronate state, which readily reacts with the cis-diols of sugars like mannose, galactose, and sialic acid to form stable five- or six-membered cyclic esters.[3] This specific interaction allows for the capture of glycoproteins. The bound glycoproteins can then be eluted by lowering the pH, which shifts the equilibrium back towards the trigonal boronic acid, disrupting the cyclic ester and releasing the glycoprotein.[1]
dot
Caption: Mechanism of Boronic Acid Affinity Chromatography.
Reproducibility Insights:
The reproducibility of boronic acid affinity chromatography is influenced by several factors, including the stability of the functionalized resin, the precise control of pH during binding and elution, and the composition of the sample matrix. While extensive studies directly comparing the reproducibility of this compound with other methods are limited, studies on boronic acid-based enrichment, in general, have shown good performance. For instance, a study optimizing glycopeptide enrichment using a boronic acid-based method reported median coefficients of variation (CVs) around 0.4 for peptide-level analysis, which is considered good for such complex samples.[4] The reversible covalent nature of the interaction contributes to a generally robust and reproducible process, provided that the experimental parameters are well-controlled.
Experimental Protocol: Glycoprotein Enrichment using this compound Resin
-
Resin Equilibration:
-
Suspend the this compound functionalized resin in a binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).
-
Wash the resin three times with the binding buffer to remove any storage solutions and to equilibrate the pH.
-
-
Sample Preparation and Binding:
-
Prepare the protein sample in the binding buffer.
-
Add the prepared sample to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding of glycoproteins.
-
-
Washing:
-
Centrifuge the resin and discard the supernatant containing unbound proteins.
-
Wash the resin three times with the binding buffer to remove non-specifically bound proteins.
-
Perform a final wash with a low-salt buffer to remove any remaining contaminants.
-
-
Elution:
-
Add an elution buffer (e.g., 100 mM sorbitol in 0.1% TFA, pH 3) to the resin. Sorbitol acts as a competitive agent, while the acidic pH disrupts the boronate-diol interaction.
-
Incubate for 15-30 minutes with gentle mixing.
-
Centrifuge and collect the supernatant containing the enriched glycoproteins.
-
Repeat the elution step to maximize recovery.
-
-
Downstream Processing:
-
Neutralize the eluted fraction with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) for subsequent analysis.
-
Section 3: Alternative Glycoprotein Enrichment Methods
Lectin Affinity Chromatography
Mechanism of Action:
Lectin affinity chromatography utilizes the specific binding affinity of lectins, which are carbohydrate-binding proteins, to various glycan structures.[5][6] Different lectins exhibit distinct specificities for particular sugar residues and linkages. For example, Concanavalin A (ConA) binds to mannose and glucose residues, while Wheat Germ Agglutinin (WGA) has an affinity for N-acetylglucosamine and sialic acid.[7][8] By immobilizing a specific lectin or a combination of lectins on a solid support, glycoproteins with the corresponding glycan motifs can be selectively captured from a complex mixture. Elution is typically achieved by using a high concentration of a competing sugar or by altering the pH to disrupt the lectin-glycan interaction.[6]
dot
Caption: General Workflow for Lectin Affinity Chromatography.
Reproducibility Insights:
The reproducibility of lectin affinity chromatography can be influenced by the batch-to-batch consistency of the lectin-functionalized resin, the specificity of the lectin used, and potential non-specific binding.[9] However, when well-characterized lectins and optimized protocols are employed, this method can exhibit good reproducibility. A study evaluating the repeatability of microscale lectin affinity chromatography with Con A for enriching glycoproteins from human blood serum found acceptable repeatability in both qualitative and quantitative analyses.[9] The use of multi-lectin affinity chromatography, where several lectins with different specificities are combined, can broaden the coverage of the captured glycoproteome.[8][10]
Experimental Protocol: Multi-Lectin Affinity Chromatography
-
Lectin Resin Preparation:
-
Sample Binding:
-
Apply the protein sample to the equilibrated lectin resin.
-
Incubate for an appropriate time (e.g., overnight at 4°C) with gentle mixing.[10]
-
-
Washing:
-
Wash the resin extensively with the binding buffer containing a mild detergent (e.g., 0.1% Tween-20) to minimize non-specific interactions.[6]
-
-
Elution:
-
Elute the bound glycoproteins using a buffer containing a cocktail of competing sugars corresponding to the specificities of the lectins used (e.g., α-methyl mannoside for ConA, N-acetylglucosamine for WGA, and galactose for Jacalin).[8]
-
-
Downstream Processing:
-
Remove the competing sugars from the eluted glycoprotein fraction using dialysis or a desalting column.
-
Hydrazide Chemistry
Mechanism of Action:
Hydrazide chemistry-based enrichment is a covalent capture method that targets the glycan moieties of glycoproteins.[5][11] The cis-diol groups within the glycans are first oxidized using a mild oxidizing agent, such as sodium periodate, to form aldehydes. These aldehyde groups then react with hydrazide-functionalized solid supports to form a stable covalent hydrazone bond.[12] After capturing the glycoproteins, non-glycosylated proteins are washed away. The captured glycoproteins can then be digested on-bead with a protease like trypsin. Subsequently, the N-linked glycopeptides can be specifically released by enzymatic cleavage with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the asparagine residue and the glycan, converting the asparagine to aspartic acid.[1][13]
dot
Caption: Workflow for Hydrazide Chemistry-Based Glycopeptide Enrichment.
Reproducibility Insights:
The covalent nature of the capture in hydrazide chemistry contributes to its high specificity and potentially high reproducibility. A study utilizing hydrazide tips for the solid-phase extraction of N-linked glycopeptides demonstrated excellent reproducibility and significantly reduced processing time compared to traditional methods.[14][15] Another study performing dimethyl labeling of glycopeptides on hydrazide beads reported a relative standard deviation (RSD) of less than 50% for the quantification of most glycosites in technical replicates, indicating good quantitative reproducibility.[16]
Experimental Protocol: Solid-Phase Extraction of N-linked Glycopeptides using Hydrazide Chemistry
-
Protein Digestion and Oxidation:
-
Digest the protein sample with trypsin to generate peptides.
-
Oxidize the glycopeptides in the dark with 10 mM sodium periodate at 4°C for 1 hour.[1]
-
-
Coupling to Hydrazide Resin:
-
Quench the oxidation reaction and desalt the peptide mixture.
-
Add the oxidized peptides to a pre-washed hydrazide resin.
-
Incubate at room temperature for at least 3 hours (or overnight) to allow for covalent coupling.[1]
-
-
Washing:
-
Wash the resin extensively with high-salt and organic-containing buffers to remove non-glycosylated peptides.
-
-
Isotopic Labeling (Optional):
-
For quantitative studies, the captured glycopeptides can be labeled on-bead with isotopic reagents (e.g., light and heavy succinic anhydride).[13]
-
-
Release of N-linked Glycopeptides:
-
Wash the resin to remove excess labeling reagents.
-
Add PNGase F to the resin and incubate overnight at 37°C to release the formerly N-linked glycopeptides.[1]
-
-
Sample Clean-up and Analysis:
-
Collect the supernatant containing the released glycopeptides.
-
Desalt the glycopeptides using a C18 tip before mass spectrometry analysis.
-
Titanium Dioxide (TiO₂) Chromatography
Mechanism of Action:
Titanium dioxide (TiO₂) chromatography is a type of metal oxide affinity chromatography (MOAC) that can be used for the enrichment of both phosphopeptides and sialylated glycopeptides.[12] The affinity of TiO₂ for glycopeptides is based on a combination of ligand-exchange and hydrophilic interactions between the titanium dioxide surface and the saccharide moieties.[12] Under acidic conditions, TiO₂ exhibits a high affinity for negatively charged groups, such as the sialic acid residues on complex N-glycans.
dot
Caption: Principle of TiO₂ Chromatography for Glycopeptide Enrichment.
Reproducibility Insights:
The reproducibility of TiO₂ chromatography is dependent on the quality and batch-to-batch consistency of the TiO₂ material, as well as the precise control of the loading and elution conditions.[12] A study describing an on-line TiO₂ solid-phase extraction capillary electrophoresis-mass spectrometry method for the analysis of glycopeptide glycoforms reported acceptable repeatability with RSD values of 9-11% for migration times and 6-11% for peak areas.[17] The robustness and commercial availability of TiO₂ materials contribute to its widespread use and generally reliable performance.[12]
Experimental Protocol: TiO₂-based Enrichment of Sialylated Glycopeptides
-
TiO₂ Bead Preparation:
-
Wash the TiO₂ beads with an appropriate solvent to activate and clean the surface.
-
-
Sample Loading:
-
Washing:
-
Wash the beads with the loading buffer to remove non-specifically bound peptides.
-
Perform a second wash with a buffer of lower organic content to remove residual contaminants.
-
-
Elution:
-
Elute the bound sialylated glycopeptides with an alkaline buffer (e.g., 5% ammonium hydroxide).[12]
-
-
Downstream Processing:
-
Immediately acidify the eluted fraction to prevent degradation and prepare it for mass spectrometry analysis.
-
Section 4: Comparative Performance Analysis
To provide a clear comparison of these enrichment methods, the following table summarizes key performance metrics based on published data. It is important to note that direct head-to-head comparisons of reproducibility across all four methods in a single study are scarce, and the presented data is a synthesis of findings from various studies.
| Feature | Boronic Acid Affinity (this compound) | Lectin Affinity Chromatography | Hydrazide Chemistry | Titanium Dioxide (TiO₂) Chromatography |
| Principle | Reversible covalent binding to cis-diols.[1][2] | Specific non-covalent binding to glycan structures.[5][6] | Covalent capture of oxidized glycans.[5][11] | Affinity for negatively charged groups (e.g., sialic acid).[12] |
| Specificity | Broad for glycoproteins with cis-diols. | Specific to the glycan motifs recognized by the chosen lectin(s). | Broad for all glycoproteins (N- and O-linked). | Primarily for sialylated glycoproteins. |
| Reproducibility | Good (Median CVs ~0.4 at peptide level).[4] | Good (Acceptable qualitative and quantitative repeatability).[9] | Excellent (RSD < 50% for most quantified glycosites).[15][16] | Good (RSD 6-11% for peak areas).[17] |
| Throughput | Moderate to high. | Moderate, can be parallelized. | High, especially with tip-based formats.[14][15] | High. |
| Advantages | Broad specificity, reversible binding, good compatibility with MS.[2] | High specificity for certain glycoforms, mild elution conditions.[7] | High specificity due to covalent capture, applicable to N- and O-linked glycans. | Robust, commercially available, good for sialylated glycopeptides.[12] |
| Disadvantages | Potential for non-specific binding, pH-sensitive. | Can have bias towards certain glycan types, potential for lectin leaching. | Requires oxidation step which can modify the glycan, irreversible capture of intact glycoprotein. | Primarily enriches for sialylated species, may co-enrich phosphopeptides. |
Section 5: Concluding Remarks and Recommendations
The choice of a glycoprotein enrichment strategy is a critical decision that should be guided by the specific research question, the nature of the biological sample, and the available analytical instrumentation.
-
This compound-based boronic acid affinity chromatography stands out as a versatile and robust method with broad specificity for glycoproteins containing cis-diol structures. Its good reproducibility and compatibility with mass spectrometry make it a strong candidate for general glycoproteome profiling.
-
Lectin affinity chromatography is unparalleled in its ability to isolate specific glycoforms, making it the method of choice when investigating particular glycosylation pathways or biomarkers with known glycan structures. The use of multi-lectin approaches can significantly enhance the coverage of the glycoproteome.
-
Hydrazide chemistry offers a highly specific and reproducible covalent capture method that is applicable to both N- and O-linked glycoproteins. Its amenability to high-throughput formats makes it particularly suitable for large-scale studies.
-
Titanium dioxide chromatography is a powerful tool for the targeted enrichment of sialylated glycoproteins, which are often of significant biological interest. Its robustness and commercial availability are key advantages.
Ultimately, a multi-pronged approach, potentially combining two or more of these enrichment strategies, may provide the most comprehensive view of the glycoproteome.[18] By carefully considering the principles, performance characteristics, and protocols outlined in this guide, researchers can confidently select and implement the most appropriate glycoprotein enrichment strategy to advance their scientific endeavors.
References
-
Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature biotechnology, 21(6), 660–666. [Link]
-
Riley, N. M., & Steentoft, C. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100071. [Link]
-
Sun, S., & Zhang, H. (2017). Recent Advances in Glycoproteomic Analysis by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(5), 763–777. [Link]
-
Hu, Y., Jia, Y., Wang, Y., Pan, Y., & Deng, C. (2021). TiO2 Simultaneous Enrichment, On-Line Deglycosylation, and Sequential Analysis of Glyco- and Phosphopeptides. Frontiers in Chemistry, 9, 706833. [Link]
-
Tian, Y., Zhou, Y., Elliott, S., Aebersold, R., & Zhang, H. (2007). Solid-phase extraction of N-linked glycopeptides. Nature protocols, 2(2), 334–339. [Link]
-
Sun, S., Chen, R., Wang, D., Wang, T., Song, C., & Ye, M. (2012). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry, 84(19), 8452–8459. [Link]
-
Mechref, Y., Hu, Y., Garcia, A., & Hussein, A. (2017). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Glycoscience: Biology and Medicine (pp. 1-13). Springer Japan. [Link]
-
Drake, R. R., Schwegler, A. A., & Malik, G. (2014). Overcoming Challenges and Opening New Opportunities in Glycoproteomics. Journal of proteome research, 13(5), 2269–2280. [Link]
-
Liu, Z., & He, H. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13445–13466. [Link]
-
He, X., & Liu, Z. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of chemical research, 49(1), 46–55. [Link]
-
Chen, J., Shah, P., & Zhang, H. (2013). Solid phase extraction of N-linked glycopeptides using hydrazide tip. Analytical chemistry, 85(22), 10670–10674. [Link]
-
Hage, D. S. (2021). Recent Advances in Glycoproteomics: Methods, Challenges, and Applications. Journal of Chromatography B, 1184, 122964. [Link]
-
Madera, M., Mechref, Y., & Novotny, M. V. (2013). Efficacy of Glycoprotein Enrichment by Microscale Lectin Affinity Chromatography. Journal of separation science, 36(9-10), 1563–1570. [Link]
-
Cantin, G. T., & Yates, J. R. (2007). Optimizing TiO2-based phosphopeptide enrichment for automated multidimensional liquid chromatography coupled to tandem mass spectrometry. Analytical chemistry, 79(11), 4253–4260. [Link]
-
Johansson, J. (2019). Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins. [Link]
-
Olsen, J. V., & Macek, B. (2022). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Journal of proteome research, 21(3), 735–746. [Link]
-
Chen, J., Shah, P., & Zhang, H. (2013). Solid phase extraction of N-linked glycopeptides using hydrazide tip. Analytical chemistry, 85(22), 10670–10674. [Link]
-
Zhou, Y., Aebersold, R., & Zhang, H. (2007). Combining Results from Lectin Affinity Chromatography and Glycocapture Approaches Substantially Improves the Coverage of the Glycoproteome. Molecular & Cellular Proteomics, 6(10), 1805–1817. [Link]
-
Cantin, G. T., & Yates, J. R. (2007). Optimizing TiO2-Based Phosphopeptide Enrichment for Automated Multidimensional Liquid Chromatography Coupled to Tandem Mass Spectrometry. Figshare. [Link]
-
Parker, J., & Packer, N. H. (2012). An optimized approach for enrichment of glycoproteins from cell culture lysates using native multi-lectin affinity chromatography. Journal of proteome research, 11(7), 3794–3802. [Link]
-
Leviatan, I., & Mishael, Y. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9636–9643. [Link]
-
Chen, Y. X., & Xian, M. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7292. [Link]
-
Riley, N. M., & Bertozzi, C. R. (2021). Chapter 6: O-Glycoproteomics: Methods, Challenges, and New Opportunities. Royal Society of Chemistry. [Link]
-
Tian, Y., Zhou, Y., Elliott, S., Aebersold, R., & Zhang, H. (2007). Solid-phase extraction of N-linked glycopeptides. Nature protocols, 2(2), 334–339. [Link]
-
Yang, K., & Li, L. (2020). Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for multimodal enrichment of glycopeptides for glycoproteomics. Analytical and bioanalytical chemistry, 412(11), 2623–2632. [Link]
-
Wang, J., Wang, Y., & Li, Y. (2020). Boronic Acid-Functionalized Magnetic Metal–Organic Frameworks via a Dual-Ligand Strategy for Highly Efficient Enrichment of Phosphopeptides and Glycopeptides. ACS Sustainable Chemistry & Engineering, 8(30), 11333–11342. [Link]
-
Zhang, L., & Lu, H. (2014). Principle of enhanced binding strength of boronic acid-functionalized magnetic nanoparticles for glycoproteins through synergistic dendrimer-assisted binding. Chemical communications, 50(75), 11012–11015. [Link]
-
Whelan, S. A., & Desaire, H. (2017). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Glycoscience: Biology and Medicine (pp. 1-13). Springer Japan. [Link]
-
Gutierrez-Reyes, D. E., & Ga-Llanos, F. (2024). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]
-
Tsorteki, F., & Gika, H. (2021). Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry, 9, 755835. [Link]
-
Palma, A. S., & Feizi, T. (2014). N-Glycoprotein Enrichment by Lectin Affinity Chromatography. In Plant Proteomics (pp. 165-177). Humana Press. [Link]
-
Aebersold, R., & Wollscheid, B. (2015). Chemical Glycoproteomics. Chemical reviews, 115(12), 5420–5458. [Link]
-
Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature biotechnology, 21(6), 660–666. [Link]
-
Narimatsu, H. (2021). Preparation of glycopeptides by lectin affinity chromatography (LAC). In Glycoscience (pp. 1-3). The Japanese Society of Carbohydrate Research. [Link]
-
Chen, X., & Yang, F. (2022). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. Cells, 11(13), 2047. [Link]
-
OHSU. (n.d.). Protocol for phosphoenrichment with TiO2 beads. Retrieved January 2, 2026, from [Link]
-
Jardi, F., & Lliberia, J. L. (2020). Analysis of glycopeptide biomarkers by on-line TiO2 solid-phase extraction capillary electrophoresis-mass spectrometry. Analytica Chimica Acta, 1096, 114–123. [Link]
-
Szigeti, M., & Guttman, A. (2020). Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range. Molecules, 25(24), 6012. [Link]
-
Stavenhagen, K., & Hinneburg, H. (2022). Quantitative mapping of glycoprotein micro-heterogeneity and macro-heterogeneity: An evaluation of mass spectrometry signal strengths using synthetic peptides and glycopeptides. Frontiers in Chemistry, 10, 968025. [Link]
-
Hu, Y., Jia, Y., Wang, Y., Pan, Y., & Deng, C. (2021). TiO2 Simultaneous Enrichment, On-Line Deglycosylation, and Sequential Analysis of Glyco- and Phosphopeptides. Frontiers in Chemistry, 9, 706833. [Link]
Sources
- 1. Solid-phase extraction of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijser.in [ijser.in]
- 6. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 7. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 9. Efficacy of Glycoprotein Enrichment by Microscale Lectin Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. TiO2 Simultaneous Enrichment, On-Line Deglycosylation, and Sequential Analysis of Glyco- and Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Solid phase extraction of N-linked glycopeptides using hydrazide tip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of glycopeptide biomarkers by on-line TiO2 solid-phase extraction capillary electrophoresis-mass spectrometry [diposit.ub.edu]
- 18. Combining Results from Lectin Affinity Chromatography and Glycocapture Approaches Substantially Improves the Coverage of the Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Boronic Acid-Based Carbonic Anhydrase Inhibitors: A Comparative Analysis
For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey. In the landscape of carbonic anhydrase (CA) inhibition, a critical area for therapeutic development in glaucoma, cancer, and epilepsy, various molecular scaffolds have been explored. This guide provides an in-depth technical comparison of the emerging class of sulfonamide boronic acids, with a focus on the structural motif exemplified by "N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide," and contrasts it with established and alternative inhibitor classes.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance and limitations by examining closely related analogs and the broader class of arylboronic acids. This guide will leverage available data to provide a robust comparative framework for researchers considering this class of compounds.
The Boronic Acid Moiety: A Double-Edged Sword
Boronic acids have garnered significant interest as enzyme inhibitors due to the unique properties of the boron atom. Its empty p-orbital allows it to act as a Lewis acid, forming a reversible covalent bond with nucleophilic residues, such as the serine in the active site of some proteases or the zinc-bound hydroxide in carbonic anhydrases. This ability to mimic the tetrahedral transition state of the catalyzed reaction can lead to potent inhibition.[1][2]
However, this reactivity also presents a key limitation: stability. Arylboronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved, particularly under aqueous or basic conditions. This instability can lead to a loss of therapeutic efficacy and complicates storage and formulation.
Sulfonamide Boronic Acids as Carbonic Anhydrase Inhibitors
The combination of a sulfonamide group, a well-established zinc-binding group in classical CA inhibitors, with a boronic acid moiety presents an intriguing therapeutic concept. The sulfonamide can anchor the inhibitor to the zinc ion in the CA active site, while the boronic acid can form an additional covalent interaction, potentially leading to enhanced potency and selectivity.
Putative Mechanism of Action
The proposed binding mode of a sulfonamide boronic acid like this compound within the carbonic anhydrase active site would involve a dual interaction. The sulfonamide moiety would coordinate with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide, a hallmark of classical CA inhibitors. Concurrently, the boronic acid group could interact with active site residues, potentially forming a reversible covalent bond with a nucleophilic species or engaging in hydrogen bonding interactions, thereby occluding the active site entrance.
References
- 1. Carbonic anhydrase inhibitors. Inhibition of the fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, ensuring the safety of personnel and the preservation of our environment. By understanding the chemical's characteristics and adhering to these protocols, you contribute to a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the first step in its safe management. The compound is classified with the following risks:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Given these hazards, all waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[2][3]
Table 1: Hazard Summary for this compound
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Specific Target Organ Toxicity |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. For added safety, consider double gloving.[2]
-
Body Protection: A lab coat that is fully fastened and covers the arms is required to prevent skin contact.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2]
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the segregation and clear identification of waste streams. Never mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2][3]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][4] The label should also indicate that it is a boronic acid derivative and a sulfonamide.
Step 2: Solid Waste Disposal
-
Contaminated solid materials, such as gloves, weighing paper, and absorbent pads, should be placed directly into the designated solid hazardous waste container.
-
Avoid generating dust when handling the solid form of the chemical.[5]
Step 3: Liquid Waste Disposal
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used in the solution.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used to make a solution of the compound). The first rinsate must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.[3]
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area. Deface the original label, and dispose of the clean container in the appropriate laboratory glass or plastic recycling stream.[3]
Step 5: Spill Management
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills, and only if you are trained to do so, use an absorbent material to contain the spill.
-
Sweep up solid spills carefully to avoid creating dust and place the material in the designated hazardous waste container.[5]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Step 6: Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed waste disposal company.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet: N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
ChemSrc. (n.d.). Benzenesulfonamide, N-(2-hydroxyethyl)-. Retrieved from [Link]
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
In the landscape of drug discovery and development, our work with novel chemical entities demands a foundational commitment to safety. N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide, a compound featuring both a boronic acid and a sulfonamide moiety, is a valuable building block. However, like many research chemicals, it lacks a comprehensive toxicological profile. This guide is built on the principle of As Low As Reasonably Achievable (ALARA) exposure. Our primary directive is to treat this compound with the caution it deserves, ensuring that robust safety protocols are not just a recommendation, but an integral part of the experimental workflow.
The following protocols are designed to be a self-validating system of safety, where each step's causality is explained to empower you, the researcher, to make informed safety decisions.
Hazard Assessment: Synthesizing the Known and the Unknown
-
Confirmed Hazard : The compound is classified with the GHS hazard statement H302: Harmful if swallowed[1]. This is our primary, confirmed data point. The main risk from a single exposure event is through accidental ingestion.
-
Inferred Hazards : We must look at the constituent parts of the molecule.
-
Sulfonamide Group : Structurally similar sulfonamides are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. It is logical and prudent to assume this compound may be, at a minimum, an irritant to the skin, eyes, and respiratory tract.
-
Boronic Acid Group : While many simple boronic acids are noted for their low toxicity, they are a highly reactive class of compounds used extensively in organic chemistry[3]. Recent studies have also raised concerns about the potential mutagenic activity of some boronic acids, reinforcing the need to minimize exposure[4].
-
Given this information, our safety protocols will be based on the assumption that this compound is harmful if swallowed and a potential skin, eye, and respiratory irritant.
The Hierarchy of Controls: Your First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), we must emphasize the primacy of engineering and administrative controls. PPE is the last line of defense[5].
-
Engineering Controls : All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains potential dust and aerosols, protecting your breathing zone.
-
Administrative Controls : Keep a meticulously updated chemical inventory[6]. Ensure all containers are clearly labeled[6]. Access to areas where this chemical is handled should be restricted to trained personnel.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be tailored to the specific task being performed. Handling a sealed container requires a different level of protection than weighing out the solid or performing a reaction in solution.
-
Why : The potential for serious eye irritation necessitates robust protection. Standard safety glasses are insufficient as they do not protect from splashes or airborne dust from all angles.
-
Protocol :
-
Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory whenever handling the compound in any form.
-
Elevated Risk : When there is a significant risk of splashing (e.g., during reaction quenching or transfers of large volumes of solution), a face shield should be worn in addition to chemical splash goggles[5].
-
-
Why : To prevent skin contact with a potential irritant and to avoid contamination of personal clothing. The solid is a white powder, making it difficult to see if spilled on clothing[7].
-
Protocol :
-
Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement.
-
Chemical Apron : For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. Perforated shoes or sandals are strictly forbidden[6].
-
-
Why : Gloves are the primary barrier against direct skin contact. The choice of material is critical, as not all gloves offer the same level of protection against all chemicals[5].
-
Protocol :
-
Material : Use nitrile or neoprene gloves. Avoid latex gloves due to potential allergies and poor chemical resistance.
-
Best Practice - Double Gloving : For all procedures involving direct handling of the compound (e.g., weighing, transfers), wearing two pairs of nitrile gloves is strongly recommended. This provides a significant safety margin in case the outer glove is compromised.
-
Inspection and Replacement : Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination. At a minimum, gloves should be changed every 30-60 minutes during extended procedures, as chemical breakthrough can occur over time[5]. Remove gloves using a technique that avoids touching the outside of the glove with your bare skin.
-
-
Why : The potential for respiratory irritation means that inhaling the dust must be avoided.
-
Protocol :
-
Standard Operations : When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary engineering control.
-
High-Risk Scenarios : In the event of a large spill outside of a fume hood or if engineering controls are not available or functioning properly, respiratory protection is essential. A full-face respirator with multi-sorbent cartridges (protecting against organic vapors and particulates) would be required in such an emergency[8]. All personnel who may need to use a respirator must be properly fit-tested and trained as per OSHA regulations.
-
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Body Protection | Hand Protection | Respiratory Protection |
| Transporting Sealed Containers | Safety Glasses | Lab Coat | Single Pair Nitrile Gloves | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Lab Coat | Double Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Lab Coat | Double Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Running Reactions/Workup | Chemical Splash Goggles (Face Shield for splash risk) | Lab Coat (Chemical Apron for splash risk) | Double Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Spill Cleanup | Full Face Shield & Goggles | Chemical Resistant Coveralls (e.g., Tychem®) | Heavy-duty Nitrile or Neoprene Gloves | Air-Purifying Respirator (as needed) |
Procedural Guide: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Wash Hands : Start with clean hands.
-
Lab Coat/Apron : Put on your lab coat and fasten it completely. Add an apron if necessary.
-
Gloves (First Pair) : Don the first pair of nitrile gloves.
-
Gloves (Second Pair) : Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection : Put on your chemical splash goggles. Add a face shield if the procedure warrants it.
Doffing (Taking Off) Sequence This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare hand. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles : Remove your face shield (if used), followed by your goggles, by handling the strap. Place them in a designated area for cleaning and decontamination.
-
Lab Coat/Apron : Unfasten your lab coat, rolling it away from your body as you remove it to contain any surface contamination. Hang it in its designated place or dispose of it if it's a disposable gown.
-
Inner Gloves : Remove the final pair of gloves, again, without touching the outer surface.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE (gloves, bench paper, etc.) contaminated with this compound must be considered hazardous waste.
-
Solid Waste : Collect all contaminated solid items in a clearly labeled, sealed hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.
-
Liquid Waste : All solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Under no circumstances should this chemical or its solutions be poured down the drain.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Fig 1. Decision workflow for selecting appropriate PPE based on the specific laboratory task involving this compound.
References
-
ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). Available at: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). Available at: [Link]
-
University of South Carolina. Personal Protective Equipment - Environmental Health & Safety Services. Available at: [Link]
-
R.S. Hughes. Chemical Resistant Protective Gear. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid. Available at: [Link]
-
PubChem. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Sources
- 1. 850568-77-3|(4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 76883-70-0 CAS MSDS (N-(4-acetylphenyl)-4-bromobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid [cymitquimica.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
